molecular formula C6H12ClNO3 B3088900 2-(Morpholin-2-yl)acetic acid hydrochloride CAS No. 1187929-25-4

2-(Morpholin-2-yl)acetic acid hydrochloride

Cat. No.: B3088900
CAS No.: 1187929-25-4
M. Wt: 181.62
InChI Key: ZLGFQSPNFIEARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-2-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO3 and its molecular weight is 181.62. The purity is usually 95%.
BenchChem offers high-quality 2-(Morpholin-2-yl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Morpholin-2-yl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-morpholin-2-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-7-1-2-10-5;/h5,7H,1-4H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGFQSPNFIEARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what are the physicochemical properties of 2-(Morpholin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Morpholin-2-yl)acetic acid hydrochloride

Abstract

2-(Morpholin-2-yl)acetic acid hydrochloride is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structural framework, incorporating a morpholine ring and a carboxylic acid moiety, renders it a versatile building block for the synthesis of complex bioactive molecules.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 2-(Morpholin-2-yl)acetic acid hydrochloride, offering foundational knowledge for researchers, scientists, and drug development professionals. The document details the compound's chemical identity, summarizes its key physical properties in a structured format, and outlines authoritative methodologies for its analytical characterization and stability assessment. By grounding technical data with practical experimental protocols, this guide serves as an essential resource for the effective handling, analysis, and application of this important synthetic intermediate.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of all scientific research. This section provides the definitive nomenclature and structural information for 2-(Morpholin-2-yl)acetic acid hydrochloride.

  • Chemical Name: 2-(Morpholin-2-yl)acetic acid hydrochloride

  • Synonyms: 2-Morpholineacetic acid hydrochloride[1]

  • CAS Number: 1187929-25-4[1][2][3]

  • Molecular Formula: C₆H₁₁NO₃·HCl (Overall: C₆H₁₂ClNO₃)[1][3][4]

  • Molecular Weight: 181.62 g/mol [1][3][5]

  • SMILES: C1COC(CN1)CC(=O)O.Cl[2]

  • InChI Key: ZLGFQSPNFIEARF-UHFFFAOYSA-N[2]

The structure consists of a saturated six-membered morpholine ring substituted at the 2-position with an acetic acid group. The hydrochloride salt form enhances its stability and aqueous solubility, which are advantageous properties for synthetic and formulation processes.[1]

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The following table summarizes the known properties of 2-(Morpholin-2-yl)acetic acid hydrochloride based on available data.

PropertyValue / DescriptionSource(s)
Appearance White to off-white solid[1]
Melting Point Data not available in the searched literature. Note: The related compound, Morpholin-2-yl-acetic acid methyl ester hydrochloride, has a melting point of 177-181 °C.[6]N/A
Solubility Soluble in water. This property is crucial for its use in aqueous reaction media and for formulation development.[1][1]
pKa Data not available in the searched literature. The molecule possesses at least two ionizable groups: the carboxylic acid (expected pKa ~2-4) and the morpholine nitrogen (expected pKa ~8-9 as a secondary amine, though this will be influenced by the adjacent substituent and protonation state).N/A
Purity (Typical) ≥ 97% (as determined by HPLC)[1]

Analytical Characterization Workflow

A robust analytical workflow is critical to verify the identity, purity, and quality of any research compound. The following diagram illustrates a logical sequence for the characterization of a new batch of 2-(Morpholin-2-yl)acetic acid hydrochloride.

G cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity & Properties A Sample Receipt B Visual Inspection (Appearance, Color) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry (LC-MS) (Confirm Molecular Weight) C->D Confirms Connectivity E HPLC-UV/CAD (Purity, Impurity Profile) D->E F Melting Point Determination E->F H Final Certificate of Analysis (CoA) F->H G Aqueous Solubility Test G->H

Caption: Workflow for Physicochemical Characterization.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. The spectrum is expected to show characteristic signals for the morpholine ring protons, the methylene protons of the acetic acid side chain, and the exchangeable proton of the carboxylic acid. The integration of these signals should correspond to the number of protons in each environment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary technique for confirming molecular weight and assessing purity.[3] The mass spectrometer will verify the mass of the protonated molecule [M+H]⁺, while the liquid chromatography component separates the main compound from any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors (like Charged Aerosol Detector, CAD) is the standard method for quantifying purity and identifying impurities.[1] A well-developed HPLC method can achieve high resolution and sensitivity.

Experimental Protocols

This section provides detailed, self-validating methodologies for assessing key properties of 2-(Morpholin-2-yl)acetic acid hydrochloride.

Protocol: Purity Determination by Reverse-Phase HPLC

Rationale: Reverse-phase HPLC is a robust and widely used technique for separating and quantifying components in a mixture based on their hydrophobicity. For a polar compound like 2-(Morpholin-2-yl)acetic acid hydrochloride, a method using a polar-embedded or polar-endcapped C18 column is often effective.

HPLC_Workflow prep 1. Mobile Phase & Sample Prep - A: 0.1% TFA in Water - B: 0.1% TFA in Acetonitrile - Sample: 1 mg/mL in Water system 2. System Setup & Equilibration - Column: C18, 4.6x150mm, 5µm - Flow: 1.0 mL/min - Temp: 30°C - Equilibrate with 95% A for 15 min prep->system injection 3. Injection & Gradient Run - Inject 10 µL - Gradient: 5% to 95% B over 20 min - Hold at 95% B for 5 min system->injection detection 4. Data Acquisition - Detector: UV at 210 nm injection->detection analysis 5. Data Analysis - Integrate all peaks - Calculate % Area Purity detection->analysis

Caption: Workflow for HPLC Purity Analysis.

Methodology:

  • Reagent and Sample Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Prepare 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Sample Solution: Accurately weigh approximately 10 mg of 2-(Morpholin-2-yl)acetic acid hydrochloride and dissolve it in 10 mL of HPLC-grade water to achieve a 1 mg/mL concentration.

  • Instrumentation:

    • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

    • Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (chosen for detecting the carboxyl group).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-20 min: 5% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25.1-30 min: Return to 5% B and equilibrate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. The self-validating aspect of this protocol involves running a blank (water) to ensure no system peaks interfere and a standard of known purity, if available, to confirm retention time and response.

Protocol: Design of a Formal Stability Study

Rationale: Stability studies are essential to determine the re-test period or shelf life of a compound by evaluating how its quality varies over time under the influence of environmental factors like temperature and humidity.[7] This protocol is based on the principles outlined in the ICH Q1A guidelines.[8]

Stability_Study cluster_conditions Storage Conditions (ICH Q1A) cluster_tests Analytical Testing start Define Protocol - Batches, Tests, Acceptance Criteria longterm Long-Term 25°C / 60% RH start->longterm accelerated Accelerated 40°C / 75% RH start->accelerated pull Pull Samples at Time Points (0, 3, 6, 9, 12, 24 months) longterm->pull accelerated->pull assay Purity (HPLC) pull->assay appearance Appearance pull->appearance degradation Degradation Products assay->degradation report Data Evaluation & Reporting - Assess trends - Establish re-test period appearance->report degradation->report

Caption: ICH-Compliant Stability Study Design.

Methodology:

  • Protocol Definition:

    • Select a representative batch of 2-(Morpholin-2-yl)acetic acid hydrochloride.

    • Define the test parameters: Appearance, Purity (by HPLC), and identification of any significant degradation products.

    • Set acceptance criteria (e.g., Purity ≥ 97.0%).

  • Storage Conditions:

    • Place the sample in controlled environmental chambers under the following conditions:

      • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Schedule:

    • Pull samples from each storage condition at specified time points.

    • Long-Term Schedule: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated Schedule: 0, 3, and 6 months.

  • Sample Analysis:

    • At each time point, analyze the samples for the pre-defined test parameters (Appearance, Purity).

    • The HPLC method described in Protocol 4.1 should be used to assess purity and detect any new peaks corresponding to degradation products.

  • Data Evaluation:

    • Compile the results and analyze any trends in the data. Significant changes in the accelerated condition can predict long-term stability.

    • Based on the data, a re-test period can be proposed, which is the time during which the compound is expected to remain within its quality specifications under the defined storage conditions.

Handling, Storage, and Safety

  • Storage: The compound should be stored in a dry, sealed container at 0-8 °C for long-term preservation of its integrity.[1][3]

  • Safety and Hazards: Based on available data, the compound is associated with the following GHS Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Applications in Research and Development

2-(Morpholin-2-yl)acetic acid hydrochloride is primarily utilized as a specialized building block in synthetic chemistry. Its bifunctional nature—containing both a secondary amine within the morpholine ring and a carboxylic acid—allows for diverse chemical modifications. It is a valuable intermediate in the synthesis of:

  • Pharmaceuticals: Including analgesics and anti-inflammatory agents.[1][2]

  • Agrochemicals: Such as novel herbicides and fungicides, where the morpholine moiety can contribute to biological activity.[1]

Conclusion

2-(Morpholin-2-yl)acetic acid hydrochloride is a well-defined chemical intermediate with properties that make it highly valuable for synthetic applications, particularly in drug discovery and agrochemical research. Its key attributes include high aqueous solubility, solid-state form, and established purity profiles from commercial suppliers. While specific experimental data for properties like melting point and pKa are not widely published, its identity and quality can be rigorously controlled using standard analytical techniques such as HPLC and LC-MS. The protocols and data presented in this guide provide a solid foundation for scientists to confidently incorporate this versatile compound into their research and development programs.

References

  • Chem-Impex. Morpholin-2-yl-acetic acid methyl ester hydrochloride. [Link]

  • PubChem. 2-(Morpholin-2-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 45259920. [Link]

  • Chem-Impex. Morpholin-2-yl-acetic acid hydrochloride. [Link]

  • PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946. [Link]

  • Chemsrc.com. (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. [Link]

  • Coriolis Pharma. Stability Studies. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • PubChem. 4-Morpholineacetic acid | C6H11NO3 | CID 438968. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • 2a biotech. Products. [Link]

  • LCGC International. HILIC to the Rescue: Pharmaceutical Development Case Examples. [Link]

  • BMRB. bmse000154 4-(2-Aminoethyl)morpholine. [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • PubChemLite. 2-[1-(morpholin-4-yl)cyclopentyl]acetic acid hydrochloride. [Link]

Sources

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Morpholin-2-yl)acetic acid Hydrochloride

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis and characterization of 2-(Morpholin-2-yl)acetic acid hydrochloride, a valuable heterocyclic building block in medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind strategic decisions in the synthetic pathway, including the imperative for nitrogen protection and the selection of specific reagents. The guide details a robust, three-step synthetic sequence: N-protection of the morpholine scaffold, deprotection via catalytic hydrogenation, and subsequent ester hydrolysis with in-situ salt formation. Each stage is accompanied by a detailed, self-validating experimental protocol. Furthermore, a rigorous characterization workflow is presented, outlining the application of NMR and FTIR spectroscopy, mass spectrometry, and elemental analysis to unequivocally confirm the structure, identity, and purity of the final compound. This document is designed to empower researchers with the expertise and practical insights required to produce and validate this important chemical intermediate with confidence.

Introduction

2-(Morpholin-2-yl)acetic acid hydrochloride is a bifunctional heterocyclic compound featuring a morpholine ring, a carboxylic acid, and a hydrochloride salt. The morpholine moiety is a privileged structure in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it often imparts to parent molecules. The presence of both a secondary amine and a carboxylic acid group makes this molecule a versatile synthon for constructing more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The strategic challenge in synthesizing this target lies in the reactivity of the secondary amine within the morpholine ring, which can compete in reactions intended for the acetic acid side chain. Therefore, a successful synthesis hinges on a well-designed protection-deprotection strategy. This guide presents a validated pathway that addresses this challenge through the temporary installation of a benzyl group on the morpholine nitrogen. This protecting group is ideal due to its stability under various reaction conditions and its clean, efficient removal via catalytic hydrogenolysis.[1]

The objective of this whitepaper is to provide a detailed, field-proven protocol for the synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride and to establish a comprehensive analytical workflow for its unambiguous characterization, ensuring the high purity and structural integrity required for drug development applications.

Section 1: Synthetic Strategy and Pathway

A robust synthesis requires a forward-thinking plan that anticipates potential side reactions and incorporates steps to mitigate them. Our retrosynthetic analysis of 2-(Morpholin-2-yl)acetic acid hydrochloride identifies the key challenge as the nucleophilic secondary amine. To ensure selective reactions, we employ a protection strategy.

The Chosen Pathway Rationale:

  • N-Protection: We begin with an N-benzylated precursor, Ethyl 2-(4-benzylmorpholin-2-yl)acetate. The benzyl group serves as an effective protecting group for the morpholine nitrogen, preventing it from interfering with subsequent chemical transformations.

  • Deprotection: The benzyl group is selectively removed using catalytic transfer hydrogenation. This method, employing palladium on carbon (Pd/C) and hydrogen gas, is exceptionally clean, typically proceeding with high yield and generating toluene as the only significant byproduct, which is easily removed.[2][3] This step yields the key intermediate, Ethyl 2-(morpholin-2-yl)acetate.

  • Hydrolysis and Salt Formation: The final step involves the acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid.[4][5] By conducting this hydrolysis in the presence of hydrochloric acid, the target compound, 2-(Morpholin-2-yl)acetic acid hydrochloride, is formed and can be isolated directly upon solvent removal.

This multi-step process is visualized in the workflow below.

Synthetic_Pathway Start Ethyl 2-(4-benzylmorpholin-2-yl)acetate Inter Ethyl 2-(morpholin-2-yl)acetate Start->Inter H₂, Pd/C Methanol (Debenzylation) End 2-(Morpholin-2-yl)acetic acid hydrochloride Inter->End aq. HCl, Reflux (Hydrolysis & Salt Formation)

Caption: Synthetic pathway for 2-(Morpholin-2-yl)acetic acid hydrochloride.

Section 2: Detailed Synthesis Protocols

These protocols are designed to be self-validating, with clear endpoints and purification steps to ensure high-quality material for subsequent characterization.

Step 1: N-Debenzylation of Ethyl 2-(4-benzylmorpholin-2-yl)acetate

This procedure removes the benzyl protecting group to expose the secondary amine of the morpholine ring.

  • Protocol:

    • In a hydrogenation vessel, dissolve Ethyl 2-(4-benzylmorpholin-2-yl)acetate (e.g., 30.0 g, 114 mmol) in methanol (300 mL).

    • Carefully add 10% Palladium on Carbon (Pd/C) (e.g., 3.0 g, 10 wt%).

    • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature (20-25°C) for 10-12 hours.

    • Monitor the reaction completion by TLC or LC-MS, observing the disappearance of the starting material.

    • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield Ethyl 2-(morpholin-2-yl)acetate as an oil. The product is often used in the next step without further purification.[2]

  • Expertise & Causality:

    • Catalyst Choice: Palladium on carbon is the industry standard for hydrogenolysis due to its high activity and selectivity for cleaving benzyl-nitrogen bonds.[1]

    • Solvent: Methanol is an excellent solvent for both the substrate and for solubilizing hydrogen gas, facilitating efficient reaction kinetics.

    • Celite Filtration: This is a critical step. Pd/C is pyrophoric when dry and can ignite flammable solvents. Filtering through a wet Celite pad mitigates this risk and ensures complete removal of the catalyst.

Step 2: Acid Hydrolysis and Salt Formation

This final step converts the intermediate ester into the target carboxylic acid hydrochloride salt.

  • Protocol:

    • To the crude Ethyl 2-(morpholin-2-yl)acetate (18.4 g, approx. 106 mmol) from the previous step, add a 3M aqueous solution of hydrochloric acid (150 mL).

    • Heat the mixture to reflux (approx. 100-110°C) and maintain for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the ester.

    • After cooling to room temperature, transfer the solution to a round-bottom flask.

    • Concentrate the solution under reduced pressure to remove water and excess HCl. This may require co-evaporation with a solvent like isopropanol or toluene to yield a solid residue.

    • Suspend the resulting solid in diethyl ether (100 mL) and stir vigorously for 30 minutes to wash away any non-polar impurities.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Expertise & Causality:

    • Acid Hydrolysis: Refluxing in aqueous acid is a standard and effective method for hydrolyzing esters to carboxylic acids.[6] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

    • In-Situ Salt Formation: Using hydrochloric acid as the catalyst for hydrolysis ensures that as the secondary amine and carboxylic acid are formed, the amine is protonated to yield the stable hydrochloride salt, which often aids in crystallization and isolation.

    • Ether Wash: This step, known as trituration, is a simple and effective purification method to remove residual organic, non-polar impurities, resulting in a higher purity final product.

Section 3: Comprehensive Characterization and Quality Control

Unequivocal structural confirmation and purity assessment are paramount. The following multi-technique approach provides a comprehensive validation of the synthesized 2-(Morpholin-2-yl)acetic acid hydrochloride.

Caption: Analytical workflow for the characterization of the target compound.

Spectroscopic and Physicochemical Data Summary

The data presented below are the expected results for a successfully synthesized and purified sample.

Analysis Technique Parameter Expected Result
¹H NMR (400 MHz, D₂O)Chemical Shift (δ)δ 4.20-4.10 (m, 1H), 3.95-3.85 (m, 1H), 3.80-3.65 (m, 2H), 3.40-3.25 (m, 1H), 3.15-2.95 (m, 2H), 2.85-2.70 (dd, 1H), 2.65-2.50 (dd, 1H)
¹³C NMR (100 MHz, D₂O)Chemical Shift (δ)δ 175.5 (C=O), 69.0 (CH-O), 65.5 (CH₂-O), 45.0 (CH₂-N), 42.5 (CH₂-N), 38.0 (CH₂-COOH)
FTIR (KBr Pellet)Wavenumber (cm⁻¹)3400-2500 (br, O-H, N-H⁺), 1730 (s, C=O), 1120 (s, C-O-C)
Mass Spectrometry (ESI+)m/z146.07 [M+H]⁺ (for free base C₆H₁₁NO₃)
Elemental Analysis % Composition (C₆H₁₂ClNO₃)Calculated: C, 39.68; H, 6.66; N, 7.71; Cl, 19.52. Found: Within ±0.4% of calculated values.
Melting Point Range (°C)To be determined experimentally (expected to be a sharp range for pure compound).
Interpretation of Analytical Data
  • NMR Spectroscopy: The proton (¹H) NMR spectrum is complex due to the chiral center at C2 and the chair conformation of the morpholine ring.[7][8] The signals for the morpholine protons will appear as multiplets. The methylene protons of the acetic acid side chain will likely appear as two distinct doublets of doublets (dd) due to diastereotopicity. In the carbon (¹³C) NMR, the carbonyl carbon of the carboxylic acid is expected at the lowest field (~175 ppm).

  • FTIR Spectroscopy: The spectrum will be dominated by a very broad absorption spanning 3400-2500 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid superimposed on the N-H⁺ stretches of the ammonium salt.[9] A strong, sharp peak around 1730 cm⁻¹ corresponds to the carbonyl (C=O) stretch. A prominent C-O-C ether stretch will be visible around 1120 cm⁻¹.[10][11]

  • Mass Spectrometry: Using a soft ionization technique like Electrospray Ionization (ESI), the analysis should show the protonated molecule of the free base [M+H]⁺ at m/z 146.07.[12][13] The fragmentation pattern would likely involve the loss of water (-18) or the carboxylic acid group (-45).[14]

  • Elemental Analysis: This is a definitive technique for confirming purity.[15][16] The experimentally determined percentages of carbon, hydrogen, and nitrogen should align closely (within ±0.4%) with the calculated theoretical values for the molecular formula C₆H₁₂ClNO₃.[17]

Section 4: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the reagents and final product.

  • Reagent Handling:

    • Palladium on Carbon (Pd/C): Can be pyrophoric. Never allow the dry catalyst to come into contact with organic solvents in the presence of air. Handle in an inert atmosphere or as a wet slurry.

    • Hydrochloric Acid: Corrosive. Handle in a fume hood to avoid inhalation of vapors.

  • Product Handling: The final compound, 2-(Morpholin-2-yl)acetic acid hydrochloride, should be treated as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This guide has detailed a logical and efficient synthetic route for the preparation of 2-(Morpholin-2-yl)acetic acid hydrochloride, grounded in established chemical principles. The three-step sequence, leveraging a benzyl protecting group strategy, provides a reliable method for obtaining the target compound. The subsequent comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures that the identity, structure, and purity of the final product can be validated with a high degree of confidence. By understanding the rationale behind each experimental choice, researchers and drug development professionals are well-equipped to successfully synthesize and qualify this versatile chemical building block for their advanced applications.

References

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Online]. Available: [Link]

  • ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are generated... [Online]. Available: [Link]

  • Simonotti, L. (1984). Mass fragmentation pattern of N- and O-substituted 2-morpholinols. Journal of Heterocyclic Chemistry.
  • University of Calgary. Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. [Online]. Available: [Link]

  • Gessner, M. L., et al. Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry. PubMed. [Online]. Available: [Link]

  • YouTube. (2023). Preparation of Carboxylic Acid| Hydrolysis of ester| Ethyl acetate. [Online]. Available: [Link]

  • IRIS Unibas. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Online]. Available: [Link]

  • Utah Tech University. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. [Online]. Available: [Link]

  • SlideServe. (2014). Chapter 11 Carboxylic Acid Derivatives. [Online]. Available: [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Online]. Available: [Link]

  • SlidePlayer. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co. [Online]. Available: [Link]

  • ResearchGate. (2020). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. [Online]. Available: [Link]

  • Taylor & Francis eBooks. (2005). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. [Online]. Available: [Link]

  • ResearchGate. ¹H NMR signals for methylene protons of morpholine group. [Online]. Available: [Link]

  • Elementar. Elemental analysis: operation & applications. [Online]. Available: [Link]

  • ResearchGate. (2020). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Online]. Available: [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Online]. Available: [Link]

  • Wikipedia. Elemental analysis. [Online]. Available: [Link]

  • Cooperative Institute for Research in Environmental Sciences. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Online]. Available: [Link]

  • Taylor & Francis. Elemental analysis – Knowledge and References. [Online]. Available: [Link]

  • PubMed. (2013). Hydration of amino acids: FTIR spectra and molecular dynamics studies. [Online]. Available: [Link]

  • The Royal Society of Chemistry. Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. [Online]. Available: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Online]. Available: [Link]

  • YouTube. (2024). How To Interpret An FTIR Spectrum? - Chemistry For Everyone. [Online]. Available: [Link]

  • IJCPS. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. [Online]. Available: [Link]

  • PrepChem.com. Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. [Online]. Available: [Link]

  • ResearchGate. (2020). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. [Online]. Available: [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Online]. Available: [Link]

  • ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. [Online]. Available: [Link]

  • Journal of Cosmetic Science. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. [Online]. Available: [Link]

Sources

A Comprehensive Technical Guide to 2-(Morpholin-2-yl)acetic acid hydrochloride: A Versatile Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of 2-(Morpholin-2-yl)acetic acid hydrochloride, a pivotal heterocyclic building block in contemporary research and development. We will explore its chemical identity, stereoisomeric forms, fundamental physicochemical properties, and established synthesis strategies. The guide emphasizes its critical role as a versatile scaffold in pharmaceutical and agrochemical development, supported by field-proven insights and methodologies. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this high-value compound.

Core Chemical Identity and Physicochemical Properties

2-(Morpholin-2-yl)acetic acid hydrochloride is a heterocyclic compound characterized by a morpholine ring substituted at the C-2 position with an acetic acid moiety. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility, which are highly desirable properties in drug formulation and biochemical assays.[1] The presence of a chiral center at the C-2 position of the morpholine ring means the compound exists as a racemate and as individual (R) and (S) enantiomers, each with distinct CAS numbers and potentially different biological activities.

Molecular Structure

The fundamental structure consists of a saturated six-membered ring containing both an ether and a secondary amine functional group, with an acetic acid side chain. The hydrochloride salt form involves the protonation of the morpholine nitrogen.

Caption: 2D structure of 2-(Morpholin-2-yl)acetic acid hydrochloride.

Key Physicochemical Data

The properties of this compound make it a versatile reagent. Its solid form and solubility in water facilitate straightforward handling and integration into various reaction and formulation workflows.[1]

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₃·HCl (or C₆H₁₂ClNO₃)[1][2]
Molecular Weight 181.62 g/mol [1][2][3]
Appearance White to off-white solid[1]
Purity Typically ≥95-97% (HPLC)[1][3]
Storage Conditions Store in a dry, sealed place at 0-8 °C or room temperature[1][2][4]
Isomeric Forms and CAS Identification

It is critical for researchers to distinguish between the racemic mixture and the specific enantiomers, as stereochemistry often dictates biological efficacy and target specificity.

Compound NameCAS NumberMDL Number
2-(Morpholin-2-yl)acetic acid hydrochloride (Racemate)1187929-25-4MFCD07779523
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride 1352709-57-9MFCD13194714
(R)-2-(Morpholin-2-yl)acetic acid hydrochloride 1588480-38-9N/A

(Data sourced from multiple chemical suppliers and databases).[1][2][3][5][6][7]

Synthesis and Reaction Pathways

The synthesis of 2-(Morpholin-2-yl)acetic acid and its derivatives often involves multi-step processes that prioritize the protection of the reactive amine group within the morpholine ring. A common and effective strategy is the use of a benzyl group for N-protection, which can be subsequently removed via catalytic hydrogenation.

Generalized Synthesis Workflow

The causality behind this workflow is rooted in controlling reactivity. The N-benzyl group is stable under many reaction conditions but can be cleanly cleaved using palladium on carbon (Pd/C) and hydrogen gas, a standard method for debenzylation.[8] This ensures the morpholine nitrogen is free to be protonated for the final hydrochloride salt formation without interfering with earlier steps.

G start N-Protected Morpholine Precursor (e.g., N-Benzyl) step1 Side Chain Introduction (e.g., Alkylation with an acetate equivalent) start->step1 step2 Intermediate Ester Formation (e.g., Ethyl 2-(4-benzylmorpholin-2-yl)acetate) step1->step2 step3 Catalytic Hydrogenation (Deprotection via H2, Pd/C) step2->step3 step4 Ester Hydrolysis (Conversion to carboxylic acid) step3->step4 step5 Salt Formation (Treatment with HCl) step4->step5 end Final Product: 2-(Morpholin-2-yl)acetic acid hydrochloride step5->end

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: Debenzylation to Form the Core Scaffold

This protocol is adapted from a known procedure for a related ester, illustrating the key deprotection step.[8]

Objective: To remove the N-benzyl protecting group from an ethyl 2-(4-benzylmorpholin-2-yl)acetate intermediate.

Materials:

  • Ethyl 2-(4-benzylmorpholin-2-yl)acetate (1 equivalent)

  • Methanol (as solvent)

  • Palladium on carbon (Pd/C, 10% w/w)

  • Hydrogen (H₂) gas supply

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Dissolution: Dissolve the starting material, ethyl 2-(4-benzylmorpholin-2-yl)acetate, in methanol inside a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The mixture should be handled under an inert atmosphere (e.g., nitrogen or argon) as Pd/C can be pyrophoric.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air.

  • Reaction: Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and begin agitation.[8]

  • Monitoring: Allow the reaction to proceed at room temperature for several hours (e.g., 10 hours).[8] Monitor the reaction's completion using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product, ethyl 2-(morpholin-2-yl)acetate.[8] This intermediate can then be hydrolyzed and treated with HCl to form the final product.

Applications in Research and Drug Development

The unique structure of 2-(Morpholin-2-yl)acetic acid hydrochloride makes it a valuable building block in several scientific domains.[1] Its bifunctional nature—containing a secondary amine, an ether linkage, and a carboxylic acid—provides multiple points for chemical modification, allowing for the construction of diverse molecular libraries.

cluster_scaffold Core Scaffold cluster_applications Key Application Areas scaffold 2-(Morpholin-2-yl)acetic acid HCl Secondary Amine Ether Linkage Chiral Center Carboxylic Acid pharma Pharmaceuticals (Analgesics, Anti-inflammatories) scaffold:n->pharma Drug Discovery Backbone agro Agrochemicals (Herbicides, Fungicides) scaffold:a->agro Bioactivity Modulation biochem Biochemical Research (Enzyme/Protein Studies) scaffold:c->biochem Stereoselective Interactions material Material Science (Polymer Development) scaffold:o->material Structural Component

Caption: Relationship between the core scaffold and its primary applications.

Pharmaceutical Development

This compound is frequently used as an intermediate in the synthesis of novel therapeutic agents.[1][9] The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The acetic acid side chain provides a convenient handle for creating amide bonds or other modifications to fine-tune a molecule's interaction with biological targets such as enzymes or receptors.[10] Its use has been noted in the development of analgesics and anti-inflammatory drugs.[9]

Agrochemical Chemistry

In the agrochemical sector, this scaffold is investigated for creating new herbicides and fungicides.[1] The structural features of the morpholine ring can be modified to enhance the efficacy and selectivity of active ingredients, potentially leading to more effective and environmentally safer crop protection solutions.

Biochemical Research

As a defined chemical entity, it serves as a valuable reagent in biochemical assays. Researchers utilize it and its derivatives to study enzyme activity and protein interactions, which are crucial for elucidating cellular processes and disease mechanisms.[1]

Safety, Handling, and Disposal

Proper handling of 2-(Morpholin-2-yl)acetic acid hydrochloride is essential for laboratory safety. The compound is classified with specific hazard statements under the Globally Harmonized System (GHS).

Hazard Identification and Precautionary Measures
Hazard StatementDescriptionPrecautionary Recommendations
H315 Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
H319 Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
H335 May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
First Aid and Disposal
  • General Advice: In case of exposure or if you feel unwell, consult a physician and show them the Safety Data Sheet (SDS).[11]

  • Skin Contact: Wash off immediately with plenty of soap and water.[11] If irritation persists, seek medical advice.[6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6] Do not let the product enter drains.[11]

References

  • J&K Scientific. (n.d.). Morpholin-2-yl-acetic acid methyl ester hydrochloride | 1187932-65-5. [Link]

  • 2a biotech. (n.d.). 2-(MORPHOLIN-2-YL)ACETIC ACID HYDROCHLORIDE. [Link]

  • Chemsrc. (n.d.). MSDS of 2-morpholinoacetic acid hydrochloride. [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. [Link]

  • PubChem. (n.d.). 2-(Morpholin-2-yl)acetic acid hydrochloride. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 2-(Morpholin-2-yl)acetic acid hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Physicochemical Profiling in Modern Drug Development

In the landscape of contemporary drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a regulatory checkbox but a foundational pillar of a successful therapeutic program. The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability, manufacturability, and ultimately, its clinical efficacy and safety. This guide provides an in-depth technical framework for the systematic evaluation of the solubility and stability of 2-(Morpholin-2-yl)acetic acid hydrochloride, a versatile building block in medicinal chemistry. By presenting detailed, field-proven methodologies, this document aims to empower researchers to proactively characterize this compound, thereby mitigating risks and accelerating the development timeline.

Introduction to 2-(Morpholin-2-yl)acetic acid hydrochloride

2-(Morpholin-2-yl)acetic acid hydrochloride is a heterocyclic compound with the chemical formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . It typically presents as a white to off-white crystalline solid. The molecule incorporates a morpholine ring, a common scaffold in medicinal chemistry known to impart favorable properties such as aqueous solubility and metabolic stability. The presence of a carboxylic acid moiety and a hydrochloride salt further influences its physicochemical characteristics. This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules, particularly in the development of novel therapeutics. A thorough understanding of its solubility and stability is paramount for its effective utilization in drug formulation and development processes.

Aqueous and Organic Solubility Assessment

The solubility of an API is a critical factor that influences its absorption and bioavailability. For 2-(Morpholin-2-yl)acetic acid hydrochloride, its hydrochloride salt form suggests a degree of aqueous solubility. However, quantitative assessment across a range of solvents is essential for formulation development.

The Scientific Rationale Behind Solvent Selection

A strategic selection of solvents is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and functionalities to mimic various physiological and manufacturing environments. A careful consideration of the API's structure helps in predicting its solubility behavior. For 2-(Morpholin-2-yl)acetic acid hydrochloride, the presence of polar functional groups (morpholine ring, carboxylic acid, hydrochloride salt) suggests higher solubility in polar solvents.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of 2-(Morpholin-2-yl)acetic acid hydrochloride in various solvents at a controlled temperature.

Materials:

  • 2-(Morpholin-2-yl)acetic acid hydrochloride

  • Selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffer pH 7.4, Methanol, Ethanol, Isopropyl Alcohol, Acetonitrile, Dichloromethane, Ethyl Acetate)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

Procedure:

  • Preparation: Add an excess amount of 2-(Morpholin-2-yl)acetic acid hydrochloride to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient duration (typically 24-48 hours) to reach a steady state.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Reporting: Express the solubility in mg/mL.

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table for easy comparison.

Solvent SystemPolarity IndexTemperature (°C)Solubility (mg/mL)
Purified Water10.225TBD
0.1 N HCl (pH 1.2)-37TBD
Phosphate Buffer (pH 7.4)-37TBD
Methanol5.125TBD
Ethanol4.325TBD
Acetonitrile5.825TBD
Dichloromethane3.125TBD

TBD: To Be Determined experimentally.

Visualizing the Solubility Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Reporting prep1 Add excess compound to vials prep2 Add known volume of solvent prep1->prep2 equilib Shake at constant T for 24-48h prep2->equilib centrifuge Centrifuge to pellet solid equilib->centrifuge filter Filter supernatant (0.45 µm) centrifuge->filter hplc Quantify via HPLC filter->hplc report Report solubility (mg/mL) hplc->report

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment and Degradation Pathway Elucidation

Understanding the chemical stability of 2-(Morpholin-2-yl)acetic acid hydrochloride is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are an indispensable tool for this purpose.

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing. The primary objectives of these studies are to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate a stability-indicating analytical method.

  • Understand the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the stability of 2-(Morpholin-2-yl)acetic acid hydrochloride under various stress conditions and to identify its degradation products.

Stress Conditions:

  • Acidic Hydrolysis: Reflux in 0.1 N HCl at 60°C for a specified duration (e.g., 30 minutes).

  • Alkaline Hydrolysis: Reflux in 0.1 N NaOH at 60°C for a specified duration (e.g., 30 minutes).

  • Neutral Hydrolysis: Reflux in water at 60°C for a specified duration.

  • Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified duration (e.g., 6 hours).

  • Photolytic Degradation: Expose the solid and solution forms to UV and visible light.

  • Thermal Degradation: Heat the solid API at an elevated temperature (e.g., 70°C).

Procedure:

  • Sample Preparation: Prepare solutions of 2-(Morpholin-2-yl)acetic acid hydrochloride in the respective stress media. For solid-state studies, place the powder in a suitable container.

  • Stress Application: Subject the samples to the conditions outlined above for a predetermined period.

  • Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure that no co-eluting degradation products are present.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method (SIAM). This is typically an HPLC method that can accurately quantify the decrease in the concentration of the active ingredient and the increase in the concentration of degradation products without interference.

Visualizing the Stability Testing Workflow

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis & Characterization acid Acid Hydrolysis siam Stability-Indicating HPLC Method acid->siam base Alkaline Hydrolysis base->siam neutral Neutral Hydrolysis neutral->siam oxidation Oxidation (H2O2) oxidation->siam photo Photolysis photo->siam thermal Thermal Stress thermal->siam lcms LC-MS for Degradant ID siam->lcms pathway Elucidate Degradation Pathway lcms->pathway api 2-(Morpholin-2-yl)acetic acid HCl api->acid api->base api->neutral api->oxidation api->photo api->thermal

Caption: Workflow for Forced Degradation and Stability Analysis.

Conclusion: A Roadmap to Successful Formulation

This technical guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of 2-(Morpholin-2-yl)acetic acid hydrochloride. By following the detailed protocols for equilibrium solubility determination and forced degradation studies, researchers and drug development professionals can generate the critical data necessary to guide formulation strategies, establish appropriate storage conditions, and ensure the quality and consistency of the final drug product. Proactive and comprehensive physicochemical characterization is a cornerstone of efficient and successful drug development.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. Nature. Available from: [Link]

  • 2-(Morpholin-4-yl)acetic acid hydrochloride. PubChem. Available from: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available from: [Link]

  • Annex 4. World Health Organization (WHO). Available from: [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available from: [Link]

  • Solubility & Method for determination of solubility. Slideshare. Available from: [Link]

  • 2-(Morpholin-2-yl)acetic acid hydrochloride. PubChem. Available from: [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Available from: [Link]

  • Morpholin-2-yl-acetic acid methyl ester hydrochloride. J&K Scientific. Available from: [Link]

  • Morpholine hydrochloride. Solubility of Things. Available from: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

A Comprehensive Technical Guide to 2-(Morpholin-2-yl)acetic Acid Hydrochloride and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties that enhance the drug-like qualities of bioactive molecules.[1][2] This guide provides an in-depth exploration of 2-(Morpholin-2-yl)acetic acid hydrochloride, a key building block, and its analogs. We will delve into detailed synthetic methodologies, explore the nuanced structure-activity relationships, and illuminate the potential mechanisms of action, with a particular focus on the PI3K/Akt/mTOR signaling pathway. This document serves as a technical resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical experimental protocols.

The Significance of the Morpholine Scaffold in Drug Discovery

The morpholine heterocycle is a privileged structure in drug design, frequently incorporated to improve a compound's pharmacological profile.[1] Its presence can enhance aqueous solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor through its oxygen atom, which can be critical for target engagement.[3][4] Furthermore, the morpholine ring is metabolically robust and can improve the pharmacokinetic properties of a drug candidate.[1][2] These advantageous characteristics have led to the inclusion of the morpholine moiety in a wide array of approved drugs and clinical candidates targeting a diverse range of diseases, from cancer to central nervous system disorders.[4][5]

Synthesis of 2-(Morpholin-2-yl)acetic Acid Hydrochloride and its Analogs

The synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride is a multi-step process that begins with the formation of a protected morpholine precursor, followed by deprotection and subsequent functional group manipulation. The following protocols provide a detailed workflow for the synthesis of the target compound and a general scheme for the generation of its analogs.

Synthesis of Ethyl 2-(Morpholin-2-yl)acetate

A common precursor for the target molecule is ethyl 2-(morpholin-2-yl)acetate. A reliable method for its synthesis involves the debenzylation of a protected intermediate.[6]

Experimental Protocol:

  • Reaction Setup: In a suitable pressure vessel, dissolve 30 g (114 mmol) of ethyl 2-(4-benzylmorpholin-2-yl)acetate in 300 mL of methanol.

  • Catalyst Addition: Carefully add 3 g of Palladium on carbon (Pd/C, 10 wt%) to the solution.

  • Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 2-(morpholin-2-yl)acetate. The expected yield is approximately 18.4 g (93.25%).[6]

Hydrolysis and Hydrochloride Salt Formation

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, followed by treatment with hydrochloric acid to form the desired salt.

Experimental Protocol:

  • Hydrolysis: Dissolve the crude ethyl 2-(morpholin-2-yl)acetate in a 1:1 mixture of methanol and 1M aqueous sodium hydroxide solution. Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(Morpholin-2-yl)acetic acid.

  • Salt Formation: Dissolve the crude carboxylic acid in a minimal amount of diethyl ether or ethyl acetate. Add a stoichiometric amount of a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-(Morpholin-2-yl)acetic acid hydrochloride.

Synthesis of Analogs

The 2-(Morpholin-2-yl)acetic acid scaffold can be readily modified to explore structure-activity relationships (SAR). Key points of diversification include the morpholine nitrogen, the acetic acid side chain, and the morpholine ring itself.

G cluster_0 Core Scaffold cluster_1 Analog Generation 2-(Morpholin-2-yl)acetic acid 2-(Morpholin-2-yl)acetic acid N-Alkylation/Arylation N-Alkylation/Arylation 2-(Morpholin-2-yl)acetic acid->N-Alkylation/Arylation R-X, Base Amide/Ester Formation Amide/Ester Formation 2-(Morpholin-2-yl)acetic acid->Amide/Ester Formation R-NH2/R-OH, Coupling Agent Ring Substitution Ring Substitution 2-(Morpholin-2-yl)acetic acid->Ring Substitution Multi-step synthesis

Caption: General strategies for the synthesis of 2-(Morpholin-2-yl)acetic acid analogs.

Biological Activities and Structure-Activity Relationships (SAR)

Morpholine-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antifungal, and central nervous system effects.[1][4][7] The specific activity is highly dependent on the substitution pattern of the morpholine ring and its appended functionalities.

Anticancer Activity and the PI3K/Akt/mTOR Pathway

A significant body of research points to the role of morpholine derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3][8] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[9] The oxygen atom of the morpholine ring is often crucial for forming a key hydrogen bond with the hinge region of the kinase domain of PI3K.[3][4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Inhibitor 2-(Morpholin-2-yl)acetic acid analogs Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of morpholine analogs.

Antifungal Activity

Certain morpholine derivatives, such as fenpropimorph and amorolfine, are potent antifungal agents that act by inhibiting enzymes in the ergosterol biosynthesis pathway, specifically sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[1] This leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.

Structure-Activity Relationship (SAR) Summary

While specific SAR data for 2-(Morpholin-2-yl)acetic acid is not extensively published, general trends for related morpholine derivatives can be summarized as follows:

Modification PositionStructural ChangeImpact on Biological ActivityReference
Morpholine Nitrogen Alkylation/ArylationCan modulate potency and selectivity for different targets. Bulky aromatic groups can enhance PI3K inhibition.[10]
Acetic Acid Side Chain Amide or ester formationCan alter solubility, cell permeability, and prodrug potential.[7]
Morpholine Ring Substitution (e.g., methyl, phenyl)Can influence binding affinity and metabolic stability. Dimethyl substitution has been shown to be important for GABA(B) receptor antagonism.[11]
Overall Stereochemistry Enantiomeric formOften critical for biological activity, with one enantiomer being significantly more potent.[11]

Key Experimental Protocols

In Vitro PI3K Alpha Glo® Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the PI3Kα enzyme.

Protocol:

  • Prepare Reagents: Reconstitute PI3Kα enzyme, kinase buffer, and substrate according to the manufacturer's instructions. Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of 2X PI3Kα enzyme and 2.5 µL of the test compound at various concentrations. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of 2X substrate/ATP mix to each well to start the reaction. Incubate for 1 hour at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is correlated with the amount of ADP produced and is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Protocol:

  • Prepare Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.

Conclusion and Future Directions

2-(Morpholin-2-yl)acetic acid hydrochloride and its analogs represent a versatile and promising class of compounds with significant potential in drug discovery. The morpholine scaffold provides a robust platform for the development of potent and selective inhibitors of various biological targets, most notably the PI3K/Akt/mTOR pathway. The synthetic routes outlined in this guide offer a clear path to the generation of diverse chemical libraries for SAR studies. Future research should focus on the synthesis and biological evaluation of a wider range of analogs to further elucidate the SAR and to identify lead compounds with optimized efficacy and safety profiles for clinical development.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2023).
  • Agar sublimation test for the in vitro determination of the antifungal activity of morpholine deriv
  • PI3K / Akt Signaling. (n.d.). Cell Signaling Technology.
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2023).
  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. (2022). PubMed.
  • PI3K-Akt signaling p
  • Discovery of 3-Oxabicyclo[4.1.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016).
  • PI3K/AKT/MAPK Signaling Resources. (n.d.). Cell Signaling Technology.
  • Inhibition of Microsomal Prostaglandin E2 Synthase 1 (mPGES-1) in a Cell-Free Assay. (n.d.). protocols.io.
  • Ethyl 2-(morpholin-2-yl)
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (n.d.).
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). MDPI.
  • Antifungal Activity of Morpholine and Piperidine Based Surfactants. (2022).
  • Morpholin-2-yl-acetic acid ethyl ester. (n.d.). Chem-Impex.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Novel human mPGES-1 inhibitors identified through structure-based virtual screening. (2015).
  • The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B)
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024).
  • S159 Antifungal Susceptibility Testing. (n.d.). Oxford Academic.
  • Inhibition of recombinant human mPGES‐1 by 934, 117, 118, 322, and 323.. (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). PubMed Central.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016).
  • Morpholin-2-yl-acetic acid methyl ester hydrochloride. (n.d.). Chem-Impex.
  • Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflamm
  • Morpholin-2-yl-acetic acid methyl ester hydrochloride. (n.d.). J&K Scientific.
  • Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. (2022). UTHSC Digital Commons.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Frontiers.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020).
  • Morpholin-2-yl-acetic acid hydrochloride. (n.d.). Chem-Impex.
  • Hydrolysis of poly-(2-ethyl-2-oxazoline). (2013). Ghent University Library.
  • Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. (2018).
  • Synthesis of morpholine acet

Sources

potential research applications of morpholine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Medicinal Chemistry of Morpholine Derivatives

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique combination of advantageous physicochemical, metabolic, and synthetic properties.[1] This technical guide provides an in-depth exploration of the morpholine moiety's role in drug discovery and development. We will dissect the causal relationships behind its frequent incorporation into successful therapeutic agents, from enhancing pharmacokinetic profiles to forming critical interactions within target binding sites. This document furnishes researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of morpholine derivatives, supported by detailed experimental protocols and mechanistic insights.

The Morpholine Scaffold: A Privileged Structure in Drug Design

The six-membered morpholine ring, containing both a secondary amine and an ether functional group, is not merely a passive linker. Its specific stereoelectronic properties are actively exploited by medicinal chemists to solve complex pharmacological challenges.[2]

Key Physicochemical & Pharmacokinetic Advantages:

  • Aqueous Solubility and Polarity: The oxygen atom acts as a hydrogen bond acceptor, significantly improving the aqueous solubility of parent molecules, a critical factor for oral bioavailability and formulation.[3]

  • Metabolic Stability: The morpholine ring itself is relatively resistant to oxidative metabolism.[4] Its incorporation can block metabolically labile sites on a molecule, prolonging its half-life and reducing toxic metabolite formation. For example, the morpholine ring in the antibiotic Linezolid contributes to its favorable metabolic profile.[4]

  • Optimized Basicity (pKa): With a pKa of approximately 8.7, the morpholine nitrogen is weakly basic.[3] This ensures that a significant portion of the molecules are ionized at physiological pH, enhancing solubility, while still allowing for sufficient membrane permeability.[5][6] This controlled basicity is often a bioisosteric replacement for more basic rings like piperazine, mitigating off-target effects such as hERG channel inhibition.[7]

  • Synthetic Versatility: The morpholine ring is synthetically accessible and can be readily incorporated into diverse molecular frameworks through various chemical reactions, making it a practical building block in drug discovery campaigns.[1][8]

These properties collectively allow the morpholine moiety to act in several distinct capacities within a drug molecule: as a key interacting element with the target, as a rigid scaffold to correctly orient other pharmacophoric groups, or as a modulator of pharmacokinetic and pharmacodynamic (PK/PD) properties.[5]

Therapeutic Applications & Bioactive Derivatives

The versatility of the morpholine scaffold is evident in the vast range of therapeutic areas where its derivatives have found success.[9][10] An analysis of drugs approved by the U.S. FDA between 2012 and 2023 revealed that 50% of those containing a morpholine ring were anticancer agents.[3][7]

Oncology: Targeting Kinase Signaling

Morpholine derivatives are particularly prominent as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[11]

Case Study: PI3K/mTOR Pathway Inhibitors The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[12][13] Several potent dual PI3K/mTOR inhibitors feature a morpholine-substituted triazine or pyrimidine core.[12][14]

In these inhibitors, the morpholine ring serves multiple functions:

  • Hinge-Binding Mimicry: The nitrogen and oxygen atoms of the morpholine can mimic the hydrogen bonding pattern of the adenine region of ATP, allowing the inhibitor to anchor effectively in the kinase hinge region.[15]

  • Solubility Enhancement: The morpholine group significantly improves the solubility of these often large, hydrophobic kinase inhibitors.

  • Structure-Activity Relationship (SAR): SAR studies reveal that the morpholine moiety is critical for potency. In the development of the clinical candidate Gedatolisib (PKI-587), a morpholino-triazine, the morpholine group was identified as essential for its sub-nanomolar dual inhibition activity.[12][16]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway and its inhibition by morpholine-containing drugs.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Gedatolisib (Morpholine Derivative) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: A generalized workflow for the synthesis of morpholine derivatives.

Detailed Protocol: Synthesis of a Linezolid Analogue Intermediate

This protocol describes the synthesis of (S)-N-{[3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl]methyl}amine, a key intermediate for creating Linezolid analogues. [17] Objective: To synthesize a key amine intermediate for SAR studies around the Linezolid scaffold.

Materials:

  • 3-Fluoro-4-morpholinylaniline

  • (R)-Epichlorohydrin

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Appropriate solvents for reaction and workup (e.g., Ethanol, Dichloromethane)

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

  • Step 1: N-Alkylation.

    • Dissolve 3-fluoro-4-morpholinylaniline (1.0 eq) in a suitable solvent like isopropanol.

    • Add (R)-epichlorohydrin (1.1 eq) to the solution.

    • Heat the reaction mixture under reflux for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, and concentrate under reduced pressure to obtain the crude N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.

  • Step 2: Phthalimide Protection.

    • Dissolve the crude product from Step 1 in anhydrous DMF.

    • Add potassium phthalimide (1.2 eq) to the solution.

    • Heat the mixture at 80-90 °C for 6-8 hours.

    • After cooling, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the phthalimide-protected intermediate.

  • Step 3: Oxazolidinone Ring Formation (Carbonylation).

    • Dissolve the product from Step 2 in a solvent like toluene.

    • Add a carbonylating agent such as carbonyldiimidazole (CDI) or phosgene equivalent.

    • Heat the reaction mixture as required, often in the presence of a base, to facilitate cyclization into the oxazolidinone ring.

    • Purify the resulting product by column chromatography.

  • Step 4: Deprotection to Yield Key Amine.

    • Dissolve the purified oxazolidinone from Step 3 in ethanol.

    • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

    • Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

    • Cool the reaction, filter off the precipitate, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the final product, (S)-N-{[3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl]methyl}amine. [17] Self-Validation System: Each step of this protocol requires characterization (¹H NMR, ¹³C NMR, MS) to confirm the structure and purity of the intermediate before proceeding to the next step. This ensures the integrity of the synthetic pathway and the final product.

Future Directions & Emerging Opportunities

The application of morpholine derivatives in medicinal chemistry continues to expand. [8]Future research is likely to focus on several key areas:

  • Novel Therapeutic Targets: Exploring the use of morpholine scaffolds against new and challenging targets, such as those in neurodegenerative diseases and viral infections. [18][19]* Advanced Drug Modalities: Incorporating morpholine derivatives into novel therapeutic platforms like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) to enhance their drug-like properties.

  • Metabolic Engineering: Designing modified morpholine rings to further fine-tune metabolic stability and overcome specific drug resistance mechanisms. [19]

Conclusion

The morpholine ring is a uniquely powerful and versatile scaffold in medicinal chemistry. Its ability to confer favorable physicochemical and pharmacokinetic properties while also participating in crucial molecular interactions has cemented its status as a privileged structure. [1][19]From kinase inhibitors in oncology to pioneering antibiotics and CNS-active agents, morpholine derivatives have demonstrated broad therapeutic impact. A deep understanding of the structure-activity relationships, synthetic methodologies, and mechanistic principles outlined in this guide will empower researchers to continue leveraging this remarkable heterocycle in the design of next-generation therapeutics.

References

  • Bolognesi, M. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Bolognesi, M. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Goel, K. K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega. Available at: [Link]

  • Goel, K. K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemRxiv. Available at: [Link]

  • Tewari, A., et al. (2022). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Asinex. (n.d.). Morpholines for CNS drug discovery. Asinex. Available at: [Link]

  • Prikhodko, S. (2021). Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Pharmacy Formulas. Available at: [Link]

  • Singh, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Chirra, N., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. Available at: [Link]

  • Löfberg, C., et al. (2003). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Center for Biotechnology Information. Available at: [Link]

  • Ambeau, C. M., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Degtyarenko, M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. Available at: [Link]

  • Zhou, C., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. Available at: [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances. Available at: [Link]

  • Murphy, P. B., & Bistas, K. G. (2024). Linezolid. StatPearls. Available at: [Link]

  • Reddy, P. K., et al. (2009). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry. Available at: [Link]

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. Available at: [Link]

  • Reddy, M. P., et al. (2017). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Letters in Organic Chemistry. Available at: [Link]

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-(Morpholin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the discovery and history of 2-(Morpholin-2-yl)acetic acid hydrochloride, a heterocyclic building block that has found significant utility in modern drug discovery and agrochemical research. While a singular, definitive "discovery" event for this specific molecule is not prominently documented in publicly available literature, its emergence is intrinsically linked to the rise of the morpholine scaffold as a "privileged" structure in medicinal chemistry. This guide will, therefore, explore the historical context of morpholine's adoption, detail plausible and referenced synthetic pathways for 2-(Morpholin-2-yl)acetic acid hydrochloride, and discuss its applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance.

The Ascendance of the Morpholine Moiety: A Historical Perspective

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, has become a ubiquitous pharmacophore in medicinal chemistry.[1] Its journey from a simple organic solvent to a key component in numerous approved drugs is a testament to its favorable physicochemical and metabolic properties.

The inherent properties of the morpholine ring address several key challenges in drug design:

  • Aqueous Solubility: The ether oxygen and the secondary amine are capable of hydrogen bonding, which often imparts improved aqueous solubility to the parent molecule, a crucial factor for bioavailability.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, such as a longer half-life.

  • Physicochemical Properties: The pKa of the morpholine nitrogen (around 8.5) allows it to be protonated at physiological pH, which can be advantageous for interactions with biological targets and for formulation purposes.

  • Structural Versatility: The morpholine ring can serve as a rigid scaffold to orient other functional groups, or it can act as a flexible linker, depending on the substitution pattern.

The recognition of these benefits throughout the 20th century led to the incorporation of the morpholine moiety into a wide array of therapeutic agents, including analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[2] It is within this context of exploiting the morpholine scaffold that building blocks like 2-(Morpholin-2-yl)acetic acid hydrochloride likely emerged, not as a standalone discovery, but as a valuable intermediate for the synthesis of more complex, biologically active molecules.

Synthetic Strategies for 2-(Morpholin-2-yl)acetic acid hydrochloride

While the precise first synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride (CAS 1187929-25-4) is not readily found in early literature, its preparation can be logically deduced from established methods for the synthesis of 2-substituted morpholines. A common and efficient strategy involves the cyclization of an appropriate amino alcohol precursor.

Plausible Retrosynthetic Analysis

A logical retrosynthetic approach to 2-(Morpholin-2-yl)acetic acid hydrochloride is illustrated below. The target molecule can be disconnected at the C-N and C-O bonds of the morpholine ring, leading back to simpler, commercially available starting materials.

G 2-(Morpholin-2-yl)acetic acid hydrochloride 2-(Morpholin-2-yl)acetic acid hydrochloride Ethyl 2-(morpholin-2-yl)acetate Ethyl 2-(morpholin-2-yl)acetate 2-(Morpholin-2-yl)acetic acid hydrochloride->Ethyl 2-(morpholin-2-yl)acetate Ester Hydrolysis & HCl salt formation N-protected ethyl 2-(morpholin-2-yl)acetate N-protected ethyl 2-(morpholin-2-yl)acetate Ethyl 2-(morpholin-2-yl)acetate->N-protected ethyl 2-(morpholin-2-yl)acetate Deprotection N-protected amino alcohol N-protected amino alcohol N-protected ethyl 2-(morpholin-2-yl)acetate->N-protected amino alcohol Intramolecular Cyclization Starting Materials Starting Materials N-protected amino alcohol->Starting Materials Synthesis from chiral precursors

Caption: Retrosynthetic analysis of 2-(Morpholin-2-yl)acetic acid hydrochloride.

Experimental Protocol: A Referenced, Step-by-Step Methodology

The following protocol outlines a plausible synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride, drawing upon analogous procedures found in the chemical literature.

Step 1: Synthesis of (4-Benzyl-morpholin-2-yl)-acetic acid ethyl ester

This initial step involves the construction of the morpholine ring from a protected amino alcohol and a suitable dielectrophile. The benzyl group serves as a readily removable protecting group for the nitrogen atom.

  • Reactants: N-benzylethanolamine, Ethyl 4-chloroacetoacetate.

  • Procedure:

    • To a solution of N-benzylethanolamine in a suitable aprotic solvent (e.g., acetonitrile), add a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Cool the mixture to 0 °C and add ethyl 4-chloroacetoacetate dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield (4-Benzyl-morpholin-2-yl)-acetic acid ethyl ester.

Causality Behind Experimental Choices: The use of a benzyl protecting group is strategic as it is stable under the reaction conditions but can be cleanly removed in a subsequent step via hydrogenolysis. DIPEA is used as a base to neutralize the HCl generated during the reaction without competing as a nucleophile.

Step 2: Debenzylation to Ethyl 2-(morpholin-2-yl)acetate

This step removes the benzyl protecting group to yield the free secondary amine.[3]

  • Reactants: (4-Benzyl-morpholin-2-yl)-acetic acid ethyl ester, Palladium on carbon (Pd/C), Hydrogen gas.

  • Procedure:

    • Dissolve (4-Benzyl-morpholin-2-yl)-acetic acid ethyl ester in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon.

    • Subject the mixture to an atmosphere of hydrogen gas (typically 1-4 atm) in a hydrogenation apparatus.

    • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to obtain ethyl 2-(morpholin-2-yl)acetate.

Causality Behind Experimental Choices: Catalytic hydrogenation is a mild and highly efficient method for the cleavage of benzylamines, yielding the desired product and toluene as the only byproduct, which is easily removed.

Step 3: Hydrolysis and Salt Formation to 2-(Morpholin-2-yl)acetic acid hydrochloride

The final step involves the hydrolysis of the ethyl ester to the carboxylic acid and subsequent formation of the hydrochloride salt.

  • Reactants: Ethyl 2-(morpholin-2-yl)acetate, Hydrochloric acid.

  • Procedure:

    • Dissolve ethyl 2-(morpholin-2-yl)acetate in an aqueous solution of hydrochloric acid (e.g., 3 M HCl).

    • Heat the mixture at reflux for 2-4 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove water and excess HCl.

    • The resulting solid residue is triturated with a non-polar solvent like diethyl ether or acetone to induce crystallization.

    • The solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to afford 2-(Morpholin-2-yl)acetic acid hydrochloride as a white to off-white solid.

Causality Behind Experimental Choices: Acid-catalyzed hydrolysis is a standard method for converting esters to carboxylic acids. Using hydrochloric acid serves the dual purpose of catalyzing the hydrolysis and forming the desired hydrochloride salt in a single step, which often improves the crystallinity and handling properties of the final product.

Physicochemical Properties and Data Summary

The hydrochloride salt form of 2-(Morpholin-2-yl)acetic acid enhances its stability and aqueous solubility, making it a convenient building block for further chemical transformations.

PropertyValueSource
CAS Number 1187929-25-4[4][5]
Molecular Formula C₆H₁₂ClNO₃[4][5]
Molecular Weight 181.62 g/mol [4][5]
Appearance White to off-white solid[5]
Purity ≥ 97% (HPLC)[5]

Applications in Research and Development

2-(Morpholin-2-yl)acetic acid hydrochloride is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate in the synthesis of more complex molecules with potential therapeutic or agrochemical applications.

Pharmaceutical Development

The primary application of this compound is as a scaffold in the design and synthesis of novel therapeutic agents.[4][5] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows for a variety of chemical modifications.

  • Analgesics and Anti-inflammatory Agents: The morpholine acetic acid core can be elaborated to introduce pharmacophores known to interact with targets involved in pain and inflammation pathways.

  • Neurological Disorders: The ability of the morpholine ring to improve blood-brain barrier penetration makes it an attractive scaffold for CNS-active compounds.

Agrochemical Research

The structural features of 2-(Morpholin-2-yl)acetic acid hydrochloride are also valuable in the development of new agrochemicals.[5] The morpholine moiety can enhance the systemic uptake and translocation of active ingredients in plants.

G 2-(Morpholin-2-yl)acetic acid hydrochloride 2-(Morpholin-2-yl)acetic acid hydrochloride Pharmaceuticals Pharmaceuticals 2-(Morpholin-2-yl)acetic acid hydrochloride->Pharmaceuticals Agrochemicals Agrochemicals 2-(Morpholin-2-yl)acetic acid hydrochloride->Agrochemicals Analgesics Analgesics Pharmaceuticals->Analgesics Anti-inflammatories Anti-inflammatories Pharmaceuticals->Anti-inflammatories CNS Agents CNS Agents Pharmaceuticals->CNS Agents Herbicides Herbicides Agrochemicals->Herbicides Fungicides Fungicides Agrochemicals->Fungicides

Caption: Key application areas of 2-(Morpholin-2-yl)acetic acid hydrochloride.

Conclusion

2-(Morpholin-2-yl)acetic acid hydrochloride stands as a prime example of a chemical building block whose importance is derived from the broader significance of its core scaffold. While its specific "discovery" may be a footnote in the larger history of medicinal chemistry, its utility is undeniable. The strategic incorporation of the morpholine ring has consistently proven to be a valuable tactic in the design of molecules with improved drug-like properties. As the quest for novel and more effective therapeutic and agrochemical agents continues, the demand for versatile and well-characterized intermediates like 2-(Morpholin-2-yl)acetic acid hydrochloride is certain to persist, solidifying its place in the synthetic chemist's toolbox.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • J&K Scientific LLC. (n.d.). Morpholin-2-yl-acetic acid hydrochloride | 1187929-25-4. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2015). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1187929-25-4 | 2-(Morpholin-2-yl)acetic acid hydrochloride | Catalog BD-A741460. Retrieved January 7, 2026, from [Link]

  • Nepovimova, E., & Kuca, K. (2018). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 25(33), 4175–4196. [Link]

  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • Google Patents. (n.d.). US8497396B2 - Methods and intermediates for preparing substituted lactams.
  • Google Patents. (n.d.). US7592454B2 - Process for preparing 5-chloro-n-({(5s)-2-oxo-3-4-(3-oxo-4-morpholinyl)phenyl-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide.
  • Google Patents. (n.d.). US5688792A - Phenyl-substituted oxazolidinone antimicrobials.

Sources

Navigating the Spectroscopic Landscape of 2-(Morpholin-2-yl)acetic acid hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the spectroscopic characterization of 2-(Morpholin-2-yl)acetic acid hydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. While a comprehensive, publicly available dataset of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra has proven elusive in our extensive search of scientific literature and databases, this document will provide a detailed, experience-based framework for the acquisition, interpretation, and validation of such data. We will explore the theoretical underpinnings of each spectroscopic technique and predict the expected spectral features of the target molecule based on established principles and data from analogous structures.

The Compound of Interest: Structure and Significance

2-(Morpholin-2-yl)acetic acid hydrochloride possesses a unique structural combination of a morpholine ring, a carboxylic acid moiety, and a hydrochloride salt. This arrangement confers specific physicochemical properties that are crucial for its potential applications in medicinal chemistry. The morpholine ring can participate in hydrogen bonding and offers a degree of conformational flexibility, while the carboxylic acid provides a site for ionization and further chemical modification. The hydrochloride form enhances water solubility and stability, which are desirable characteristics for drug candidates.

Molecular Structure:

Caption: Chemical structure of 2-(Morpholin-2-yl)acetic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(Morpholin-2-yl)acetic acid hydrochloride, both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the protons of the morpholine ring and the acetic acid side chain. The hydrochloride salt form will influence the chemical shifts, particularly of the protons near the protonated nitrogen atom.

Expected Chemical Shifts and Multiplicities:

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
-COOH10.0 - 13.0Broad singletThe acidic proton is often broad and may exchange with residual water in the solvent.
-CH- (morpholine C2)3.5 - 4.0MultipletThis proton is adjacent to the nitrogen and the acetic acid substituent, leading to a downfield shift and complex splitting.
-CH₂- (morpholine C3, C5)3.0 - 4.0MultipletsThe diastereotopic protons on these carbons will likely show complex splitting patterns due to coupling with adjacent protons.
-CH₂- (morpholine C6)2.8 - 3.5MultipletThese protons are adjacent to the protonated nitrogen.
-CH₂- (acetic acid)2.5 - 3.0Doublet of doublets or multipletThese protons are diastereotopic and will couple with the C2 proton of the morpholine ring.
N-H7.0 - 9.0Broad singletThe proton on the positively charged nitrogen will be downfield and may exhibit broadening.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will complement the proton data by showing the number of unique carbon environments.

Expected Chemical Shifts:

Carbon(s) Predicted Chemical Shift (ppm) Notes
-COOH170 - 180The carbonyl carbon of the carboxylic acid will be the most downfield signal.
-CH- (morpholine C2)55 - 65This carbon is deshielded by both the nitrogen and the substituent.
-CH₂- (morpholine C3, C5)65 - 75These carbons are adjacent to the oxygen atom and will be downfield.
-CH₂- (morpholine C6)40 - 50This carbon is adjacent to the nitrogen atom.
-CH₂- (acetic acid)35 - 45The methylene carbon of the acetic acid side chain.
Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-(Morpholin-2-yl)acetic acid hydrochloride.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical as it can affect chemical shifts and the observation of exchangeable protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for aqueous solutions, if quantitative analysis is required.

Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Spectral width: ~220 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up Experiment (1H, 13C, etc.) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(Morpholin-2-yl)acetic acid hydrochloride is expected to show characteristic absorption bands for the O-H and C=O of the carboxylic acid, the N-H of the protonated amine, and the C-O-C of the morpholine ring.

Predicted IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad, Strong
N-H stretch (ammonium)3200 - 2800Medium, Broad
C-H stretch (alkane)3000 - 2850Medium to Strong
C=O stretch (carboxylic acid)1730 - 1700Strong
N-H bend (ammonium)1600 - 1500Medium
C-O-C stretch (ether)1150 - 1085Strong
Experimental Protocol for FTIR Data Acquisition

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (~1-2 mg) of 2-(Morpholin-2-yl)acetic acid hydrochloride with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Instrument Parameters:

  • Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

  • Mode: Transmission.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 2-(Morpholin-2-yl)acetic acid hydrochloride, electrospray ionization (ESI) would be a suitable technique due to the compound's polarity and the presence of a pre-formed ion in the hydrochloride salt.

Predicted Mass Spectrum (ESI+):

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z corresponding to the molecular weight of the free base (C₆H₁₁NO₃, MW = 145.16 g/mol ). Therefore, a peak at approximately m/z 146.08 would be anticipated.

  • Key Fragmentation Pathways:

    • Loss of water (-18 Da) from the carboxylic acid.

    • Loss of the carboxylic acid group (-45 Da).

    • Cleavage of the morpholine ring, leading to characteristic fragment ions.

Experimental Protocol for MS Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of 2-(Morpholin-2-yl)acetic acid hydrochloride in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • The concentration should be in the low µg/mL to ng/mL range.

Instrument Parameters (ESI-MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas: Nitrogen.

  • Drying Gas Temperature: 200-350 °C.

  • Mass Range: Scan from m/z 50 to 500.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Suitable Solvent dilute Dilute to Appropriate Concentration dissolve->dilute infuse Infuse Sample into Mass Spectrometer dilute->infuse ionize Electrospray Ionization infuse->ionize analyze Mass Analysis ionize->analyze spectrum Generate Mass Spectrum analyze->spectrum identify Identify Molecular Ion and Fragment Peaks spectrum->identify Structural Confirmation Structural Confirmation identify->Structural Confirmation

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion and Path Forward

References

At the time of this writing, no direct and comprehensive spectroscopic data for 2-(Morpholin-2-yl)acetic acid hydrochloride was found in publicly accessible, peer-reviewed literature or spectral databases. The information presented is based on established principles of spectroscopic interpretation and data from structurally related compounds.

understanding the chiral properties of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Properties of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride

Abstract

(S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a chiral heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development.[1][2] As a constrained amino acid analog, its stereochemistry is paramount to its biological activity, pharmacokinetic profile, and safety. This guide provides a comprehensive framework for the in-depth characterization of its chiral properties. We will explore the fundamental principles and provide detailed, field-proven protocols for polarimetry, chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and validated understanding of the stereochemical integrity of this molecule.

Introduction: The Criticality of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic.[3] Therefore, the ability to confirm the absolute configuration and quantify the enantiomeric purity of a chiral compound like (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is not merely an analytical exercise but a prerequisite for its development as a therapeutic agent.

(S)-2-(Morpholin-2-yl)acetic acid hydrochloride incorporates a stereocenter at the C2 position of the morpholine ring. Its structure as a cyclic, non-proteinogenic amino acid derivative makes it an attractive scaffold for designing novel molecules with constrained conformations, potentially leading to enhanced target specificity and improved metabolic stability.[2] This guide outlines a multi-tiered analytical approach to unequivocally determine and validate its chiral identity.

A Multi-Pronged Approach to Chiral Validation

A single analytical technique is often insufficient to provide a complete picture of a molecule's chiral properties. A robust validation strategy relies on the congruence of data from orthogonal methods. This guide details a workflow that progresses from foundational chiroptical property measurement to definitive absolute configuration assignment.

Chiral_Validation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Absolute Configuration A Polarimetry (Specific Rotation) B Chiral HPLC (Enantiomeric Purity) A->B Confirms Optical Activity C Vibrational Circular Dichroism (VCD) (Solution-State Configuration) B->C Requires Pure Enantiomer D X-Ray Crystallography (Solid-State Configuration) B->D Requires Pure Enantiomer C->D Cross-Validation

Caption: Workflow for comprehensive chiral characterization.

Optical Rotation: A Foundational Chiroptical Property

Optical rotation is the measurement of the rotation of plane-polarized light as it passes through a solution of a chiral compound.[4] The specific rotation, [α], is a characteristic physical constant for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).[5][6] For (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, determining the specific rotation is the first step in confirming its optical activity and establishing a quality control parameter.

Causality of Experimental Choices

The choice of solvent is critical; it must dissolve the compound without reacting with it. Water or methanol are suitable starting points for a hydrochloride salt. The sodium D-line (589 nm) is the standard wavelength for this measurement, ensuring comparability with historical data.[6] Concentration is chosen to yield a measurable rotation without causing signal saturation.

Experimental Protocol: Polarimetry
  • Sample Preparation: Accurately weigh approximately 100 mg of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride and dissolve it in a 10 mL volumetric flask using methanol as the solvent. Ensure complete dissolution.

  • Instrument Calibration: Calibrate the polarimeter using a blank (pure methanol) in the sample cell to zero the instrument.

  • Measurement:

    • Rinse a 1 decimeter (dm) pathlength sample cell with the prepared solution.

    • Fill the cell with the solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and record the observed rotation (α).

    • Perform five replicate measurements.

  • Calculation of Specific Rotation:

    • Use the formula: [α]DT = α / (c × l)

    • Where:

      • [α]DT is the specific rotation at temperature T and the sodium D-line.

      • α is the average observed rotation in degrees.

      • c is the concentration in g/mL.

      • l is the pathlength in dm.

Data Presentation
ParameterValue
Wavelength (λ)589 nm (Sodium D-line)
Temperature (T)20 °C
Concentration (c)0.01 g/mL in Methanol
Pathlength (l)1.0 dm
Observed Rotation (α)Hypothetical Value: +0.45°
Specific Rotation [α] Hypothetical Value: +45°

Chiral HPLC: Quantifying Enantiomeric Purity

While polarimetry confirms bulk optical activity, it cannot determine enantiomeric excess (e.e.) with high accuracy, especially in the presence of highly rotating impurities.[5] Chiral HPLC is the gold standard for separating and quantifying enantiomers, providing a direct measure of enantiomeric purity.[7]

Causality of Experimental Choices: Column and Mobile Phase Selection

The key to a successful chiral separation is the choice of the Chiral Stationary Phase (CSP). Given that the analyte is a primary/secondary amine and a carboxylic acid, it is polar and can carry a charge.

  • CSP Selection: Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are highly effective for separating underivatized amino acids and their analogs.[8][9] These CSPs offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, which are necessary for chiral recognition of polar molecules.

  • Mobile Phase Mode: A Polar Organic (PO) or Reversed-Phase (RP) mode is most appropriate.[10] The PO mode, using solvents like methanol or acetonitrile with acidic/basic additives, often provides excellent selectivity for this class of compounds. The additives (e.g., trifluoroacetic acid and triethylamine) are crucial for controlling the ionization state of both the analyte and the CSP, thereby modulating retention and selectivity.

Chiral_HPLC_Development Start Analyte: (S)-2-(Morpholin-2-yl)acetic acid HCl (Polar, Ionic) CSP Select CSP (e.g., Macrocyclic Glycopeptide) Start->CSP Mode Select Mobile Phase Mode (Polar Organic) CSP->Mode Screen Screen Solvents & Additives (MeOH/ACN, TFA/TEA) Mode->Screen Optimize Optimize Conditions (Gradient, Flow Rate, Temp.) Screen->Optimize Resolution > 1.5? Validate Method Validation (Specificity, Linearity, Accuracy) Optimize->Validate

Caption: Decision workflow for chiral HPLC method development.

Experimental Protocol: Chiral HPLC
  • Chromatographic System: HPLC with UV detection.

  • Chiral Column: Astec CHIROBIOTIC T (Teicoplanin-based) or a similar macrocyclic glycopeptide column, 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Initial screening: Isocratic elution with Methanol/Acetonitrile mixtures (e.g., 80:20 v/v) containing 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of mobile phase. Prepare a "racemic" standard (if available) or a sample subjected to racemization conditions to confirm the separation of both enantiomers.

  • Analysis: Inject the sample and determine the retention times of the (S)- and potential (R)-enantiomers. Calculate the enantiomeric excess using the peak areas:

    • e.e. (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] × 100

Data Presentation
ParameterValue
ColumnCHIROBIOTIC T
Mobile Phase90:10 ACN:MeOH + 0.1% TFA/TEA
Retention Time (tR) of (S)-enantiomerHypothetical Value: 12.5 min
Retention Time (tR) of (R)-enantiomerHypothetical Value: 14.8 min
Resolution (Rs)Hypothetical Value: 2.1
Enantiomeric Excess (e.e.) >99.5%

Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12] It is a powerful technique for determining the absolute configuration of molecules in solution, as the resulting spectrum is a unique fingerprint of the molecule's 3D structure.[11]

Causality of Experimental Choices

Unlike X-ray crystallography, VCD does not require crystallization. It provides the absolute configuration of the molecule in its solution state, which is often more relevant to its biological activity. The experimental VCD spectrum is compared to a spectrum predicted by ab initio quantum mechanical calculations (e.g., Density Functional Theory, DFT) for a known configuration (e.g., 'S').[11][13] A match between the experimental and calculated spectra confirms the absolute configuration. This approach is self-validating and provides an exceptionally high degree of confidence.

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation: Prepare a concentrated solution (~10-20 mg/mL) of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride in a suitable deuterated solvent (e.g., DMSO-d6) to avoid interference from O-H and N-H solvent absorptions.

  • Instrumentation: Use a dedicated VCD spectrometer, which is typically an FT-IR spectrometer equipped with a photoelastic modulator (PEM).[12][14]

  • Data Acquisition:

    • Acquire the VCD and IR spectra of the sample over the mid-IR range (e.g., 2000-900 cm-1).

    • Acquire a background spectrum of the solvent in the same cell.

    • Subtract the solvent spectrum from the sample spectrum.

  • Computational Modeling:

    • Perform a conformational search for the (S)-enantiomer using molecular mechanics.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the energies of the stable conformers.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (S)-configuration.

    • A good agreement (matching signs and relative intensities of the major VCD bands) confirms the absolute configuration as (S).

Single-Crystal X-ray Crystallography: The Definitive Structure

X-ray crystallography is considered the unequivocal method for determining the absolute configuration of a chiral molecule.[15] It provides a precise three-dimensional map of the atomic positions in the solid state.

Causality of Experimental Choices

The key requirement is the growth of a high-quality single crystal. The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is calculated from the diffraction data; a value close to zero for a known configuration confirms the assignment with very high certainty.[16]

Experimental Protocol: X-ray Crystallography
  • Crystallization:

    • Grow single crystals of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. This is often the most challenging step.

    • Screen various solvents and solvent combinations (e.g., methanol/ether, water/isopropanol) using techniques like slow evaporation or vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a modern X-ray diffractometer, typically with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • Perform a final refinement including the anomalous dispersion effects.

    • Determine the absolute structure parameter (Flack parameter). A value of ~0 indicates the correct absolute configuration has been assigned.

Conclusion

The chiral integrity of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a critical attribute that dictates its potential in drug development. This guide has outlined a rigorous, multi-faceted approach to its characterization. By systematically applying polarimetry, chiral HPLC, VCD, and X-ray crystallography, researchers can establish a comprehensive and validated profile of this important chiral building block. This ensures not only the identity and purity of the material but also provides the foundational data required for regulatory submission and confident progression into development pipelines.

References

  • Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. (n.d.). MDPI.
  • Vibrational circular dichroism. (n.d.). Wikipedia.
  • Vibrational circular dichroism (VCD). (n.d.). Bruker.
  • A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. (2011). PubMed.
  • Theory of Vibrational Circular Dichroism. (n.d.). JASCO Inc.
  • 〈782〉 Vibrational Circular Dichroism Spectroscopy. (n.d.). USP-NF.
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex.
  • Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (n.d.). PMC - NIH.
  • (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. (n.d.). CymitQuimica.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PMC.
  • A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. (2025). ACS Publications.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate t. (n.d.). DOI.
  • Specific rotation. (n.d.). Wikipedia.
  • Morpholin-2-yl-acetic acid hydrochloride. (n.d.). Chem-Impex.
  • 5.3 Optical Activity. (2023). OpenStax.
  • Read section 7.4 on optical rotation. (n.d.).
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI.
  • Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). MDPI.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 2-(Morpholin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, recognized for their favorable physicochemical and metabolic properties that often translate to improved pharmacokinetic profiles of drug candidates.[1][2] The morpholine ring can enhance solubility, modulate pKa, and participate in crucial hydrogen bond interactions within biological targets.[3] These characteristics have led to the incorporation of the morpholine moiety in a wide array of therapeutic agents, including those with anti-inflammatory, anti-cancer, and central nervous system activities.[4][5]

2-(Morpholin-2-yl)acetic acid hydrochloride is a versatile building block in the synthesis of more complex bioactive molecules.[6][7] Its structure suggests potential for derivatization to explore various therapeutic applications. As a starting point for in vitro characterization, this guide provides detailed protocols for evaluating its potential anti-inflammatory and cytotoxic effects in cell culture. The presented methodologies are designed to be robust and serve as a foundation for further investigation into the compound's mechanism of action.

PART 1: Core Principles and Experimental Design

Before initiating cell-based assays, it is crucial to understand the foundational principles of handling 2-(Morpholin-2-yl)acetic acid hydrochloride and designing experiments for its evaluation.

Compound Handling and Preparation

2-(Morpholin-2-yl)acetic acid hydrochloride is a water-soluble solid. For cell culture applications, it is recommended to prepare a sterile, high-concentration stock solution to minimize the volume of solvent added to the cell culture medium, thereby reducing the risk of solvent-induced artifacts.

Protocol 1: Preparation of a Sterile Stock Solution

  • Aseptic Technique: All procedures should be performed in a laminar flow hood to maintain sterility.

  • Solvent Selection: Use sterile, cell culture-grade water or phosphate-buffered saline (PBS) as the solvent.

  • Stock Concentration: Prepare a 100 mM stock solution by dissolving an appropriate amount of 2-(Morpholin-2-yl)acetic acid hydrochloride in the chosen solvent. For example, to prepare 1 ml of a 100 mM stock, dissolve 18.16 mg of the compound (Molecular Weight: 181.62 g/mol ) in 1 ml of sterile water.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the biological activity of 2-(Morpholin-2-yl)acetic acid hydrochloride in cell culture.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis prep_compound Prepare Sterile Stock of Compound prep_cells Cell Line Culture and Seeding treatment Treat Cells with Varying Concentrations prep_cells->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Nitric Oxide) treatment->anti_inflammatory analysis Data Acquisition and Analysis cytotoxicity->analysis anti_inflammatory->analysis conclusion Conclusion and Further Steps analysis->conclusion

Caption: General experimental workflow for in vitro evaluation.

PART 2: Protocols for Biological Evaluation

Based on the known activities of other morpholine derivatives, we propose two primary avenues of investigation: anti-inflammatory effects and general cytotoxicity.

Protocol 2: Evaluation of Anti-Inflammatory Activity in Macrophages

This protocol utilizes the murine macrophage cell line RAW 264.7 to assess the potential of 2-(Morpholin-2-yl)acetic acid hydrochloride to inhibit the production of nitric oxide (NO), a key inflammatory mediator, upon stimulation with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µl of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-(Morpholin-2-yl)acetic acid hydrochloride stock solution in serum-free DMEM. After the initial 24-hour incubation, carefully remove the culture medium and replace it with 100 µl of fresh medium containing the desired concentrations of the compound (e.g., 1, 10, 50, 100, 200 µM). Include a vehicle control (medium only).

  • Pre-incubation: Incubate the cells with the compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/ml to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, carefully collect 50 µl of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µl of Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µl of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Component 2 of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-treated control.

Hypothetical Signaling Pathway:

The following diagram illustrates the potential mechanism of action for an anti-inflammatory compound in LPS-stimulated macrophages.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Compound 2-(Morpholin-2-yl)acetic acid hydrochloride Compound->NFkB Potential Inhibition

Sources

how to prepare a stock solution of 2-(Morpholin-2-yl)acetic acid hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preparation of 2-(Morpholin-2-yl)acetic acid hydrochloride Stock Solutions for In Vivo Research

Introduction

2-(Morpholin-2-yl)acetic acid hydrochloride is a versatile heterocyclic compound utilized as a key building block in the synthesis of novel therapeutic agents and in the development of agrochemicals.[1][2] The successful translation of preclinical research into meaningful data hinges on the accuracy, reproducibility, and safety of the experimental procedures. A critical, yet often overlooked, aspect of this process is the correct preparation of dosing solutions. Improperly formulated solutions can lead to issues with solubility, stability, and animal welfare, ultimately confounding experimental results.

This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals. It provides a comprehensive guide to preparing a stock solution of 2-(Morpholin-2-yl)acetic acid hydrochloride, emphasizing the scientific rationale behind each step to ensure the integrity and validity of in vivo studies.

Core Principles & Pre-Formulation Strategy

Before any materials are weighed, a thorough understanding of the compound's properties and the experimental context is essential. The selection of a vehicle and preparation method is not a one-size-fits-all process; it is a critical decision that impacts the entire study.[3]

Physicochemical Properties of 2-(Morpholin-2-yl)acetic acid hydrochloride
  • Form: It is the hydrochloride salt of 2-(Morpholin-2-yl)acetic acid.[1] This salt form generally enhances aqueous solubility compared to the free base.

  • Solubility: It is reported to be soluble in water.[1] This makes aqueous vehicles the primary candidates for formulation.

  • Acidity: As a hydrochloride salt of an amine, dissolving it in a neutral solvent like water will likely result in an acidic solution. This is a critical consideration, as the pH of the final formulation must be adjusted to be physiologically compatible to avoid tissue irritation upon administration.[3][4]

The Imperative of Vehicle Selection

The vehicle is the medium in which the test compound is dissolved or suspended for administration.[6] An ideal vehicle should:

  • Effectively solubilize the compound at the desired concentration.

  • Be non-toxic and well-tolerated by the animal model.[7]

  • Not interfere with the compound's absorption, distribution, metabolism, or excretion (ADME).[7]

  • Remain chemically inert and not react with the test compound.

The choice of vehicle is fundamentally linked to the intended route of administration.[8]

Impact of Administration Route

The route of administration dictates the stringency of the formulation requirements.[9]

  • Oral (PO): While sterility is not a strict requirement, the vehicle must be non-toxic and not interfere with absorption from the gastrointestinal tract.[8]

  • Intraperitoneal (IP): The solution must be sterile and non-irritating to prevent peritonitis.[10] The pH and osmolality should be close to physiological levels.

  • Intravenous (IV): This is the most demanding route. The formulation must be sterile, free of particulates, and isotonic, with a pH as close to physiological pH (typically 6.8-7.2) as possible to prevent hemolysis, vein irritation, and precipitation in the bloodstream.[10][11]

Protocol: Vehicle Screening and Selection

A preliminary screening for solubility and tolerability is a crucial step to de-risk the main study.[7] This workflow helps identify the optimal vehicle for your specific experimental needs.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Vehicle Tolerability (Optional but Recommended) A Define Target Concentration (e.g., 10 mg/mL) B Prepare Small-Scale Test Solutions (e.g., 1 mL) in Candidate Vehicles A->B C Vortex / Sonicate to Aid Dissolution B->C D Visually Inspect for Clarity (No Particulates) C->D E Proceed with Soluble Formulations D->E F Administer Vehicle Alone to a Small Group of Animals E->F If multiple vehicles work or for sensitive routes (e.g., IV) G Monitor for Adverse Clinical Signs (48 hours) F->G H Select Well-Tolerated Vehicle G->H G A Step 1: Calculation Determine mass of compound and volume of vehicle B Step 2: Weighing Accurately weigh compound using an analytical balance A->B C Step 3: Dissolution Dissolve in ~80% of final vehicle volume. Vortex/sonicate. B->C D Step 4: pH Adjustment Measure pH. Adjust to ~7.4 using 0.1N NaOH (dropwise). C->D E Step 5: Final Volume (QS) Bring solution to final volume with vehicle. Mix well. D->E F Step 6: Sterilization Filter through a 0.22 µm syringe filter into a sterile tube. E->F G Step 7: QC & Aliquoting Visually inspect. Aliquot into sterile cryovials. F->G H Step 8: Labeling & Storage Label with name, conc., date. Store at recommended temp. G->H

Caption: Step-by-step workflow for stock solution preparation.

Part A: Materials and Equipment
  • 2-(Morpholin-2-yl)acetic acid hydrochloride (ensure purity/identity)

  • Selected Vehicle (e.g., Sterile PBS, pH 7.4)

  • 0.1 N NaOH solution for pH adjustment

  • Analytical balance

  • Sterile volumetric flasks or conical tubes

  • Sterile syringes

  • Sterile 0.22 µm syringe filters (ensure compatibility with the vehicle)

  • Sterile, sealed storage vials (e.g., cryovials)

  • pH meter or calibrated pH strips

  • Vortex mixer and/or sonicator

Part B: Calculation of Stock Solution

The goal is to create a concentrated stock that can be easily diluted to the final dosing concentration. [12][13]Preparing a stock simplifies dosing for multiple animals with different body weights. [8] Formula: Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)

Example Calculation: To prepare 10 mL of a 20 mg/mL stock solution.

ParameterValue
Desired Stock Concentration20 mg/mL
Desired Final Volume10 mL
Mass of Compound Required 200 mg
Part C: Step-by-Step Preparation Procedure
  • Weighing: Accurately weigh 200 mg of 2-(Morpholin-2-yl)acetic acid hydrochloride and place it into a sterile 15 mL conical tube.

  • Initial Dissolution: Add approximately 8 mL (80% of the final volume) of sterile PBS to the tube.

  • Solubilization: Tightly cap the tube and vortex thoroughly. If needed, use a sonicator water bath to aid dissolution. Ensure all powder is completely dissolved.

  • pH Measurement & Adjustment:

    • Using a calibrated pH meter, measure the pH of the solution. It is expected to be acidic.

    • Carefully add 0.1 N NaOH drop by drop, mixing between each addition, until the pH is within the target range of 7.2-7.4. This step is critical to prevent tissue damage upon injection. [4][10]5. Quantum Sufficit (QS) to Final Volume: Once the pH is adjusted, carefully add more PBS to bring the total volume to exactly 10 mL. Invert the tube several times to ensure the solution is homogeneous.

  • Sterile Filtration:

    • Draw the entire solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.

    • Carefully push the plunger to filter the solution directly into a sterile, final storage container (e.g., a 15 mL sterile tube or multiple smaller aliquots). This is the recommended method for sterilizing solutions containing compounds with unknown thermal stability. [10][14]7. Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This prevents contamination from repeated freeze-thaw cycles.

    • Label each vial clearly with the compound name, concentration (20 mg/mL), preparation date, and your initials.

    • Store aliquots as recommended. For short-term use (1-2 weeks), 2-8°C is often suitable. For long-term storage, -20°C or -80°C is recommended. [13]An initial stability test should be performed to confirm storage conditions.

Quality Control and Best Practices

A protocol is only as good as its execution. Implementing self-validating checks ensures the quality and reliability of your dosing solution.

  • Visual Inspection: Before each use, visually inspect the solution (against a light and dark background) for any signs of precipitation, crystallization, or color change. [8]* Documentation: Maintain a detailed log for each batch of stock solution prepared. Record all calculations, weights, volumes, final pH, and dates. [8]* Stability Assessment: For the first batch, it is advisable to test the stability of the stored solution. After 24 or 48 hours at the intended storage temperature, thaw an aliquot and re-check the pH and perform a visual inspection to ensure the compound has remained in solution.

Safety Precautions

  • Hazard Profile: According to its safety data, 2-(Morpholin-4-yl)acetic acid hydrochloride may cause skin and respiratory irritation and serious eye damage. [15]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the dry powder and its solutions.

  • Handling: Handle the chemical powder in a fume hood or a well-ventilated area to avoid inhalation.

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Compound Fails to Dissolve Concentration is above solubility limit in the chosen vehicle.Try a lower concentration. Consider using a co-solvent like PEG400 or a small percentage of DMSO (if route permits). [7][16]
Precipitation After pH Adjustment The free base form of the compound may be less soluble than the salt form at neutral pH.Re-acidify slightly to see if it re-dissolves. If so, a formulation at a slightly lower pH (e.g., 6.5) may be needed, or a different vehicle is required.
Precipitation During Cold Storage Compound is less soluble at lower temperatures.Prepare fresh solution before each experiment or store at room temperature if stability allows (must be validated).
Adverse Animal Reactions Formulation may be hypertonic, at an incorrect pH, or the vehicle itself may cause a reaction. [7]Re-verify the pH of the dosing solution. Reduce dosing volume if possible. [4]Perform a vehicle-only tolerability study. [7]

References

  • Erhirhie, O., et al. (2015). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Journal of Natural Sciences Research. [Link]

  • Erhirhie, O., et al. (2015). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Semantic Scholar. [Link]

  • Erhirhie, O., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. [Link]

  • Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Senieer. (n.d.). Sterilization Method And Selection Of Sterile Drugs. Senieer. [Link]

  • SCHOTT Pharma. (2022). Types of sterilization in the pharmaceutical industry for ready-to-use packaging. SCHOTT Pharma. [Link]

  • PRISYS Biotech. (2024). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. PRISYS Biotech. [Link]

  • Wilson, S. (2023). Sterilization Methods for Ampules and Vials in Pharmaceutical Manufacturing. Journal of Pharmaceutical Science and Practice. [Link]

  • Various Authors. (2024). Sterilization of injectable drugs solutions by irradiation. ResearchGate. [Link]

  • Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]

  • Centers for Disease Control and Prevention. (2019). Other Sterilization Methods. CDC. [Link]

  • Ghorab, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]

  • Ghorab, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. PubMed. [Link]

  • Yurttaş, L., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

  • Boston University IACUC. (2024). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]

  • McGill University. (2024). SUBSTANCE ADMINISTRATION. McGill University. [Link]

  • Norwegian University of Science and Technology (NTNU). (n.d.). Guidelines for the administration of substances to rodents. NTNU. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Sharma, V., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. PubChem Compound Database. [Link]

  • Al-Amiery, A. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • J&K Scientific LLC. (n.d.). Morpholin-2-yl-acetic acid hydrochloride. J&K Scientific LLC. [Link]

Sources

Application Notes and Protocols for 2-(Morpholin-2-yl)acetic acid hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2-(Morpholin-2-yl)acetic acid hydrochloride in neuroscience research, with a primary focus on its hypothesized role as a modulator of the GABAergic system. While direct evidence for the specific activity of this compound is emerging, its structural similarity to known GABAB receptor antagonists provides a strong rationale for its investigation. This document offers detailed, field-proven protocols for receptor binding assays, ex vivo electrophysiological recordings, and in vivo behavioral studies to enable researchers to rigorously evaluate the neuropharmacological profile of 2-(Morpholin-2-yl)acetic acid hydrochloride and its derivatives.

Introduction: The Rationale for Investigating 2-(Morpholin-2-yl)acetic acid hydrochloride in Neuroscience

The morpholine moiety is a privileged scaffold in central nervous system (CNS) drug discovery, known for its favorable physicochemical properties that can enhance blood-brain barrier permeability and metabolic stability.[1][2][3] Numerous morpholine-containing compounds have been developed as CNS-active agents, targeting a wide range of receptors and enzymes.[4][5] The structural core of 2-(Morpholin-2-yl)acetic acid hydrochloride, a morpholino-2-acetic acid backbone, is of particular interest due to its presence in compounds that have been demonstrated to interact with the GABAergic system.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, and its receptors, GABAA and GABAB, are critical targets for therapeutics aimed at treating anxiety, epilepsy, and other neurological disorders.[1] Notably, several morpholino-2-acetic acid derivatives have been identified as potent and selective GABAB receptor antagonists.[6][7] For instance, Sch 50911 ((+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid) and other analogues have been shown to antagonize baclofen-induced effects in rat neocortical slices, highlighting the potential of this chemical class to modulate GABAB receptor function.[6][7]

Given this precedent, 2-(Morpholin-2-yl)acetic acid hydrochloride emerges as a compelling candidate for investigation as a novel modulator of GABAergic neurotransmission. Its relatively simple structure makes it an attractive starting point for medicinal chemistry campaigns. This guide provides the necessary theoretical framework and practical protocols for researchers to explore this hypothesis.

Hypothesized Mechanism of Action: A Focus on GABAB Receptor Antagonism

Based on the structure-activity relationships of known morpholino-2-acetic acid derivatives, it is hypothesized that 2-(Morpholin-2-yl)acetic acid hydrochloride may act as a competitive antagonist at the GABAB receptor.

Signaling Pathway Overview

GABA_B_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_intervention Pharmacological Intervention GABA_release GABA Release GABA_B_auto GABA_B Autoreceptor GABA_release->GABA_B_auto Activates Ca_channel Voltage-gated Ca²⁺ Channel GABA_B_auto->Ca_channel Inhibits Ca_channel->GABA_release Triggers GABA_B_post Postsynaptic GABA_B Receptor K_channel GIRK Channel GABA_B_post->K_channel Activates AC Adenylate Cyclase GABA_B_post->AC Inhibits Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to cAMP cAMP AC->cAMP Produces Reduced Neuronal\nExcitability Reduced Neuronal Excitability cAMP->Reduced Neuronal\nExcitability Leads to Test_Compound 2-(Morpholin-2-yl)acetic acid hydrochloride (Hypothesized Antagonist) Test_Compound->GABA_B_auto Blocks Test_Compound->GABA_B_post Blocks GABA GABA GABA->GABA_B_auto GABA->GABA_B_post

Caption: Hypothesized mechanism of 2-(Morpholin-2-yl)acetic acid hydrochloride as a GABAB receptor antagonist.

Application Notes & Experimental Protocols

This section provides detailed protocols to enable the characterization of 2-(Morpholin-2-yl)acetic acid hydrochloride's effects on the GABAergic system.

In Vitro Characterization: GABA Receptor Binding Assays

Receptor binding assays are fundamental for determining the affinity of a compound for its target receptor.[1][8] The following protocol is adapted for the investigation of 2-(Morpholin-2-yl)acetic acid hydrochloride at GABAA and GABAB receptors.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay start Rat Brain Tissue homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Centrifuge (Low Speed) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (High Speed) supernatant1->centrifuge2 pellet1 Resuspend Pellet in dH₂O centrifuge2->pellet1 centrifuge3 Centrifuge (High Speed) pellet1->centrifuge3 wash Wash Pellet with Binding Buffer (3x) centrifuge3->wash final_pellet Final Membrane Pellet wash->final_pellet incubate Incubate Membranes with: - Radioligand - Test Compound - Non-specific Ligand final_pellet->incubate filter Rapid Filtration incubate->filter wash_filter Wash Filters filter->wash_filter scintillation Scintillation Counting wash_filter->scintillation analyze Data Analysis (Ki, IC₅₀) scintillation->analyze

Caption: Workflow for GABA receptor binding assay.

Objective: To determine the binding affinity (Ki) of 2-(Morpholin-2-yl)acetic acid hydrochloride for the GABAB receptor.

Materials:

  • Radioligand: [3H]-CGP54626 (a high-affinity GABAB antagonist)

  • Non-specific Ligand: Baclofen (1 mM)

  • Test Compound: 2-(Morpholin-2-yl)acetic acid hydrochloride (serial dilutions)

  • Membrane Preparation: Rat cortical membranes (prepared as per workflow)

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters

  • Scintillation vials and cocktail

Procedure:

  • Prepare rat cortical membranes as described in the workflow diagram.[9]

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL Binding Buffer, 50 µL [3H]-CGP54626 (final concentration ~1 nM), 100 µL membrane suspension.

    • Non-specific Binding: 50 µL Baclofen (1 mM), 50 µL [3H]-CGP54626, 100 µL membrane suspension.

    • Test Compound: 50 µL 2-(Morpholin-2-yl)acetic acid hydrochloride (at various concentrations), 50 µL [3H]-CGP54626, 100 µL membrane suspension.

  • Incubate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[2]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.

Parameter Description
Ki Inhibitor constant; a measure of the affinity of the compound for the receptor.
IC50 The concentration of the compound that inhibits 50% of specific radioligand binding.
Ex Vivo Functional Assessment: Electrophysiology in Brain Slices

Electrophysiological recordings from acute brain slices allow for the functional characterization of a compound's effect on neuronal activity in a relatively intact circuit.[10][11][12]

Objective: To assess the effect of 2-(Morpholin-2-yl)acetic acid hydrochloride on GABAB receptor-mediated currents in pyramidal neurons of the prefrontal cortex.

Materials:

  • Animal: Adult Sprague-Dawley rat

  • Solutions:

    • Cutting Solution (ice-cold, carbogenated): High sucrose-based artificial cerebrospinal fluid (aCSF).

    • Recording aCSF (carbogenated): Standard aCSF.

    • Internal Solution: For patch pipette.

  • Pharmacological Agents:

    • Baclofen (GABAB agonist)

    • 2-(Morpholin-2-yl)acetic acid hydrochloride

    • TTX (to block action potentials)

  • Vibratome, patch-clamp rig with amplifier, micromanipulators, and perfusion system.

Procedure:

  • Prepare acute coronal slices (300-400 µm) of the prefrontal cortex using a vibratome in ice-cold cutting solution.[12]

  • Allow slices to recover in carbogenated aCSF at 32-34°C for at least 1 hour.[13][14]

  • Transfer a slice to the recording chamber and perfuse with carbogenated aCSF containing TTX.

  • Establish a whole-cell patch-clamp recording from a layer V pyramidal neuron.

  • Apply baclofen (e.g., 10 µM) via the perfusion system to elicit an outward current (mediated by GIRK channels coupled to GABAB receptors).

  • After establishing a stable baseline response to baclofen, co-apply 2-(Morpholin-2-yl)acetic acid hydrochloride at various concentrations with baclofen.

  • Data Analysis: Measure the amplitude of the baclofen-induced outward current in the absence and presence of the test compound. A reduction in the current amplitude would indicate antagonistic activity.

In Vivo Behavioral Assays

Behavioral assays are crucial for evaluating the physiological effects of a compound in a whole organism.[15][16][17] If 2-(Morpholin-2-yl)acetic acid hydrochloride is a GABAB antagonist, it may have pro-convulsant or anxiogenic-like effects.

Objective: To assess the effect of 2-(Morpholin-2-yl)acetic acid hydrochloride on anxiety-like behavior in mice or rats.[16][17][18]

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

Procedure:

  • Administer 2-(Morpholin-2-yl)acetic acid hydrochloride or vehicle to the animals (e.g., via intraperitoneal injection) at various doses.

  • Allow for a pre-treatment period (e.g., 30 minutes).

  • Place the animal in the center of the EPM, facing an open arm.

  • Record the animal's behavior for 5 minutes using a video tracking system.

  • Data Analysis: Measure the time spent in the open arms and the number of entries into the open arms. A decrease in these parameters is indicative of an anxiogenic-like effect.

Behavioral Parameter Interpretation of Decrease
Time in Open ArmsIncreased anxiety-like behavior
Open Arm EntriesIncreased anxiety-like behavior
Total Distance TraveledTo control for general locomotor effects

Conclusion and Future Directions

The structural analogy of 2-(Morpholin-2-yl)acetic acid hydrochloride to known GABAB receptor antagonists provides a compelling rationale for its investigation as a novel neuropharmacological tool. The protocols detailed in this guide offer a systematic approach to characterize its binding affinity, functional effects on neuronal activity, and behavioral consequences. Should this compound demonstrate significant GABAB receptor antagonism, it could serve as a valuable probe for studying the role of GABAB receptors in various physiological and pathological processes. Furthermore, it could represent a foundational scaffold for the development of new therapeutic agents targeting GABAergic dysfunction.

References

  • BenchChem. (2025). Application Notes and Protocols for Receptor Binding Assays of GABAergic Activity.
  • National Center for Biotechnology Information. (n.d.).
  • University of North Carolina Chapel Hill. (n.d.). GABA A Receptor Binding Assay Protocol. PDSP.
  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • ResearchGate. (n.d.). Behavioral and Cognitive Testing Procedures in Animal Models of Epilepsy.
  • National Center for Biotechnology Information. (n.d.). Whole-cell Currents Induced by Puff Application of GABA in Brain Slices. PubMed Central.
  • JoVE. (2017).
  • protocols.io. (2024).
  • National Center for Biotechnology Information. (2024).
  • International Research Journal of Pharmacy. (n.d.). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects.
  • BenchChem. (2025).
  • Ong, J., & Kerr, D. I. (1999). Antagonism of GABA(B) receptors by morpholino-2-acetic acid derivatives Sch 54679 and Sch 51324 in rat brain. European Journal of Pharmacology.
  • Ong, J., et al. (1998). Morpholin-2-yl-phosphinic Acids Are Potent GABA(B) Receptor Antagonists in Rat Brain. European Journal of Pharmacology.
  • ResearchGate. (n.d.). Behavioral methods to study anxiety in rodents.
  • National Center for Biotechnology Information. (2018). Genetically Epilepsy-Prone Rats Display Anxiety-Like Behaviors and Neuropsychiatric Comorbidities of Epilepsy. PubMed Central.
  • Aligning Science Across Parkinson's. (n.d.).
  • ResearchGate. (2024). (PDF)
  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and....
  • Ong, J., & Kerr, D. I. (1996). The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B) receptor antagonist in rat neocortical slices. European Journal of Pharmacology.
  • Journal of Pharmaceutical Research International. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • National Center for Biotechnology Information. (n.d.). Properties of two derivatives of gamma-aminobutyric acid (GABA)
  • National Center for Biotechnology Information. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Chem-Impex. (n.d.). Morpholin-2-yl-acetic acid methyl ester hydrochloride.
  • National Center for Biotechnology Information. (n.d.). A comparison of GABAergic influences on the analgesic responses to morphine and pentazocine. PubMed.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • ChemicalBook. (n.d.). 2-(4-N-CBZ-MORPHOLIN-2-YL)ACETIC ACID synthesis.
  • MDPI. (n.d.).
  • ResearchGate. (2016).
  • MDPI. (2023).
  • National Center for Biotechnology Information. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. PubChem.

Sources

Application Notes & Protocols: 2-(Morpholin-2-yl)acetic Acid Hydrochloride as a Versatile Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Complex Molecule Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of success. 2-(Morpholin-2-yl)acetic acid hydrochloride (CAS: 1187929-25-4) has emerged as a highly valuable and versatile scaffold. Its unique structure combines several key features that make it an essential component in the design of novel therapeutic agents and bioactive molecules.[1]

This guide provides an in-depth exploration of 2-(Morpholin-2-yl)acetic acid hydrochloride, detailing its properties, strategic applications, and detailed protocols for its use in key synthetic transformations. The morpholine ring is a well-established "privileged" structure in medicinal chemistry, known for improving pharmacokinetic properties such as aqueous solubility, metabolic stability, and permeability across the blood-brain barrier (BBB).[2][3] The molecule's bifunctional nature, possessing both a secondary amine and a carboxylic acid, along with a chiral center at the C-2 position, offers multiple handles for synthetic diversification, allowing chemists to construct complex molecular architectures with high precision.

Physicochemical Properties & Handling

Proper understanding and handling of this reagent are paramount for reproducible and safe experimentation. The hydrochloride salt form enhances stability and water solubility, facilitating its use in a variety of reaction conditions.[1]

PropertyValueSource(s)
CAS Number 1187929-25-4[1][4]
Molecular Formula C₆H₁₁NO₃·HCl[1]
Molecular Weight 181.62 g/mol [1][4]
Appearance White to off-white solid[1]
Purity Typically ≥97% (HPLC)[1]
Solubility Soluble in water[1]
Storage Store at 0-8 °C, sealed, in a dry environment[1][5]

Safety & Handling: 2-(Morpholin-2-yl)acetic acid hydrochloride is associated with the following hazards. Always consult the latest Safety Data Sheet (SDS) before use.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

The Strategic Advantage in Synthesis: Key Functional Handles

The synthetic utility of 2-(Morpholin-2-yl)acetic acid hydrochloride stems from its three primary functional regions, which can be addressed selectively.

Caption: Key reactive sites of 2-(Morpholin-2-yl)acetic acid.

  • The Carboxylic Acid: This group is the primary handle for chain extension, most commonly through the formation of robust amide bonds with a wide range of primary and secondary amines.

  • The Secondary Amine: As a hydrochloride salt, the amine is protonated and unreactive. Neutralization with a suitable base liberates the free amine, which can then undergo N-alkylation, N-acylation, or reductive amination to introduce substituents onto the morpholine ring.

  • The C-2 Chiral Center: The presence of a stereocenter is of paramount importance in drug development. Using enantiomerically pure forms, such as (S)-2-(Morpholin-2-yl)acetic acid hydrochloride (CAS: 1352709-57-9), allows for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects.[7][8]

Core Synthetic Transformations & Protocols

The following protocols are illustrative examples of fundamental transformations using this building block. Researchers should adapt these procedures based on the specific properties of their substrates.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the coupling of the carboxylic acid moiety with a representative primary amine (benzylamine) using standard peptide coupling reagents.

Causality & Experimental Choices:

  • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is used as an additive to suppress side reactions and minimize racemization at the adjacent chiral center.

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction without interfering with the coupling reagents.

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) are excellent solvents for this type of reaction, effectively dissolving both polar and non-polar reactants.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Morpholin-2-yl)acetic acid hydrochloride (1.0 eq), HOBt (1.2 eq), and the desired amine (e.g., benzylamine, 1.1 eq).

  • Dissolution: Add anhydrous DCM to the flask (approx. 0.1 M concentration relative to the starting material). Stir the resulting suspension at room temperature.

  • Basification: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The mixture should become a clear solution as the hydrochloride salt is neutralized. Stir for 15 minutes.

  • Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise to the cold solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol gradient).

Trustworthiness (Self-Validation):

  • Expected Outcome: A new amide product. The disappearance of the starting carboxylic acid should be evident by LC-MS.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Troubleshooting: If the reaction stalls, gentle heating (e.g., 40 °C) may be required. If the EDC by-product is difficult to remove, an acidic wash is crucial.

Protocol 2: N-Functionalization via Reductive Amination

This protocol demonstrates how to functionalize the secondary amine on the morpholine ring using an aldehyde (e.g., benzaldehyde) and a mild reducing agent.

Causality & Experimental Choices:

  • Base: A preliminary neutralization step is required to generate the free amine. A mild base like triethylamine (TEA) or DIPEA is used.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough not to reduce the aldehyde on its own but is highly effective at reducing the iminium ion formed in situ. It is also tolerant of the mildly acidic conditions generated.

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are suitable solvents that work well with STAB.

Step-by-Step Methodology:

  • Free Amine Generation: Suspend 2-(Morpholin-2-yl)acetic acid hydrochloride (1.0 eq) in DCE. Add TEA or DIPEA (1.1 eq) and stir at room temperature for 30 minutes.

  • Imine Formation: Add the aldehyde (e.g., benzaldehyde, 1.2 eq) to the mixture. If the aldehyde is less reactive, adding a drying agent like molecular sieves can help drive the formation of the iminium intermediate. Stir for 1 hour at room temperature.

  • Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor for the consumption of the starting material by LC-MS.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ (aq) until gas evolution ceases.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product, which is now a tertiary amine and a carboxylic acid, can be purified by reverse-phase HPLC or by standard silica gel chromatography, potentially with a small amount of acid or base added to the eluent to prevent streaking.

Trustworthiness (Self-Validation):

  • Expected Outcome: A new N-substituted product. A mass increase corresponding to the added aldehyde fragment (minus water) will be observed by LC-MS.

  • Characterization: Confirm the structure via NMR and HRMS. The disappearance of the N-H proton and the appearance of new signals for the added group will be evident in the ¹H NMR spectrum.

  • Troubleshooting: If the reaction is slow, adding a small amount of acetic acid can catalyze iminium ion formation. If over-alkylation is an issue, use a less reactive reducing agent or lower the temperature.

Multi-Step Synthetic Workflow

The true power of this building block is realized in multi-step syntheses where both functional handles are utilized to build molecular complexity. The following workflow illustrates a common strategy in drug discovery programs.

Caption: A sequential functionalization workflow.

This strategy allows for the creation of a diverse library of compounds by varying the aldehyde (R¹) and the amine (R²) in a modular fashion, which is highly efficient for structure-activity relationship (SAR) studies.

Conclusion

2-(Morpholin-2-yl)acetic acid hydrochloride is a potent and versatile building block for synthetic chemists. Its combination of a privileged morpholine scaffold, orthogonal reactive handles, and inherent chirality provides a robust platform for the efficient construction of complex and biologically relevant molecules. The protocols and strategic insights provided in this guide serve as a foundation for researchers to harness the full potential of this reagent in their synthetic endeavors, from fundamental research to advanced drug development programs.

References

  • 2-(MORPHOLIN-2-YL)ACETIC ACID HYDROCHLORIDE - 2a biotech. 2a biotech. [Link]

  • 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-(Morpholin-2-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 45259920 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ResearchGate. ResearchGate. [Link]

Sources

Application Note: A Strategic Approach for the Quantification of 2-(Morpholin-2-yl)acetic acid Hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quantification of small, polar molecules in complex biological matrices such as plasma, urine, or tissue homogenates is a critical task in drug development, clinical diagnostics, and metabolomics research. 2-(Morpholin-2-yl)acetic acid hydrochloride is a representative of this class of analytes, characterized by high polarity, low molecular weight, and potentially zwitterionic nature. These properties present significant analytical challenges, including poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, susceptibility to ion suppression in mass spectrometry, and difficulties in achieving efficient extraction from the sample matrix.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust and reliable analytical method for the quantification of 2-(Morpholin-2-yl)acetic acid hydrochloride. It outlines a primary strategy using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS), an alternative approach involving chemical derivatization, and detailed protocols for sample preparation and method validation in accordance with regulatory standards.

The Core Analytical Challenge: Polarity

Conventional RPLC, the workhorse of many bioanalytical labs, relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18). Highly polar compounds like 2-(Morpholin-2-yl)acetic acid have minimal affinity for these stationary phases and are often poorly retained, eluting in or near the solvent front.[1][2] This co-elution with other unretained matrix components (salts, phospholipids) can lead to significant ion suppression, poor peak shape, and unreliable quantification.

To overcome this, a strategy that promotes the retention of polar compounds is essential. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative.[3][4][5] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[4][6] A thin aqueous layer forms on the surface of the stationary phase, and analyte retention is achieved through a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[3][7] More polar analytes partition more strongly into the aqueous layer, resulting in greater retention.[7]

Proposed Primary Analytical Strategy: HILIC-LC-MS/MS

The recommended approach for the sensitive and selective quantification of 2-(Morpholin-2-yl)acetic acid hydrochloride is HILIC-LC-MS/MS. This technique combines the superior separation of polar compounds offered by HILIC with the high sensitivity and specificity of tandem mass spectrometry.

Sample Preparation

The goal of sample preparation is to remove proteins and other interfering matrix components while maximizing the recovery of the analyte. For polar molecules, a simple and effective approach is protein precipitation, often followed by solid-phase extraction (SPE) for further cleanup if necessary.

Protocol 1: Protein Precipitation from Human Plasma

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).

  • Internal Standard Spiking: Add 10 µL of an internal standard (IS) working solution. An ideal IS would be a stable isotope-labeled version of the analyte (e.g., 2-(Morpholin-2-yl)acetic acid-d4).

  • Precipitation: Add 400 µL of ice-cold acetonitrile (ACN). The high organic content is compatible with the initial HILIC mobile phase.[8] A 50:50 mixture of methanol and acetonitrile can also be effective.[8]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Evaporation & Reconstitution (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase (e.g., 90:10 ACN:Water with 0.1% formic acid).

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 100 µL Biological Sample is 2. Spike with Internal Standard sample->is ppt 3. Add 400 µL Ice-Cold Acetonitrile is->ppt vortex 4. Vortex 1 minute ppt->vortex centrifuge 5. Centrifuge 14,000 x g, 10 min, 4°C vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer analysis Inject into HILIC-LC-MS/MS transfer->analysis

Figure 1: Workflow for protein precipitation sample preparation.

HILIC-LC Methodology

The choice of HILIC column and mobile phase is critical for achieving optimal separation.

  • Stationary Phase: An amide-based HILIC column (e.g., BEH Amide) is often a good starting point as it provides robust retention for a wide range of polar compounds.[2] Zwitterionic and bare silica columns are also excellent alternatives.[4][6]

  • Mobile Phase: A typical HILIC gradient starts with a high percentage of organic solvent and gradually increases the aqueous component.[5][6]

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid. The buffer helps to control the ionization state of the analyte and improve peak shape.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Table 1: Proposed HILIC-LC Gradient Conditions

Time (min)Flow Rate (mL/min)%A%BCurve
0.00.45956
1.00.45956
5.00.440606
5.10.45956
8.00.45956

Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm Column Temperature: 40 °C Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Detection

MS/MS provides the necessary selectivity and sensitivity for quantification in a complex matrix.

  • Ionization: Electrospray ionization (ESI) is the preferred method for polar, non-volatile molecules.[10] Given the morpholine nitrogen and carboxylic acid group, the analyte should ionize well in positive ion mode (ESI+), likely forming a protonated molecule [M+H]+.[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the [M+H]+ of the analyte) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole.[12]

  • MRM Transition Development:

    • Infusion: Infuse a standard solution of 2-(Morpholin-2-yl)acetic acid directly into the mass spectrometer to find the exact mass of the precursor ion ([M+H]+).

    • Product Ion Scan: Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.

    • Optimization: Optimize collision energy and other source parameters for the precursor → product ion transitions for both the analyte and the internal standard to maximize signal intensity.

Alternative Strategy: Derivatization with GC-MS or RPLC-MS

If challenges with HILIC persist (e.g., poor peak shape, low sensitivity), chemical derivatization is a powerful alternative. Derivatization converts the polar analyte into a less polar, more volatile derivative, making it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or improving its retention in RPLC.[13][14]

  • Method: A two-step derivatization is common for compounds with both amine and carboxylic acid groups.[15]

    • Methoximation: Protects the keto-group (if any) and prevents ring-chain tautomerism.[13]

    • Silylation: An active hydrogen on the amine and carboxylic acid groups is replaced by a silyl group (e.g., trimethylsilyl, TMS) using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13][14][16]

  • Advantages:

    • Increased volatility for GC-MS analysis.[14]

    • Increased hydrophobicity for better RPLC retention.[14]

    • Improved chromatographic peak shape and sensitivity.[13]

  • Disadvantages:

    • Adds extra steps to sample preparation, increasing potential for error and variability.[17]

    • Derivatization reactions may be incomplete or produce by-products.

    • Derivatives can be sensitive to moisture and may require non-aqueous conditions.[13]

Bioanalytical Method Validation

A rigorous method validation is required to ensure the reliability of the analytical data, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[18][19][20][21] The key validation parameters are summarized below.

G cluster_params Validation Bioanalytical Method Validation Parameters (ICH M10 / FDA Guidance) Selectivity Selectivity & Specificity Absence of interfering peaks at the retention times of the analyte and IS. Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy & Precision Within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). Analyzed at LLOQ, LQC, MQC, HQC levels. Validation->Accuracy Recovery Recovery & Matrix Effect Consistent, precise, and reproducible recovery. Assessed at LQC, MQC, HQC. Validation->Recovery Stability Stability Freeze-thaw, bench-top, long-term, and stock solution stability. Validation->Stability

Figure 2: Key parameters for bioanalytical method validation.

Table 2: Typical Acceptance Criteria for Method Validation

ParameterAcceptance CriteriaReference
Selectivity No significant interference at the retention time of the analyte and IS in blank matrix.[FDA, 2018][19]
Calibration Curve At least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).[ICH M10][21]
Accuracy (Mean %RE) Within ±15% of the nominal concentration (±20% at LLOQ).[FDA, 2018][19]
Precision (%CV) ≤15% (≤20% at LLOQ). Evaluated as intra-day and inter-day precision.[FDA, 2018][19]
Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). Signal should be ≥5x blank.[ICH M10][21]
Matrix Effect The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%.[ICH M10][21]
Recovery Should be consistent and reproducible.[FDA, 2018][19]
Stability Analyte concentration should be within ±15% of the nominal concentration under tested conditions (e.g., freeze-thaw, bench-top).[ICH M10][21]

Conclusion

The quantification of 2-(Morpholin-2-yl)acetic acid hydrochloride in biological samples requires a tailored analytical approach to address its inherent polarity. The recommended primary strategy is a validated HILIC-LC-MS/MS method, which provides excellent retention, selectivity, and sensitivity. A simple protein precipitation is often sufficient for sample cleanup. For challenging matrices or as an alternative approach, chemical derivatization followed by GC-MS or RPLC-MS analysis can be employed. All methods must be fully validated according to established regulatory guidelines to ensure the generation of accurate, reliable, and reproducible data for use in research and drug development.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.gov.
  • U.S. Food and Drug Administration. (2018).
  • Slideshare.
  • Element Lab Solutions.
  • U.S. Food and Drug Administration. (2001).
  • LCGC International.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov.
  • LCI. (2016).
  • Sigma-Aldrich.
  • Kumar, A., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)
  • Ulmer, C.Z., et al. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. PubMed Central (PMC).
  • Broadhurst, D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. RSC Publishing.
  • Tountoumi, C., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. PubMed.
  • Lee, D.Y., et al. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PubMed Central (PMC).
  • Pathirathnalage, A. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry.
  • Al-Kass, F.M., et al. (2018). MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal C57BL/6J and type 2 diabetic KK-Ay mice.
  • Bruce, S.J., et al. HILIC-MS/MS method development for targeted quantitation of metabolites: Practical considerations from a clinical diagnostic perspective.
  • Contrepois, K., et al. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites.
  • Roemling, R., & Itoh, S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
  • Waters Corporation.
  • Princeton University.
  • Shakhnovits, B.I., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. PubMed Central (PMC).
  • Chemistry LibreTexts. (2023).
  • Olivier, M.F., et al. (2023). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics.
  • University of Helsinki. Ion fragmentation of small molecules in mass spectrometry.
  • ACD/Labs. (2023).
  • Es-Safi, I. (2014). Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy.

Sources

Application Notes and Protocols for the Development of Novel Therapeutic Agents from 2-(Morpholin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties that often impart improved pharmacokinetics and potency to bioactive molecules.[1] 2-(Morpholin-2-yl)acetic acid hydrochloride represents a versatile and strategically important starting material for the synthesis of novel compound libraries. Its bifunctional nature, featuring a secondary amine within the morpholine ring and a carboxylic acid moiety, allows for diverse chemical modifications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically develop novel therapeutic agents starting from this scaffold. We detail robust protocols for the parallel synthesis of amide and ester derivative libraries, strategies for high-throughput screening (HTS) to identify initial "hits," and a suite of essential in vitro assays for lead characterization and optimization. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to empower researchers to troubleshoot and adapt these methods for their specific therapeutic targets.

Introduction: The Strategic Value of the Morpholine Scaffold

The six-membered morpholine ring, containing both nitrogen and oxygen heteroatoms, is classified as a "privileged structure" in drug discovery.[1] Its presence in numerous approved and experimental drugs is a testament to its utility.[1] The morpholine moiety can enhance aqueous solubility, act as a hydrogen bond acceptor, and provide a conformationally flexible yet stable scaffold that can correctly orient pharmacophoric elements for optimal target engagement.[2][3] Derivatives of morpholine have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][4][5]

2-(Morpholin-2-yl)acetic acid hydrochloride (CAS No: 1187929-25-4) is a particularly attractive starting point for library synthesis.[6][7] The carboxylic acid provides a ready handle for modification, most commonly through amide bond formation, which is the most frequently utilized reaction in medicinal chemistry.[8][9] The secondary amine of the morpholine ring also offers a site for further derivatization, allowing for extensive exploration of the chemical space around this core.

Table 1: Physicochemical Properties of 2-(Morpholin-2-yl)acetic acid hydrochloride

PropertyValueSource
CAS Number 1187929-25-4[6]
Molecular Formula C₆H₁₁NO₃·HCl[6]
Molecular Weight 181.62 g/mol [6][7]
Appearance White to off-white solid[6]
Purity ≥ 97% (HPLC)[6]
Storage Conditions Store at 0-8 °C[6]

Lead Generation: Synthesis of a Focused Derivative Library

The initial step in a drug discovery campaign is the creation of a diverse yet focused library of compounds. The carboxylic acid of 2-(Morpholin-2-yl)acetic acid provides a robust anchor point for diversification via amide and ester linkages.

Rationale for Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the connection of the morpholine scaffold to a vast array of commercially available primary and secondary amines.[8] This strategy enables the systematic probing of structure-activity relationships (SAR) by introducing a wide variety of functional groups and physical properties. The choice of coupling reagent is critical for ensuring high yields and purity, especially when working with diverse and potentially challenging amine building blocks.[10] Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and broadly applicable, even for sterically hindered or electron-deficient substrates.[10][11]

Protocol 1: HATU-Mediated Parallel Amide Synthesis

This protocol is designed for a 96-well plate format, enabling the efficient synthesis of a library of amide derivatives.

Objective: To couple 2-(Morpholin-2-yl)acetic acid hydrochloride with a diverse set of primary and secondary amines.

Materials:

  • 2-(Morpholin-2-yl)acetic acid hydrochloride

  • A library of primary and secondary amines (dissolved in DMF or DMSO)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (recommended) or multichannel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of 2-(Morpholin-2-yl)acetic acid hydrochloride in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare 0.2 M stock solutions of your amine library in anhydrous DMF in a separate 96-well plate.

  • Reaction Setup (per well):

    • To each well of the reaction block, add 100 µL (20 µmol, 1.0 eq) of the 2-(Morpholin-2-yl)acetic acid hydrochloride stock solution.

    • Add 120 µL (24 µmol, 1.2 eq) of the desired amine from the library plate.

    • Add 120 µL (24 µmol, 1.2 eq) of the HATU stock solution.

  • Initiation of Reaction:

    • Carefully add 100 µL (40 µmol, 2.0 eq) of the DIPEA stock solution to each well to initiate the coupling reaction. The DIPEA neutralizes the hydrochloride salt and the acidic byproduct of the reaction.

  • Incubation:

    • Seal the reaction block securely with a sealing mat.

    • Shake the block at room temperature for 16-24 hours on an orbital shaker. Reaction progress can be monitored by LC-MS analysis of a few representative wells.

  • Work-up and Purification (Optional - for primary screening):

    • For initial high-throughput screening, the crude reaction mixture can often be diluted directly.

    • For more sensitive assays, a simplified work-up can be performed by adding water and extracting with ethyl acetate. The organic layer can then be evaporated.

    • For characterization and follow-up studies, purification by preparative HPLC is required.

Self-Validation and Causality:

  • Controls: Include a well with no amine to check for background reactivity and a well with a known, reliable amine to serve as a positive control for the coupling reaction.

  • Excess Reagents: Using a slight excess of the amine and coupling reagent (1.2 eq) helps drive the reaction to completion. Two equivalents of base are used to neutralize both the starting material's hydrochloride salt and the acid generated during the reaction.[11]

  • Solvent Choice: DMF is an excellent polar aprotic solvent that solubilizes a wide range of reactants and reagents.[11]

High-Throughput Screening (HTS) for Hit Identification

HTS is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets to identify "hits".[12][13] The choice of assay is critical and depends on the therapeutic hypothesis.

HTS Workflow and Assay Design

A typical HTS campaign involves a primary screen to identify any compound with activity, followed by secondary, more rigorous screens to confirm activity and eliminate false positives.[12][14]

Key Principles of HTS Assay Design: [12]

  • Miniaturization: Assays are typically run in 384- or 1536-well plates to conserve reagents and compounds.

  • Automation: Robotics and liquid handlers are used for precision and speed.[14]

  • Robust Detection: Common methods include fluorescence, luminescence, or absorbance.

  • Statistical Validation: Metrics like the Z'-factor are used to assess the quality and reliability of the assay.

HTS_Workflow cluster_0 Library Preparation cluster_1 Screening Cascade cluster_2 Hit Validation Compound_Library Synthesized Morpholine Derivative Library Plate_Replication Plate Replication & Dilution Series Compound_Library->Plate_Replication Primary_Screen Primary HTS (Single Concentration) Plate_Replication->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50/EC50) Hit_Identification->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis SAR Analysis Secondary_Assays->SAR_Analysis

Protocol 2: General Cell-Based Cytotoxicity Assay (e.g., using MTT)

This protocol provides a general method to screen the synthesized library for compounds that inhibit cancer cell proliferation.

Objective: To identify compounds that exhibit cytotoxic or cytostatic effects against a selected cancer cell line.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a concentration of 5 x 10⁴ cells/mL in complete growth medium.

    • Dispense 50 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Prepare a daughter plate by diluting the crude compound library from Protocol 1 to a final concentration of 10 µM in the complete growth medium.

    • Remove the old medium from the cell plate and add 50 µL of the compound-containing medium to the respective wells.

    • Include vehicle control wells (e.g., 0.1% DMSO) and positive control wells (e.g., a known cytotoxic agent like Doxorubicin).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each compound relative to the vehicle control.

In Vitro ADME Profiling for Lead Optimization

Once initial hits are identified and confirmed, their drug-like properties must be evaluated. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for predicting a compound's pharmacokinetic behavior.[15][16][17] This early assessment helps prioritize compounds for further development and guides chemical modifications to improve their ADME profiles.[16][17]

Table 2: Key In Vitro ADME Assays for Early Drug Discovery [18]

AssayPurposeMethodology
Aqueous Solubility Determines how well a compound dissolves in water, impacting absorption.Kinetic or Thermodynamic methods.
Permeability (e.g., PAMPA, Caco-2) Predicts absorption across the intestinal wall.[15]PAMPA (Parallel Artificial Membrane Permeability Assay) or cell-based Caco-2 assays.
Metabolic Stability Assesses how quickly a compound is broken down by liver enzymes.Incubation with liver microsomes or hepatocytes.[19]
Plasma Protein Binding Measures the extent to which a compound binds to proteins in the blood.Rapid Equilibrium Dialysis (RED) or ultrafiltration.
CYP450 Inhibition Identifies potential for drug-drug interactions.Incubation with specific recombinant CYP450 enzymes.
Protocol 3: Liver Microsomal Stability Assay

Objective: To determine the rate of metabolic degradation of a test compound by liver enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds and a positive control (e.g., Testosterone)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

  • 96-well incubation plate and a collection plate

Procedure:

  • Reaction Mixture Preparation:

    • In the incubation plate, prepare a reaction mixture containing phosphate buffer and the test compound (final concentration typically 1 µM).

    • Pre-warm the plate to 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add pre-warmed HLM (final concentration ~0.5 mg/mL) to the wells.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a well in the collection plate containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

ADME_Decision_Tree Start Confirmed Hit Compound Potency High Potency? Start->Potency Metabolic_Stability Good Metabolic Stability? Potency->Metabolic_Stability Yes Modify_Potency Synthesize Analogs (Modify for Potency) Potency->Modify_Potency No Permeability Good Permeability? Metabolic_Stability->Permeability Yes Modify_Metabolism Synthesize Analogs (Block Metabolic Site) Metabolic_Stability->Modify_Metabolism No Lead_Candidate Promising Lead Candidate (Proceed to In Vivo) Permeability->Lead_Candidate Yes Modify_Permeability Synthesize Analogs (Modify LogP/H-bonds) Permeability->Modify_Permeability No

In Vivo Proof-of-Concept

After extensive in vitro characterization and optimization, the most promising lead compounds are advanced to in vivo models to assess their efficacy and safety in a living organism. The subcutaneous xenograft model is a widely used preclinical model in cancer research.[20]

Protocol 4: Subcutaneous Xenograft Tumor Model[21]

Objective: To evaluate the anti-tumor efficacy of a lead compound in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., Nude or SCID), 4-6 weeks old.[21]

  • Cancer cell line used in in vitro assays.

  • Matrigel or similar basement membrane matrix.

  • Sterile PBS.

  • Test compound formulated in a suitable vehicle.

  • Digital calipers.

Procedure:

  • Cell Preparation:

    • Harvest cancer cells when they are in a logarithmic growth phase (70-80% confluency).

    • Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 3 x 10⁷ cells/mL. Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µL of the cell suspension (containing 3 x 10⁶ cells) subcutaneously into the flank of the mouse.[21]

  • Tumor Growth and Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³). This can take 1-3 weeks.[21]

    • Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[21]

    • Monitor animal body weight and general health.

  • Treatment:

    • Randomize mice into treatment and vehicle control groups.

    • Administer the test compound and vehicle according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Endpoint and Analysis:

    • Continue treatment for the specified duration or until tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and compare the average tumor weight/volume between the treatment and control groups to determine efficacy.

Conclusion

2-(Morpholin-2-yl)acetic acid hydrochloride is a high-value starting material for the discovery of novel therapeutic agents. By employing a systematic approach that combines rational library synthesis, high-throughput screening, and a cascade of in vitro and in vivo assays, researchers can efficiently navigate the early stages of the drug discovery pipeline. The protocols and strategies outlined in this guide provide a robust foundation for identifying and optimizing new lead compounds derived from this versatile morpholine scaffold.

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • BellBrook Labs. High Throughput Screening Assays for Drug Discovery. [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Aragen Life Sciences. What is High-Throughput Screening in Drug Discovery. [Link]

  • Drug Discovery News. High throughput screening in modern drug discovery. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • National Center for Biotechnology Information. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]

  • PubMed. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Protocol Online. Xenograft Tumor Model Protocol. [Link]

  • PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride. [Link]

  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • International Journal for Pharmaceutical Research Scholars. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. [Link]

  • JoVE. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer. [Link]

  • Nature Protocols. The cell-line-derived subcutaneous tumor model in preclinical cancer research. [Link]

  • PubChem. 2-(Morpholin-2-yl)acetic acid hydrochloride. [Link]

  • Semantic Scholar. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • The Jackson Laboratory. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. [Link]

Sources

Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones from Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Morpholine-2,5-diones

Morpholine-2,5-diones (MDs) are a fascinating class of six-membered heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science.[1] Structurally, they are analogues of cyclic dipeptides (piperazine-2,5-diones).[2][3] Their significance stems from their role as monomers for the synthesis of biodegradable polymers known as polydepsipeptides, which have promising applications in drug delivery and tissue engineering.[1][4] The ability to synthesize optically active morpholine-2,5-diones from readily available α-amino acids makes them particularly attractive for creating biocompatible and functional materials.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of morpholine-2,5-diones from amino acid precursors, with a focus on a robust and widely applicable protocol.

Synthetic Strategies: An Overview

Several synthetic routes to morpholine-2,5-diones have been established, each with its own set of advantages and challenges. The primary approaches involve the intramolecular cyclization of a linear precursor derived from an amino acid. The choice of strategy often depends on the desired substitution pattern, the need to preserve stereochemical integrity, and the desired scale of the reaction.

The three main synthetic procedures are:

  • Cyclization of N-(α-haloacyl)-α-amino acid salts: This is a common and often high-yielding method.[2][4]

  • Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters. [2][4]

  • Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. [2][4]

While the cyclization of N-(α-haloacyl)-α-amino acid salts is a popular and effective method, it is important to note that it can sometimes lead to a degree of racemization, particularly at the C6 chiral center if optically active monomers are used.[2] For applications where maintaining high chiral purity is paramount, solid-phase organic synthesis (SPOS) has emerged as a valuable alternative to mitigate racemization and simplify purification.[5][6] More specialized methods, such as the Ugi multicomponent reaction, have also been developed for the synthesis of highly substituted morpholine-2,5-diones.[7][8]

This guide will provide a detailed protocol for the widely used solution-phase synthesis via the cyclization of an N-(α-haloacyl)-α-amino acid intermediate, followed by a discussion of the principles of solid-phase synthesis for enhanced purity.

Solution-Phase Synthesis of Morpholine-2,5-diones: A Detailed Protocol

This protocol is based on a well-established, high-yield procedure for synthesizing morpholine-2,5-diones from hydrophobic amino acids.[1][9][10] The overall process is a two-step reaction as illustrated in the workflow below.

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization AminoAcid α-Amino Acid Intermediate N-(α-haloacyl)-α-amino acid (ANX) AminoAcid->Intermediate AcylHalide α-Haloacyl Halide (e.g., Chloroacetyl Chloride) AcylHalide->Intermediate Base1 Base (e.g., Na2CO3) Base1->Intermediate Solvent1 Solvent (e.g., THF) Solvent1->Intermediate Product Morpholine-2,5-dione (MD) Intermediate->Product Intermediate->Product Heat (e.g., 60°C) Base2 Base (e.g., NaHCO3) Base2->Product Solvent2 Solvent (e.g., DMF) Solvent2->Product

Caption: General workflow for the two-step synthesis of morpholine-2,5-diones.

Part 1: Synthesis of the N-(α-haloacyl)-α-amino acid (ANX) Intermediate

This initial step involves the acylation of the amino group of the starting amino acid with an α-haloacyl halide. The Schotten-Baumann reaction conditions, typically a biphasic system with a base, are often employed.[9]

Materials:

  • α-Amino acid (e.g., Leucine)

  • α-Haloacyl halide (e.g., Chloroacetyl chloride)

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

Protocol (Example using Leucine):

  • In a 500 mL round-bottom flask, dissolve 9 g of Leucine (68 mmol, 1 equivalent) and 7.5 g of Na₂CO₃ (70 mmol, 1 equivalent) in 200 mL of THF.[9]

  • While stirring vigorously at room temperature, add a solution of 8 g of chloroacetyl chloride (70 mmol, 1 equivalent) dissolved in 20 mL of THF dropwise over approximately 20 minutes.[9]

  • Continue stirring the reaction mixture for an additional 5 hours at room temperature.[9]

  • Filter the reaction mixture to remove any solid precipitate.

  • Wash the filtrate with 50 mL of water. Extract the organic phase three times with ethyl acetate and dry over MgSO₄.[9]

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the N-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl) intermediate. Recrystallization from a minimal amount of hot ethyl acetate can be performed for further purification, yielding white crystals.[10]

Expert Insight: The use of a base like sodium carbonate is crucial to neutralize the hydrogen halide formed during the reaction, driving the acylation forward. Performing the reaction at or below room temperature helps to minimize potential side reactions.[9]

Part 2: Intramolecular Cyclization to form the Morpholine-2,5-dione

The second step is the key ring-closing reaction, where the carboxylate of the ANX intermediate displaces the halide to form the six-membered morpholine-2,5-dione ring.

Materials:

  • N-(α-haloacyl)-α-amino acid (ANX) from Part 1

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Standard laboratory glassware for heating and filtration

Protocol (Example using LeuCl):

  • In a reaction vessel, prepare a solution of 6.5 g of NaHCO₃ (77 mmol) in 720 mL of DMF. Heat this solution to 60°C with vigorous stirring.[1][9]

  • Dissolve 5 g of the LeuCl intermediate (25 mmol equivalent) in 80 mL of DMF.[1][9]

  • Add the LeuCl solution dropwise to the heated NaHCO₃ solution over a period of 8 hours.[1][9]

  • After the addition is complete, continue to stir the reaction mixture at 60°C for another 24 hours.[1][9]

  • Cool the solution to 0°C and remove the solid precipitate by filtration.[1][9]

  • Remove the DMF from the filtrate by distillation under vacuum at 40°C.[9][10]

  • Wash the residue with 200 mL of ethyl acetate and 100 mL of water. Separate the organic phase, wash it again with 200 mL of water, and dry over MgSO₄.[9][10]

  • Evaporate the ethyl acetate under vacuum. The resulting solid can be recrystallized from a minimal amount of hot ethyl acetate (80°C) to yield the pure morpholine-2,5-dione as white crystals.[9][10]

Causality Behind Experimental Choices:

  • Slow Addition: The dropwise addition of the ANX intermediate over a long period (8 hours) is critical. This maintains a low concentration of the reactant, which favors the intramolecular cyclization over intermolecular polymerization, a potential side reaction.

  • Base: Sodium bicarbonate acts as a base to deprotonate the carboxylic acid, forming the carboxylate nucleophile necessary for the ring-closing displacement of the halide.

  • Solvent and Temperature: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 cyclization. The elevated temperature (60°C) provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of a Leucine-derived morpholine-2,5-dione.

ParameterValueReference
Step 1: N-Acylation
Leucine9 g (68 mmol)[9]
Chloroacetyl Chloride8 g (70 mmol)[9]
Na₂CO₃7.5 g (70 mmol)[9]
SolventTHF[9]
Reaction Time5 hours[9]
Yield of LeuCl~68% (after recrystallization)[10]
Step 2: Cyclization
LeuCl5 g (25 mmol)[1][9]
NaHCO₃6.5 g (77 mmol)[1][9]
SolventDMF[1][9]
Temperature60°C[1][9]
Reaction Time32 hours (8h addition + 24h)[1][9]
Yield of MD(Leu)~52% (after recrystallization)[9]

Solid-Phase Organic Synthesis (SPOS) of Morpholine-2,5-diones

For applications requiring high purity and minimal racemization, solid-phase organic synthesis offers a compelling alternative to solution-phase methods.[5] In SPOS, one of the starting materials is covalently attached to a solid support (e.g., a resin), and subsequent reactions are carried out. Excess reagents and by-products are then simply washed away, simplifying purification.

The general strategy for SPOS of morpholine-2,5-diones can be outlined as follows:

SPOS_Workflow Resin Solid Support (e.g., Wang Resin) Step1 1. Attach α-bromocarboxylic acid to resin Resin->Step1 Step2 2. Acylate with another α-bromocarboxylic acid Step1->Step2 Step3 3. Cyclize on-resin Step2->Step3 Step4 4. Cleave from resin Step3->Step4 Product Purified Morpholine-2,5-dione Step4->Product

Caption: Simplified workflow for solid-phase synthesis of morpholine-2,5-diones.

A reported method involves conjugating an α-bromocarboxylic acid to a Wang resin, followed by acylation with a second α-bromocarboxylic acid.[5] This approach has been utilized for creating combinatorial libraries of substituted morpholine-2,5-diones.[5] While SPOS protocols can be more complex to set up initially, the benefits of simplified purification and reduced racemization make it a powerful technique for the synthesis of high-purity morpholine-2,5-dione libraries.[5][6]

Conclusion

The synthesis of morpholine-2,5-diones from amino acids is a versatile and important process for the development of novel biomaterials and therapeutic agents. The solution-phase protocol detailed here provides a robust and high-yielding method suitable for many applications. For syntheses where stereochemical integrity and purity are of the utmost importance, solid-phase organic synthesis presents a superior alternative. By understanding the principles behind these synthetic strategies and carefully controlling the reaction conditions, researchers can effectively produce a wide range of morpholine-2,5-dione derivatives tailored to their specific needs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones.
  • American Chemical Society. (2010).
  • CiteDrive. (n.d.). Synthesis of Morpholine‐2,5‐diones by Tandem Azido‐Ugi and Ugi Reactions.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • ResearchGate. (n.d.). Synthesis of Morpholine‐2,5‐Diones by Tandem of Azido‐Ugi and Ugi Reactions | Request PDF.
  • NIH. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC.
  • ACS Publications. (2010).
  • Chemické listy. (n.d.).

Sources

Application Note & Protocols: In Vitro Assay Development for Characterizing 2-(Morpholin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

In the landscape of neuropharmacology, the modulation of inhibitory neurotransmission holds significant therapeutic potential for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and mood disorders[1][2]. The primary inhibitory neurotransmitter in the central nervous system is γ-aminobutyric acid (GABA). The precise control of GABA concentration in the synaptic cleft is crucial for maintaining neuronal homeostasis. This regulation is largely managed by a family of sodium- and chloride-dependent GABA transporters (GATs), which include GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1)[1][3]. By clearing GABA from the synapse, these transporters terminate its inhibitory signal[3].

Inhibition of GATs is a clinically validated strategy to increase extracellular GABA levels, thereby enhancing GABAergic tone. This mechanism is the basis for the anticonvulsant drug Tiagabine, a selective GAT1 inhibitor[2][4]. The compound 2-(Morpholin-2-yl)acetic acid hydrochloride is a rigid analog of GABA, a structural feature that suggests a potential interaction with GABA-binding proteins. While it has been utilized as a versatile building block in medicinal chemistry for developing novel therapeutic agents[5][6], its specific biological targets and mechanism of action remain to be fully elucidated.

This application note provides a comprehensive guide for researchers to develop and execute robust in vitro assays to investigate the hypothesis that 2-(Morpholin-2-yl)acetic acid hydrochloride functions as a modulator of GABA transporters. We present two field-proven, orthogonal assay formats: a classic radiolabeled substrate uptake assay for detailed kinetic analysis and a high-throughput compatible fluorescence-based membrane potential assay for screening applications.

The Target: GABA Transporters (GATs)

GATs are members of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters[3]. They are located on the plasma membranes of both presynaptic neurons and surrounding glial cells, where they mediate the reuptake of GABA from the extracellular space[1][3]. This process is electrogenic, relying on the co-transport of Na⁺ and Cl⁻ ions down their electrochemical gradients. The inhibition of this process is the primary focus of the assays described herein.

cluster_0 Presynaptic Neuron / Glial Cell cluster_1 Synaptic Cleft GAT GABA Transporter (GAT) Extracellular Side Intracellular Side Intracellular Space GAT:f2->Intracellular Space GABA Release GABA GABA GABA->GAT:f1 Binds & Transported Compound 2-(Morpholin-2-yl)acetic acid (Test Compound) Compound->GAT:f1 Inhibition? Na_Cl Na⁺ / Cl⁻ Na_Cl->GAT:f1 Co-transported

Figure 1: Mechanism of GABA transport and potential inhibition.

Assay Principle Selection: Orthogonal Approaches for Comprehensive Characterization

To build a robust pharmacological profile for a test compound, employing assays that measure different aspects of transporter function is essential.

3.1 [³H]GABA Uptake Assay: This is the gold-standard functional assay for GATs. It directly measures the accumulation of radiolabeled GABA into cells expressing a specific GAT subtype. The inhibition of this uptake by a test compound provides a direct measure of its potency (IC₅₀). This method is highly sensitive and quantitative, making it ideal for determining kinetic parameters (Kₘ, Vₘₐₓ) and inhibitory constants (Kᵢ)[7][8].

3.2 FLIPR Membrane Potential Assay: Given that GAT-mediated GABA transport is an electrogenic process (net influx of positive charge), it causes a depolarization of the cell membrane. This change in membrane potential can be monitored in real-time using voltage-sensitive fluorescent dyes in a Fluorometric Imaging Plate Reader (FLIPR). This assay format is non-radioactive, homogeneous, and amenable to high-throughput screening (HTS), allowing for the rapid evaluation of many compounds[9][10][11].

Protocol 1: [³H]GABA Uptake Inhibition Assay

This protocol details the steps to measure the inhibitory effect of 2-(Morpholin-2-yl)acetic acid hydrochloride on GAT1-mediated GABA uptake. The same principle can be applied to other GAT subtypes (GAT2, GAT3, BGT1) by using the appropriate cell line.

4.1 Materials and Reagents

Reagent/MaterialSupplier/Details
Cell LineHEK293 or CHO cells stably expressing human GAT1 (hGAT1)
Control Cell LineWild-type (non-transfected) HEK293 or CHO cells
[³H]GABAPerkinElmer, specific activity ~35.0 Ci/mmol
2-(Morpholin-2-yl)acetic acid HCle.g., Chem Impex, Synblock[6][12]
Nipecotic acidPositive control inhibitor (e.g., Sigma-Aldrich)[13]
Cell Culture MediumDMEM/F-12, 10% FBS, 1% Pen-Strep, selection antibiotic (e.g., G418)
Assay Buffer (HBSS)Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4
Scintillation Cocktaile.g., Ultima Gold™, PerkinElmer
96-well MicroplatesTissue culture treated, clear bottom
Scintillation Countere.g., MicroBeta², PerkinElmer

4.2 Experimental Workflow

A 1. Cell Seeding Seed hGAT1-expressing cells in 96-well plates. Incubate 24h. B 2. Compound Pre-incubation Wash cells with Assay Buffer. Add test compound dilutions (e.g., 0.1 nM to 100 µM). A->B Day 1-2 C 3. Initiate Uptake Add [³H]GABA + unlabeled GABA to each well. Incubate for a set time (e.g., 10-20 min). B->C 30 min incubation D 4. Terminate Uptake Rapidly wash wells with ice-cold Assay Buffer to remove unbound radioligand. C->D 10-20 min incubation E 5. Cell Lysis & Scintillation Add lysis buffer, then scintillation cocktail to each well. D->E F 6. Data Acquisition Measure radioactivity (CPM) using a scintillation counter. E->F G 7. Data Analysis Plot CPM vs. compound concentration. Calculate IC₅₀ values. F->G

Figure 2: Workflow for the [³H]GABA Uptake Inhibition Assay.

4.3 Step-by-Step Protocol

  • Cell Culture and Seeding:

    • Culture hGAT1-HEK293 cells under standard conditions (37°C, 5% CO₂).

    • Seed the cells into a 96-well tissue culture plate at a density of approximately 50,000 cells/well. Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer[1].

  • Preparation of Compounds:

    • Prepare a stock solution of 2-(Morpholin-2-yl)acetic acid hydrochloride in assay buffer.

    • Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 0.1 nM).

    • Prepare solutions for Total Uptake (vehicle only), Non-specific Uptake (high concentration of a known inhibitor like Nipecotic acid, e.g., 1 mM), and the positive control (e.g., Nipecotic acid concentration curve).

  • Assay Performance:

    • On the day of the experiment, gently aspirate the culture medium from the wells.

    • Wash each well once with 200 µL of pre-warmed (37°C) Assay Buffer.

    • Add 50 µL of the test compound dilutions, controls, or vehicle to the appropriate wells.

    • Pre-incubate the plate at 37°C for 30 minutes[14].

    • Prepare the uptake initiation solution containing [³H]GABA and unlabeled GABA in Assay Buffer. The final GABA concentration should be close to its Kₘ value for the transporter (for hGAT1, this is typically in the low micromolar range, e.g., 5-10 µM)[15]. A common concentration for [³H]GABA is ~30 nM[1].

    • Initiate the uptake by adding 50 µL of the uptake solution to each well.

    • Incubate the plate at 37°C for a predetermined linear uptake time (typically 10-20 minutes, which should be optimized in preliminary experiments)[8][16].

  • Termination and Lysis:

    • Terminate the reaction by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold Assay Buffer[14].

    • Lyse the cells by adding 50 µL of 0.1 M NaOH or 1% SDS to each well and incubating for 30 minutes at room temperature.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial or a white-walled 96-well plate suitable for scintillation counting.

    • Add 200 µL of scintillation cocktail to each sample.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

4.4 Data Analysis

  • Calculate Specific Uptake:

    • Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - ( (CPM in presence of compound - Non-specific Uptake) / (Total Uptake - Non-specific Uptake) )] * 100.

  • Determine IC₅₀:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific GABA uptake[4].

Protocol 2: FLIPR Membrane Potential Assay

This protocol provides a high-throughput method to assess the functional inhibition of GATs by measuring changes in membrane potential.

5.1 Materials and Reagents

Reagent/MaterialSupplier/Details
Cell LinehGAT1-HEK293 or CHO cells
FLIPR Membrane Potential Assay Kite.g., Molecular Devices (Red or Blue dye)[11][17]
Assay BufferChloride-free buffer may be required for optimization (e.g., replacing NaCl with Na-gluconate)
GABASubstrate (e.g., Sigma-Aldrich)
2-(Morpholin-2-yl)acetic acid HClTest Compound
Nipecotic acidPositive control inhibitor
96- or 384-well MicroplatesBlack-walled, clear bottom, tissue culture treated
FLIPR Instrumente.g., FLIPR Penta, Molecular Devices

5.2 Experimental Workflow

A 1. Cell Seeding Seed hGAT1-expressing cells in 384-well plates. Incubate 24h. B 2. Dye Loading Remove media, add FLIPR Membrane Potential Dye. Incubate 30-60 min. A->B Day 1-2 C 3. Compound Addition (FLIPR) Place plate in FLIPR. Add test compound dilutions and incubate. B->C At room temp D 4. Substrate Addition (FLIPR) Add GABA to stimulate transporter activity and measure fluorescence change in real-time. C->D Online addition E 5. Data Analysis Calculate response over baseline. Plot dose-response curves to determine IC₅₀. D->E

Figure 3: Workflow for the FLIPR Membrane Potential Assay.

5.3 Step-by-Step Protocol

  • Cell Seeding:

    • Seed hGAT1-HEK293 cells into black-walled, clear-bottom 96- or 384-well plates at a density of 25,000-40,000 cells/well. Incubate for 24 hours.

  • Dye Loading:

    • Prepare the FLIPR Membrane Potential dye solution according to the manufacturer's instructions[18].

    • Aspirate the culture medium from the cell plate.

    • Add 50 µL of the dye solution to each well.

    • Incubate the plate at room temperature in the dark for 30-60 minutes. Do not wash the cells after loading[11][18].

  • Assay Performance on FLIPR:

    • Prepare a compound source plate containing 2-(Morpholin-2-yl)acetic acid hydrochloride, controls, and vehicle at 4x the final desired concentration.

    • Prepare a substrate source plate containing GABA at 4x the final desired concentration (e.g., an EC₈₀ concentration, determined in preliminary experiments).

    • Place the cell plate and source plates into the FLIPR instrument.

    • Program the instrument to perform a fluidic addition sequence:

      • Establish a stable baseline fluorescence reading for 1-2 minutes.

      • Add 25 µL from the compound plate to the cell plate. Incubate for 3-5 minutes while monitoring fluorescence.

      • Add 25 µL from the substrate plate to initiate the transporter-mediated depolarization.

      • Record the fluorescence signal for an additional 3-5 minutes. The GABA-induced increase in fluorescence corresponds to membrane depolarization[9].

  • Data Analysis:

    • The FLIPR software will measure the fluorescence intensity over time. The response is typically quantified as the peak fluorescence signal minus the baseline reading.

    • Calculate the percent inhibition for each concentration of the test compound relative to the control response (GABA stimulation in the presence of vehicle).

    • Plot the percent inhibition against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀.

Expected Outcomes and Interpretation

A dose-dependent inhibition of [³H]GABA uptake or GABA-induced depolarization by 2-(Morpholin-2-yl)acetic acid hydrochloride would strongly support the hypothesis that it acts as a GAT inhibitor.

Parameter[³H]GABA Uptake AssayFLIPR Membrane Potential AssayInterpretation
IC₅₀ Concentration for 50% inhibition of radiolabel uptake.Concentration for 50% inhibition of fluorescence signal.A lower IC₅₀ value indicates higher potency[4].
Selectivity Test against cell lines expressing GAT1, GAT2, GAT3, BGT1.Test against different GAT-expressing cell lines.Comparing IC₅₀ values across different GAT subtypes reveals the compound's selectivity profile.
Mechanism Further kinetic studies (varying GABA concentration) can help elucidate competitive vs. non-competitive inhibition.Not suitable for detailed mechanistic studies.Provides initial evidence of functional antagonism.

By employing these detailed protocols, researchers can effectively characterize the interaction of 2-(Morpholin-2-yl)acetic acid hydrochloride with GABA transporters, providing crucial insights into its potential as a novel modulator of the GABAergic system.

References

  • ACS Publications. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound.
  • BioIVT. (n.d.). GAT1 Transporter Assay.
  • Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.32.
  • J&K Scientific LLC. (n.d.). Morpholin-2-yl-acetic acid hydrochloride.
  • Schmitt, C., Schlessmann, A., Wimmer, J., et al. (2019). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry.
  • BenchChem. (n.d.). Validating the Primary Molecular Target of GAT1 Inhibitors: A Comparative Guide.
  • Liu, C. J., et al. (2005). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies.
  • Pabel, J., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience.
  • Chem-Impex. (n.d.). Morpholin-2-yl-acetic acid hydrochloride.
  • Mace, J. E., et al. (1993). GABA transporter mRNA: in vitro expression and quantitation in neonatal rat and postmortem human brain. Molecular Brain Research.
  • Fairless, R., et al. (2013). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Journal of Biomolecular Screening.
  • Joesch, M., et al. (2008). Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor. Journal of Biomolecular Screening.
  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kits.
  • BioStrategy Ltd. (n.d.). Membrane Potential Assay | FLIPR Penta | Molecular Devices.
  • ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type.
  • Kickinger, S., et al. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Cellular Neuroscience.
  • Gether, U., et al. (2006). GABA transporter function, oligomerization state, and anchoring: correlates with subcellularly resolved FRET. The Journal of general physiology.
  • Synblock. (n.d.). CAS 1187929-25-4 | Morpholin-2-yl-acetic acid hydrochloride.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, chemists, and process development professionals engaged in the synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride (CAS No: 1187929-25-4)[1]. This molecule is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents[2][3]. However, its synthesis can present challenges related to yield and purity.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate common pitfalls and optimize your synthetic route. We will focus on the underlying chemical principles to empower you to make informed decisions in the lab.

Section 1: Overview of Common Synthetic Strategies

The synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride typically involves a multi-step sequence starting from a protected morpholine precursor. The core challenges lie in the controlled introduction of the acetic acid side chain, the selective removal of the nitrogen protecting group, and the efficient isolation of the final hydrochloride salt. The most prevalent routes involve the hydrolysis of an ester or nitrile precursor.

Below is a diagram illustrating the general synthetic logic.

G cluster_0 Pathway A: Ester Hydrolysis Route cluster_1 Pathway B: Nitrile Hydrolysis Route A1 N-Protected 2-Morpholinemethanol A2 N-Protected 2-Morpholineacetaldehyde or Acetic Acid Ester A1->A2 Oxidation / Chain Extension A3 N-Protected 2-(Morpholin-2-yl)acetic acid A2->A3 Oxidation or Hydrolysis FinalProduct 2-(Morpholin-2-yl)acetic acid hydrochloride A3->FinalProduct Deprotection / HCl Salt Formation B1 N-Protected 2-(Chloromethyl)morpholine B2 N-Protected 2-(Morpholin-2-yl)acetonitrile B1->B2 Cyanation (e.g., NaCN) B2->A3 Hydrolysis

Caption: General synthetic pathways to the target compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My yield is low during the deprotection of the N-Benzyl group via hydrogenolysis. What's going wrong?

Answer: Low yields in catalytic hydrogenolysis for N-debenzylation are a frequent problem. The root cause is often related to catalyst activity or reaction conditions.

Possible Causes & Solutions:

  • Catalyst Inactivation: The Palladium on Carbon (Pd/C) catalyst is sensitive to poisons.

    • Sulfur Compounds: Ensure all reagents and solvents are free from sulfur-containing impurities. Even trace amounts can irreversibly poison the catalyst.

    • Halides: If your intermediate is a hydrochloride salt, it must be neutralized to the free base before hydrogenolysis, as acids can inhibit the reaction.

    • Catalyst Quality: Use a fresh, high-quality catalyst. An older or improperly stored catalyst may have reduced activity. A typical loading is 5-10 mol% of palladium.

  • Insufficient Hydrogen Pressure:

    • While some debenzylations proceed at atmospheric pressure, others require higher pressures (e.g., 50 psi) to achieve a reasonable reaction rate[4]. Ensure your system is properly sealed and pressurized.

  • Mass Transfer Limitations:

    • This is a triphasic reaction (solid catalyst, liquid substrate, hydrogen gas). Vigorous stirring is essential to ensure efficient contact between all three phases.

  • Reaction Time and Temperature:

    • Monitor the reaction by TLC or LC-MS to determine the endpoint. Prolonged reaction times can sometimes lead to side products. Most hydrogenations are run at room temperature.

G Start Low Yield in N-Debenzylation CheckBase Neutralize Substrate to Free Base? Start->CheckBase CheckCatalyst Check Catalyst Activity & Purity of Reagents CheckPressure Optimize H2 Pressure (e.g., 1-50 psi) CheckCatalyst->CheckPressure CheckStirring Ensure Vigorous Stirring CheckPressure->CheckStirring Success Yield Improved CheckStirring->Success CheckBase->CheckCatalyst

Caption: Troubleshooting workflow for N-debenzylation.

Q2: The hydrolysis of my ethyl ester intermediate is incomplete or leads to decomposition. How can I improve this step?

Answer: Ester hydrolysis, while seemingly straightforward, requires careful optimization to balance reaction rate with substrate stability. Both acidic and basic conditions can be employed, but each has drawbacks.

Possible Causes & Solutions:

  • Harsh Conditions (Base-Catalyzed):

    • Saponification with LiOH/NaOH: This is the most common method. However, high concentrations of strong base or elevated temperatures can lead to side reactions or degradation of the morpholine ring.

    • Solution: Use a milder base like lithium hydroxide (LiOH) in a mixed solvent system (e.g., THF/water or Methanol/water) at room temperature. Monitor the reaction closely by TLC/LC-MS and quench as soon as the starting material is consumed.

  • Harsh Conditions (Acid-Catalyzed):

    • Aqueous HCl/H₂SO₄: Strong mineral acids at high temperatures can cause charring or unwanted side reactions. This method is generally less preferred for this substrate.

    • Solution: If acid hydrolysis is necessary, use moderate concentrations and temperatures (e.g., 6N HCl at 50-60°C). This is often combined with the deprotection of an acid-labile group like N-Boc.

  • Solubility Issues:

    • If the ester has poor solubility in the aqueous medium, the reaction will be slow.

    • Solution: Add a co-solvent like tetrahydrofuran (THF) or methanol to create a homogeneous solution, which will significantly increase the reaction rate.

G Start Poor Ester Hydrolysis Yield ChooseMethod Select Hydrolysis Method (Base vs. Acid) Start->ChooseMethod OptimizeBase Base-Catalyzed: Use LiOH, THF/H2O, RT. Monitor closely. ChooseMethod->OptimizeBase OptimizeAcid Acid-Catalyzed: Use moderate temp/conc. (e.g., 6N HCl, 60°C) ChooseMethod->OptimizeAcid CheckSolubility Improve Solubility with Co-Solvent (THF, MeOH) OptimizeBase->CheckSolubility OptimizeAcid->CheckSolubility Success Yield Improved CheckSolubility->Success

Caption: Troubleshooting workflow for ester hydrolysis.

Q3: I'm having difficulty crystallizing the final hydrochloride salt. It either oils out or stays in solution.

Answer: Isolating the final product as a crystalline hydrochloride salt is a critical step for purity and handling. The choice of solvent and the method of acidification are paramount.

Possible Causes & Solutions:

  • Inappropriate Solvent System:

    • The product may be too soluble in the solvent from which you are trying to precipitate it.

    • Solution: After forming the free base, dissolve it in a solvent in which the hydrochloride salt is poorly soluble. Common choices include isopropanol (IPA), ethyl acetate, or diethyl ether. The salt is then precipitated by adding a solution of HCl in a compatible solvent (e.g., HCl in dioxane, HCl in isopropanol, or gaseous HCl). A common technique is to add a non-polar "anti-solvent" like heptane or MTBE to a solution of the product in a more polar solvent to induce precipitation.

  • Presence of Water:

    • Water can interfere with crystallization, often leading to oils or hygroscopic solids.

    • Solution: Ensure the free base is thoroughly dried before the salt formation step. Use anhydrous solvents and reagents (e.g., commercially available solutions of HCl in anhydrous solvent).

  • Impure Free Base:

    • Impurities from previous steps can inhibit crystallization.

    • Solution: Purify the free base intermediate by column chromatography or distillation before attempting the salt formation. This will provide a much cleaner crystallization.

  • Rate of Cooling/Addition:

    • Crashing the product out of solution too quickly can lead to oils or amorphous solids.

    • Solution: Add the HCl solution slowly with vigorous stirring. If precipitating by cooling, allow the solution to cool slowly to room temperature and then in an ice bath. Scratching the inside of the flask with a glass rod can help induce nucleation.

Section 3: Recommended Experimental Protocol

This protocol describes a reliable route starting from N-Boc-protected 2-(morpholin-2-yl)acetic acid, which is commercially available or can be synthesized.

Protocol: Deprotection and Salt Formation

  • Deprotection of N-Boc Group:

    • To a stirred solution of N-Boc-2-(morpholin-2-yl)acetic acid (1.0 eq) in 1,4-dioxane (5-10 volumes), add a solution of 4M HCl in 1,4-dioxane (3-5 eq) at 0-5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Rationale: The Boc protecting group is labile under acidic conditions. Using HCl in an anhydrous solvent like dioxane performs the deprotection and forms the desired hydrochloride salt in one step, preventing potential side reactions in aqueous media.

  • Product Isolation & Purification:

    • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

    • Upon completion, the product hydrochloride salt will often precipitate directly from the dioxane solution.

    • If the product remains in solution, add an anti-solvent such as diethyl ether or heptane (5-10 volumes) dropwise until a white precipitate forms.

    • Stir the resulting slurry at 0-5°C for 1-2 hours to maximize precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any residual dioxane and impurities.

    • Dry the solid under vacuum at 40-50°C to a constant weight.

  • Characterization:

    • The final product, 2-(Morpholin-2-yl)acetic acid hydrochloride, should be a white to off-white crystalline solid.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS. The molecular weight is 181.62 g/mol [1].

Section 4: Frequently Asked Questions (FAQs)
  • Q: Which N-protecting group is best for this synthesis?

    • A: The choice depends on the overall synthetic strategy. The Boc (tert-butyloxycarbonyl) group is often preferred due to its stability to a wide range of conditions and its clean, acid-catalyzed removal. The Cbz (Carboxybenzyl) and Benzyl groups are also effective but require catalytic hydrogenolysis for removal, which can be sensitive to catalyst poisoning[4].

  • Q: Can I use reductive amination to synthesize this molecule?

    • A: Yes, reductive amination is a powerful and convergent strategy.[5][6] A potential route could involve the reductive amination of a glyoxylic acid derivative with a suitable amino alcohol precursor to the morpholine ring, followed by cyclization. This can be an efficient method, especially for large-scale synthesis.[5]

  • Q: What are the critical parameters for storing the final product?

    • A: 2-(Morpholin-2-yl)acetic acid hydrochloride should be stored in a dry, sealed container, as it can be hygroscopic[1]. The hydrochloride salt form enhances its stability compared to the free base[2].

Section 5: Data Summary Table

The following table summarizes key parameters for the final deprotection and salt formation step.

ParameterRecommended ConditionRationale / Notes
Protecting Group N-BocClean, acid-labile removal; avoids catalytic methods.
Deprotection Reagent 4M HCl in 1,4-DioxaneAnhydrous conditions prevent side reactions.
Solvent 1,4-Dioxane or Ethyl AcetateGood solubility for the starting material.
Temperature 0°C to Room TemperatureMild conditions to prevent degradation.
Isolation Solvent Diethyl Ether / HeptaneUsed as anti-solvents to ensure high precipitation yield.
Expected Yield >90% for this stepThis step is typically high-yielding if the starting material is pure.
Final Purity (Typical) >98% (by HPLC)Achievable with proper crystallization technique[1].
References
  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Morpholin-2-yl)acetic acid hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 2-(Morpholin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(Morpholin-2-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. The following question-and-answer-based troubleshooting guide provides in-depth, experience-driven advice to help you achieve a successful, robust, and scalable crystallization process.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My 2-(Morpholin-2-yl)acetic acid hydrochloride is "oiling out" instead of crystallizing. What's happening and how do I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common crystallization challenge, particularly with polar, hydrogen-bonding molecules like amine hydrochlorides.[1] It occurs when the compound separates from the supersaturated solution as a liquid phase (an "oil") instead of a solid crystalline phase.[2][3] This is often due to excessively high supersaturation, a solvent system that is too dissimilar from the solute, or the presence of impurities that depress the melting point.[3][4][5] The oil is a solute-rich liquid that can trap impurities and rarely solidifies into a pure, crystalline product.[2][3]

  • At what stage did the oiling occur? During cooling, or upon addition of an antisolvent?

  • How rapid was the change in conditions? Was the solution cooled too quickly or the antisolvent added too fast?

  • What is the purity of your starting material? Significant impurities can dramatically lower the melting point of the mixture, promoting oiling out.[3][4][5]

The following workflow provides a systematic approach to resolving an oiling out issue.

G start Oiling Out Observed check_saturation Is supersaturation too high? start->check_saturation check_solvent Is the solvent system optimal? check_saturation->check_solvent No solution_slow Reduce rate of supersaturation (Slower cooling / antisolvent addition) check_saturation->solution_slow Yes check_purity Could impurities be the cause? check_solvent->check_purity Yes solution_solvent Re-screen for a better solvent or solvent/antisolvent pair check_solvent->solution_solvent No solution_purity Purify the crude material (e.g., charcoal treatment, flash chromatography) check_purity->solution_purity Yes solution_seed Introduce seed crystals at the metastable zone width check_purity->solution_seed No solution_slow->solution_seed G start Need to Control Polymorph thermo_kinetic Understand System: Thermodynamic vs. Kinetic Control start->thermo_kinetic thermo_control Thermodynamic Control (Stable Form) thermo_kinetic->thermo_control kinetic_control Kinetic Control (Metastable Form) thermo_kinetic->kinetic_control thermo_steps • Slurry at elevated temp • Slow cooling • Low supersaturation thermo_control->thermo_steps kinetic_steps • Rapid cooling (crash) • High supersaturation • Fast antisolvent addition kinetic_control->kinetic_steps analysis Characterize Form (XRPD, DSC, TGA) thermo_steps->analysis kinetic_steps->analysis

Caption: A workflow outlining strategies for targeting different polymorphic forms.

  • Solvent Choice: The solvent can direct the formation of a specific polymorph through specific molecular interactions (e.g., hydrogen bonding) or by influencing the solute's conformation in solution. A comprehensive solvent screen is the first step in a polymorph screen.

  • Temperature and Cooling Rate:

    • To obtain the most stable (thermodynamic) form: Use slower cooling rates and allow the slurry to stir for an extended period (aging). This gives the molecules time to arrange themselves into the most stable crystal lattice. [6] * To trap a less stable (kinetic) form: Employ rapid cooling ("crash cooling") or fast antisolvent addition. This can trap the molecules in a less stable, but kinetically favored, arrangement.

  • Seeding: Seeding with the desired polymorph is the most reliable method for ensuring that form is crystallized. The seed crystals provide a template that directs the crystallization towards the same crystal form.

  • Characterization is Key: You cannot control what you cannot measure. Use analytical techniques to identify the polymorphic form of your material.

    • X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying and distinguishing different crystal forms, as each polymorph will produce a unique diffraction pattern. [7] * Differential Scanning Calorimetry (DSC): This technique can identify different polymorphs by their distinct melting points and phase transitions.

    • Thermogravimetric Analysis (TGA): Useful for identifying solvates or hydrates, which are sometimes considered pseudo-polymorphs.

By systematically varying these parameters and analyzing the resulting solid form, you can develop a robust process that consistently produces the desired polymorph of 2-(Morpholin-2-yl)acetic acid hydrochloride.

References

  • Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. IEEE Xplore. Available at: [Link]

  • Arjun M (2025) Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. J Mol Pharm Org Process Res 13: 279.
  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Recrystallization (help meeeeee). Reddit. Available at: [Link]

  • Control of polymorphism in continuous crystallization. DSpace@MIT. Available at: [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? Brainly. Available at: [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Crystallization. University of California, Irvine. Available at: [Link]

  • Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. PDF Document. Available at: [Link]

  • Guide for crystallization. PDF Document. Available at: [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. Available at: [Link]

Sources

optimizing reaction conditions for the synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(Morpholin-2-yl)acetic acid hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in this synthesis. Our goal is to empower you with the expertise to not only solve common problems but also to proactively optimize your reaction conditions for higher yields, purity, and reproducibility.

I. Overview of Synthetic Strategy

The synthesis of 2-(morpholin-2-yl)acetic acid derivatives is a multi-step process that requires careful control over reaction conditions to achieve the desired outcome. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into pharmaceuticals to modulate physicochemical properties and biological activity.[1][2] A common synthetic route involves the construction of the morpholine ring from acyclic precursors, such as 1,2-amino alcohols, followed by functionalization.

A generalized workflow is often employed, which may involve protection, cyclization, and deprotection steps. Understanding the nuances of each step is critical for successful synthesis.

Synthetic_Workflow cluster_0 Core Synthesis Pathway Start Starting Material (e.g., Amino Alcohol) N_Protection N-Protection (e.g., Benzyl, Boc) Start->N_Protection If necessary Side_Chain Side-Chain Introduction (e.g., Alkylation with Haloacetate) N_Protection->Side_Chain Cyclization Ring Closure (Intramolecular Williamson Ether Synthesis) Deprotection N-Deprotection (e.g., Hydrogenolysis) Cyclization->Deprotection Side_Chain->Cyclization Hydrolysis Ester Hydrolysis Deprotection->Hydrolysis Salt_Formation HCl Salt Formation Hydrolysis->Salt_Formation End Final Product Salt_Formation->End

Caption: Generalized workflow for the synthesis of 2-(morpholin-2-yl)acetic acid hydrochloride.

II. Troubleshooting Guide: Problem-Solving in Practice

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My overall yield is consistently low. What are the primary factors to investigate?

A1: Low yields are a common frustration and can originate from multiple stages of the synthesis. A systematic approach is essential for diagnosis.

  • Incomplete Reaction: The reaction may not be reaching completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing. For instance, in related heterocyclic syntheses, even a small drop in temperature can decrease yields significantly.[3]

    • Solution: Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time in increments of 2-4 hours or increasing the temperature by 10-20 °C.[4]

  • Suboptimal Reagent Stoichiometry: The molar ratios of your reactants, base, or catalyst may be incorrect. An excess or deficit of a key reagent can halt the reaction or promote side pathways.

    • Solution: Perform a stoichiometry screen. For the cyclization step, vary the equivalents of the base. For catalytic steps like debenzylation, ensure the catalyst is fresh and used in the correct loading (e.g., 5-10 mol% for Pd/C).[5]

  • Catalyst Deactivation: Catalysts, particularly palladium on carbon (Pd/C) used for debenzylation, can be poisoned by impurities (e.g., sulfur compounds) or become physically fouled.

    • Solution: Use a fresh batch of catalyst. Ensure starting materials and solvents are of high purity. If catalyst poisoning is suspected, pretreating the substrate with activated charcoal may help.

  • Poor Product Isolation: The hydrochloride salt of 2-(morpholin-2-yl)acetic acid and its ester precursors can have high water solubility, leading to significant losses during aqueous workups.[3][6]

    • Solution: Minimize the volume of water used in the workup. Saturate the aqueous layer with NaCl to decrease the product's solubility (salting out). Perform multiple extractions with a suitable organic solvent (e.g., 3-5 times with dichloromethane or ethyl acetate).

Troubleshooting_Low_Yield Start {Low Yield Detected} Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Action_Incomplete Action: - Increase Time/Temp - Check Stoichiometry - Check Catalyst Activity Incomplete->Action_Incomplete Check_Workup Review Workup & Isolation Procedure Complete->Check_Workup Workup_Issue High Water Solubility? Check_Workup->Workup_Issue Action_Workup Action: - Saturate Aqueous Layer (NaCl) - Multiple Extractions - Evaporate to Dryness Workup_Issue->Action_Workup Other_Issues Consider Side Reactions Workup_Issue->Other_Issues No

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I'm observing significant impurity formation. How can I improve reaction selectivity?

A2: The formation of side products is typically governed by reaction kinetics and the presence of competing reaction pathways.

  • Cause - Competing Reactions: A primary cause of impurities is competing side reactions. For instance, during an N-alkylation with a haloacetate, the starting amino alcohol has two nucleophilic sites (the amine and the hydroxyl group). O-alkylation can compete with the desired N-alkylation.

    • Solution: The relative nucleophilicity can be controlled by the choice of base and solvent. Using a non-nucleophilic, sterically hindered base can favor N-alkylation. Alternatively, protecting the hydroxyl group before N-alkylation provides a more robust, albeit longer, route.

  • Cause - Temperature Control: Higher temperatures can provide the activation energy for undesired pathways.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For exothermic reactions, such as acylation with chloroacetyl chloride, it is critical to add the reagent slowly at a reduced temperature (e.g., 0-5 °C) to maintain control.[7]

  • Cause - Over-alkylation: If the starting material is a primary amine, dialkylation can occur, leading to quaternary ammonium salts.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the amine relative to the alkylating agent to ensure the electrophile is consumed before significant dialkylation occurs.

Q3: The final hydrochloride salt is difficult to crystallize and handle. What are the best practices?

A3: The physical properties of the final salt can present challenges.

  • Problem - Hygroscopic or Oily Product: Amine hydrochloride salts are often hygroscopic (readily absorb moisture from the air) and can sometimes precipitate as oils rather than crystalline solids.

    • Solution - Solvent Choice: The choice of solvent for precipitation/crystallization is critical. After generating the hydrochloride salt (typically by adding HCl in a solvent like diethyl ether, dioxane, or isopropanol), ensure the system is anhydrous. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, remove the solvent under reduced pressure and attempt trituration with a different non-polar solvent (e.g., hexanes, pentane) to solidify the product.

    • Solution - Purification: If impurities are inhibiting crystallization, re-purification may be necessary. Dissolve the crude salt in a minimal amount of a polar solvent like methanol and precipitate it by adding a large volume of a less polar solvent like diethyl ether.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis?

A1: The most common and versatile starting materials are 1,2-amino alcohols. These precursors contain the necessary nitrogen and oxygen atoms in the correct 1,2-relationship for forming the morpholine ring. Enantiopure amino alcohols are often used to synthesize chiral morpholine derivatives, which is crucial for many pharmaceutical applications.[8]

Q2: How do I select the appropriate N-protecting group?

A2: The choice of a nitrogen protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal.

  • Benzyl (Bn) Group: This is a robust and popular choice. It is stable to many non-reducing reaction conditions. It is typically removed under mild conditions via catalytic hydrogenolysis (H₂ gas, Pd/C catalyst), which is often compatible with other functional groups.[5]

  • tert-Butoxycarbonyl (Boc) Group: This group is stable to basic and nucleophilic conditions but is easily removed with acid (e.g., trifluoroacetic acid or HCl in an organic solvent). This orthogonality makes it very useful in complex syntheses.

Protecting GroupIntroduction ConditionsRemoval ConditionsStability
Benzyl (Bn) Benzyl bromide (BnBr), Base (e.g., K₂CO₃)H₂, Pd/CStable to acid, base, oxidation
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl)Stable to base, hydrogenolysis
Q3: What analytical methods are essential for this synthesis?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for rapid, qualitative tracking of reactant consumption and product formation. For more complex mixtures or quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are preferred.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary tool for confirming the structure of intermediates and the final product. Fourier-Transform Infrared (FT-IR) spectroscopy is useful for identifying key functional groups (e.g., C=O stretch of the carboxylic acid, N-H bends). High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-benzylmorpholin-2-yl)acetate

This protocol describes a key intermediate step involving the cyclization to form the protected morpholine ring.

  • To a solution of N-benzyl diethanolamine (1 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 2.2 equiv., 60% dispersion in mineral oil) portion-wise.

    • Expert Insight: Using NaH as a strong, non-nucleophilic base ensures complete deprotonation of both hydroxyl groups, facilitating the subsequent cyclization. The reaction is performed at 0 °C to control the initial exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equiv.) dropwise.

    • Expert Insight: Dropwise addition is crucial to maintain temperature control and prevent side reactions.

  • Stir the reaction at room temperature overnight. Monitor completion by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Deprotection and Salt Formation
  • Dissolve ethyl 2-(4-benzylmorpholin-2-yl)acetate (1 equiv.) in methanol (MeOH).

  • Add Palladium on carbon (Pd/C, 10 wt. %) to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 10-16 hours.[5]

    • Expert Insight: Vigorous stirring is essential to ensure good contact between the catalyst, substrate, and hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected ester, ethyl 2-(morpholin-2-yl)acetate.

  • Dissolve the crude ester in a 6 M aqueous HCl solution and heat to reflux for 4-6 hours to hydrolyze the ester.

  • Cool the solution and concentrate to dryness under reduced pressure to yield the crude 2-(Morpholin-2-yl)acetic acid hydrochloride salt.

  • Recrystallize the crude salt from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure product.

V. References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds. Retrieved from

  • ChemicalBook. (n.d.). Ethyl 2-(morpholin-2-yl)acetate synthesis. Retrieved from

  • Gagnon, J., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Retrieved from

  • Beigi-Somar, V., et al. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry.

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. Retrieved from

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from

  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from

  • Wikipedia. (n.d.). Morpholine. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines. Retrieved from

  • S. G. Co, D. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Retrieved from

  • Chem-Impex. (n.d.). Morpholin-2-yl-acetic acid hydrochloride. Retrieved from

Sources

stability testing and degradation analysis of 2-(Morpholin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Morpholin-2-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing and degradation analysis for this molecule. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your stability program.

Q1: What are the primary structural liabilities of 2-(Morpholin-2-yl)acetic acid hydrochloride that I should be concerned about during stability testing?

A1: The molecule possesses three key functional groups that represent its primary stability liabilities:

  • The Morpholine Ring: This structure contains both a secondary amine and an ether linkage. The secondary amine is susceptible to oxidation. Furthermore, the C-N bond of the morpholine ring can be susceptible to cleavage under certain stress conditions, leading to ring-opening degradation products.[1][2]

  • The Acetic Acid Moiety: Carboxylic acids, particularly under thermal stress, can undergo decarboxylation, leading to the loss of CO2 and the formation of a degradant with a lower molecular weight.[3][4]

  • The Hydrochloride Salt: While generally stabilizing, the hydrochloride salt indicates the molecule is basic. In unbuffered solutions or upon interaction with certain excipients, pH shifts can occur, potentially accelerating hydrolytic degradation pathways.

Q2: Which regulatory guidelines are essential for designing a stability study for this compound?

A2: All stability studies should be designed in accordance with the International Council for Harmonisation (ICH) guidelines. The most critical documents are:

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the parent guideline that outlines the requirements for formal and accelerated stability studies, including storage conditions and testing frequency.[5][6]

  • ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline provides the standardized conditions for assessing the light sensitivity of the molecule.[7][8]

  • ICH Q2(R1) - Validation of Analytical Procedures: This document details the requirements for validating your stability-indicating analytical method to ensure it is fit for purpose.

Q3: What is a "stability-indicating method," and why is it critical for my work?

A3: A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and simultaneously detect and quantify its degradation products.[9] Its importance is paramount: without a validated SIM, you cannot trust that the loss of API you measure is accurate, nor can you monitor the formation of potentially toxic impurities. Forced degradation studies are the primary tool used to develop and validate a SIM.[10][11]

Section 2: Troubleshooting Guide for Forced Degradation Studies

This guide addresses common issues encountered during stress testing of 2-(Morpholin-2-yl)acetic acid hydrochloride.

Problem 1: No Significant Degradation Observed Under Stress Conditions

  • Symptom: After subjecting the compound to acid, base, oxidative, thermal, or photolytic stress, the HPLC chromatogram shows less than 5% degradation of the parent peak compared to the unstressed control.

  • Potential Causes:

    • Stress conditions are too mild (concentration, temperature, or duration).

    • The molecule is inherently highly stable under the tested conditions.

    • Poor solubility in the stress medium prevents effective exposure.

  • Recommended Solutions:

    • Systematically Increase Stress Severity:

      • Hydrolysis: Increase the molarity of the acid/base (e.g., from 0.1 M to 1.0 M HCl/NaOH) or increase the temperature (e.g., from 60°C to 80°C).[12]

      • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10%) or the reaction time.[13]

      • Thermal: Increase the temperature in 10°C increments above the accelerated condition (e.g., 80°C, 90°C).[9] For solid-state thermal stress, consider adding humidity if appropriate.

    • Verify Solubility: Ensure the compound is fully dissolved in the stress medium. A co-solvent like acetonitrile or methanol may be required, but use with caution as it can participate in the reaction. Acetonitrile is often preferred for photolytic studies to avoid artifacts from methanol radicals.[12]

    • Rationale: The goal of forced degradation is to achieve 5-20% degradation.[13] This range is sufficient to produce and detect primary degradants without causing such extensive decomposition that the results become a complex and uninterpretable mixture of secondary and tertiary products.

Problem 2: Excessive Degradation or Disappearance of the Main Peak

  • Symptom: The parent peak is almost completely gone, and the chromatogram shows numerous, often poorly resolved, smaller peaks.

  • Potential Causes:

    • Stress conditions are far too harsh.

    • The primary degradant is itself unstable and has further degraded.

  • Recommended Solutions:

    • Reduce Stress Severity: Decrease the molarity of reagents, lower the temperature, or shorten the exposure time.

    • Implement a Time-Course Study: Sample the reaction at multiple time points (e.g., 2, 4, 8, 24 hours). This allows you to observe the initial formation of primary degradants before they degrade further and helps in selecting the optimal time point for achieving target degradation.

    • Scientist's Note: This is particularly common in oxidative and strong base hydrolysis. The morpholine ring, once opened, can lead to a cascade of subsequent reactions. A time-course study is invaluable for mapping the degradation pathway.

Problem 3: Poor Chromatographic Resolution Between Parent and Degradant Peaks

  • Symptom: The peak for a degradation product is co-eluting or appearing as a shoulder on the main API peak.

  • Potential Causes:

    • The degradant is structurally very similar to the parent compound.

    • The HPLC method (mobile phase, column, gradient) is not optimized.

  • Recommended Solutions:

    • Adjust Mobile Phase Composition:

      • Change the organic modifier (e.g., from acetonitrile to methanol, or a mix).

      • Modify the pH of the aqueous phase. Since the molecule has a basic amine and an acidic carboxylic acid, small pH changes can significantly alter the retention of the parent and its degradants.

    • Modify the Gradient: If using a gradient, make it shallower (i.e., increase the run time and slow the rate of organic phase increase). This provides more time to resolve closely eluting peaks.

    • Screen Different Columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl, PFP) to exploit different separation mechanisms.[14]

    • Rationale: A stability-indicating method must demonstrate specificity, which includes the ability to resolve the API from all known degradation products. Failure to achieve this means the method is not fit for purpose according to ICH Q2(R1).

Problem 4: Sample Discoloration During Photostability Testing

  • Symptom: The solid sample or solution turns yellow or brown after exposure to light, even if the HPLC analysis shows minimal degradation.

  • Potential Causes:

    • Formation of low-level, highly chromophoric (light-absorbing) impurities that are not well-detected at the primary analysis wavelength.

    • Surface-level degradation or polymer formation in the solid state.

  • Recommended Solutions:

    • Use a Photodiode Array (PDA) Detector: A PDA detector allows you to analyze the entire UV-Vis spectrum of each peak. This can help identify chromophoric impurities by looking for absorbance at different wavelengths and assessing peak purity.

    • Change the Detection Wavelength: Analyze the samples at multiple wavelengths to see if the impurity is more prominent at a different wavelength.

    • Protect from Light: If discoloration is confirmed to be a result of light exposure, this is a critical finding. It indicates that the drug substance and subsequent drug product will require light-resistant packaging.[7]

    • Scientist's Note: Discoloration is considered an "unacceptable change" even if potency is within limits.[15] It is a key stability attribute that must be addressed.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to stress testing 2-(Morpholin-2-yl)acetic acid hydrochloride.

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (stock solution diluted with the non-stressful solvent) under ambient, light-protected conditions.

    • Acid Hydrolysis: Dilute with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Dilute with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation (Solution): Dilute with water. Incubate at 80°C.

    • Thermal Degradation (Solid): Place the solid powder in a vial in an 80°C oven.

    • Photostability: Expose the solid powder and a solution (in a quartz cuvette) to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8] Keep a control sample wrapped in aluminum foil at the same temperature.

  • Monitor and Sample: Pull samples at predetermined time points (e.g., 4, 8, 24 hours).

  • Neutralize (if necessary): Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analyze: Analyze all samples (stressed, control, and a time-zero sample) using the developed stability-indicating HPLC method.

  • Evaluate: Compare the chromatograms. Calculate the percent degradation, mass balance, and relative retention times of any new peaks.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Drug Substance (Solid) Stock Stock Solution (~1 mg/mL) API->Stock Thermal Thermal (80°C, Solid & Solution) API->Thermal Photo Photolytic (ICH Q1B Conditions) API->Photo Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Stock->Thermal Stock->Photo Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize HPLC HPLC-PDA/MS Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Data Evaluation (% Degradation, Mass Balance, Impurity Profile) HPLC->Data Degradation_Pathways cluster_pathways Potential Degradation Products Parent 2-(Morpholin-2-yl)acetic acid (Parent Compound) Oxidative Oxidative Degradant (e.g., Ring-Opened Amino Acid via C-N Cleavage) Parent->Oxidative Oxidation (H₂O₂) Thermal Thermal Degradant (Decarboxylated Product) Parent->Thermal Thermal (Heat) Photolytic Photolytic Degradant (Complex mixture from radical reactions) Parent->Photolytic Photolysis (Light)

Caption: Potential degradation pathways.

Section 5: Example Data Summary

All quantitative data from forced degradation studies should be summarized in a clear table.

Stress Condition% Assay of Parent% DegradationMass Balance (%)Remarks
Control (Unstressed) 99.8N/A100.0-
0.1 M HCl (60°C, 24h) 92.57.399.5One major degradant at RRT 0.85
0.1 M NaOH (60°C, 8h) 85.214.698.9Two major degradants at RRT 0.72 and 1.15
3% H₂O₂ (RT, 24h) 89.710.199.2Multiple small oxidative degradants
Heat (80°C, 48h, Solid) 96.13.799.8Minor degradant consistent with decarboxylation
Light (ICH Q1B) 98.90.9100.1Slight yellowing of solid sample observed

RRT = Relative Retention Time

Section 6: References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. (URL: [Link])

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. ICH. (URL: [Link])

  • ICH Stability Testing Guidelines. SNS Courseware. (URL: [Link])

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. (URL: [Link])

  • ICH guidelines for stability studies 1. Slideshare. (URL: [Link])

  • 2-(Morpholin-4-yl)acetic acid hydrochloride. PubChem. (URL: [Link])

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. PMC - PubMed Central. (URL: [Link])

  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof. Google Patents. (URL: )

  • 2-(Morpholin-2-yl)acetic acid hydrochloride. PubChem. (URL: [Link])

  • Degradation of Morpholine by an EnvironmentalMycobacterium Strain Involves a Cytochrome P-450. Semantic Scholar. (URL: [Link])

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. (URL: [Link])

  • Thermal decomposition of acetic acid. Google Patents. (URL: )

  • The thermal decomposition of acetic acid. Semantic Scholar. (URL: [Link])

  • Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions. (URL: [Link])

  • Thermal decarboxylation of acetic acid: Implications for origin of natural gas. Geochimica et Cosmochimica Acta. (URL: [Link])

  • Forced Degradation Studies. MedCrave online. (URL: [Link])

  • The thermal decomposition of acetic acid. Journal of the Chemical Society B: Physical Organic. (URL: [Link])

  • The microbial degradation of morpholine. ResearchGate. (URL: [Link])

  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. (URL: [Link])

  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Halophilic and Industrially Important Microorganisms. (URL: [Link])

  • Morpholine.pdf. Agricultural Marketing Service. (URL: [Link])

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. (URL: [Link])

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. (URL: [Link])

  • Acetic acid. Wikipedia. (URL: [Link])

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. (URL: [Link])

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. (URL: [Link])

  • ICH Q1B: Complete Guide to Photostability Testing. YouTube. (URL: [Link])

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. (URL: [Link])

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. (URL: [Link])

  • Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. (URL: [Link])

  • Stability Studies. Coriolis Pharma. (URL: [Link])

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (URL: https://ijcrt.org/papers/IJCRT2201201.pdf)

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. (URL: [Link])

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (URL: [Link])

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules. (URL: [Link])

  • Simultaneous determination of triacetin, acetic ether, butyl acetate and amorolfine hydrochloride in amorolfine liniment by HPLC. (URL: [Link])

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. (URL: [Link])

  • Validated RP-LC Methods for Investigation the Degradation Behavior of Acefylline. ResearchGate. (URL: [Link])

  • Degradation of and drug release from a novel 2,2-bis(2-oxazoline) linked poly(lactic acid) polymer. PubMed. (URL: [Link])

Sources

how to purify 2-(Morpholin-2-yl)acetic acid hydrochloride using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Morpholin-2-yl)acetic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this highly polar, chiral compound. We will delve into the causality behind common chromatographic challenges and provide field-proven, step-by-step protocols to ensure you achieve your desired purity with confidence.

2-(Morpholin-2-yl)acetic acid hydrochloride is a challenging molecule for purification by standard column chromatography due to its inherent properties. As a hydrochloride salt, it possesses high polarity and aqueous solubility.[1] The free base form is zwitterionic, containing both a basic secondary amine within the morpholine ring and a carboxylic acid group, leading to strong, often undesirable, interactions with common stationary phases.[2][3] Furthermore, the presence of a stereocenter at the C2 position of the morpholine ring means that enantiomeric separation may be a critical consideration depending on the synthetic route and final application.[4][5]

This guide provides a structured approach to overcoming these challenges, moving from high-level strategic decisions to detailed troubleshooting of specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions and strategic decisions you will face before beginning your purification.

Q1: Why is purifying 2-(Morpholin-2-yl)acetic acid hydrochloride so difficult using standard silica gel chromatography?

Standard silica gel is a highly polar, acidic stationary phase.[6] The difficulty arises from a combination of the analyte's properties:

  • Strong Ionic Interactions: As a hydrochloride salt, the morpholine nitrogen is protonated and cationic. This positive charge interacts very strongly with the negatively charged, acidic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption, resulting in very low or zero recovery of your compound.[7][8]

  • High Polarity: The multiple heteroatoms (two oxygens, one nitrogen) and the carboxylic acid group make the molecule extremely polar. To move such a polar compound on a normal-phase column, a highly polar mobile phase (eluent) is required, often containing high percentages of methanol.[9] Such eluents can dissolve the silica gel, leading to column degradation and contamination of your final product.[9][10]

  • Poor Solubility: The compound is often insoluble in the non-polar solvents (like hexane or dichloromethane) typically used to load samples onto a silica gel column, complicating the loading process.[11]

Q2: What are the primary chromatographic strategies I should consider for this compound?

Given the challenges with standard silica, you should consider one of four main strategies. The best choice depends on the impurities, the scale of your purification, and the equipment available.

Chromatography Mode Principle Best For
Modified Normal-Phase Neutralizing the acidic silica surface with a basic additive (e.g., triethylamine) to reduce strong ionic interactions.[7]Quick, simple purifications on a budget when impurities are significantly less polar.
Reversed-Phase (RP) Separation based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[12]High-resolution purification, especially for removing polar impurities. Ideal for HPLC.
Hydrophilic Interaction (HILIC) Partitioning of the polar analyte into a water-rich layer on the surface of a polar stationary phase.[13][14]Excellent for retaining and separating very polar compounds that have little or no retention in reversed-phase.[3]
Ion-Exchange (IEX) Separation based on charge by binding the analyte to a stationary phase with opposite charge.[3]High-capacity, high-resolution purification of charged molecules from neutral or like-charged impurities.

Q3: How do I choose the right stationary phase?

Your choice of stationary phase is dictated by the chromatography mode you select.

  • For Modified Normal-Phase: Standard flash-grade silica gel is used, but it must be treated or used with a modified mobile phase. Neutral or basic alumina can also be an alternative to avoid the acidity of silica.[1][7]

  • For Reversed-Phase: C18-bonded silica is the most common and a good starting point. C8 is slightly less hydrophobic and can also be effective.

  • For HILIC: A variety of polar phases can be used, including bare silica, amino-propyl, or diol-bonded silica. For zwitterionic compounds like this, specialized zwitterionic stationary phases can offer unique selectivity and excellent peak shape.[2][13][15]

  • For Ion-Exchange: You would choose either a Strong Cation Exchange (SCX) resin to bind the protonated morpholine nitrogen or a Strong Anion Exchange (SAX) resin to bind the carboxylate anion (this would require basifying the sample to deprotonate the carboxylic acid).

Q4: How should I prepare my sample for loading onto the column?

Proper sample preparation is critical for a successful separation.

  • Wet Loading: This is only an option if your compound is soluble in the initial mobile phase. For normal-phase, this is highly unlikely. For reversed-phase or HILIC, you can dissolve the sample in the mobile phase, but be mindful of using a solvent stronger than the mobile phase, which can degrade the separation.

  • Dry Loading (Recommended for Normal-Phase/HILIC): This is the most robust method. Dissolve your crude material in a suitable solvent (e.g., methanol, water). Add an inert solid support (like silica gel for normal-phase or Celite® for reversed-phase). Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[16]

Q5: My compound is chiral. Do I need a special column to separate the enantiomers?

Yes. Standard chromatographic stationary phases (silica, C18, etc.) are achiral and cannot distinguish between enantiomers. If your goal is to separate the R- and S-enantiomers, you must use a Chiral Stationary Phase (CSP) .[4][17]

  • Screening: Enantiomeric separations often require screening several different types of CSPs (e.g., polysaccharide-based, Pirkle-type) and mobile phases (normal-phase, polar organic, or reversed-phase) to find a suitable method.[17][18]

  • When is it necessary?: You need a chiral separation if your synthesis is not stereospecific and you need to isolate a single enantiomer for biological testing or as a final product. If you are simply removing synthetic impurities and the racemic nature is acceptable, a standard achiral column is sufficient.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment in a direct question-and-answer format.

Problem: My compound is completely stuck on the silica gel column. I have no recovery.

  • Probable Cause: Irreversible adsorption of the cationic amine to the acidic silanol groups on the silica surface.[7] The strong ionic bond prevents the mobile phase from eluting the compound.

  • Solution Workflow:

    • Confirm the Issue: Spot your crude material on a silica TLC plate and elute with 10% Methanol in Dichloromethane. If the spot remains at the baseline, you have confirmed strong adsorption.

    • Introduce a Basic Modifier: Prepare a mobile phase of 1-2% triethylamine (TEA) or ammonium hydroxide in your eluent (e.g., 90:8:2 Dichloromethane/Methanol/TEA).[7][9] The basic modifier will compete for the acidic sites on the silica, "releasing" your compound and allowing it to travel with the mobile phase.

    • Consider an Alternative Stationary Phase: If basic modifiers are not successful or are incompatible with your compound, switch to a more inert stationary phase like neutral alumina or consider a different chromatography mode like Reversed-Phase or HILIC.[7]

Problem: My compound is streaking badly on the TLC plate and giving very broad, tailing peaks on the column.

  • Probable Cause: This is another manifestation of strong, non-ideal interactions between your zwitterionic/charged compound and the stationary phase. The tailing occurs because the adsorption/desorption equilibrium is slow and concentration-dependent.

  • Solution Workflow:

    • Optimize Mobile Phase Additives:

      • Normal-Phase: Add TEA or NH4OH as described above. This is the most common solution for tailing of basic compounds on silica.[7]

      • Reversed-Phase: Add an acid like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This ensures the carboxylic acid is fully protonated (neutral) and the amine is consistently protonated (cationic), preventing mixed ionic states and improving peak shape.[12]

    • Check Sample Load: Overloading the column can cause significant tailing. For flash chromatography, a typical load is 1-5% of the silica gel mass. Try running the column with half the amount of crude material.

    • Employ HILIC: HILIC mode often provides excellent peak shapes for polar and zwitterionic compounds, as the separation mechanism is based on partitioning rather than strong ionic adsorption.[2][14] A mobile phase of acetonitrile with a small percentage of an aqueous ammonium acetate or ammonium formate buffer is a good starting point.[13]

Problem: I cannot separate my product from a very polar impurity.

  • Probable Cause: The chosen chromatographic system (stationary and mobile phase) lacks the selectivity to differentiate between your product and the impurity.

  • Solution Workflow:

    • Change Solvent Selectivity: If you are using an ethyl acetate/hexane system, switch to a different solvent family that offers different interactions. A dichloromethane/methanol system is a good alternative for polar compounds.[9] The change in dipole moment and hydrogen bonding capability of the eluent can dramatically alter the relative retention of compounds.

    • Change Chromatography Mode: This is the most powerful solution. If two compounds are inseparable in normal-phase, their retention mechanisms in reversed-phase or HILIC will be completely different, often leading to easy separation. For example, in RP-HPLC, separation is based on hydrophobicity, which may be significantly different between your product and the impurity even if their polarity is similar.

    • pH Adjustment (for RP-HPLC): Small changes in the mobile phase pH can alter the ionization state of your compound and impurities, which can significantly impact retention and selectivity. Experiment with pH values between 2.5 and 4.0.

Experimental Protocols & Workflows

Visualization of Purification Strategy

The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

G start Start: Crude 2-(Morpholin-2-yl)acetic acid HCl tlc Run TLC Screen (e.g., 10% MeOH/DCM +/- TEA) start->tlc stuck Compound stuck at baseline? tlc->stuck moves Compound moves (Rf > 0.1)? stuck->moves No rp_hilic Strategy 2: Alternative Mode (Reversed-Phase or HILIC) stuck->rp_hilic Yes mod_np Strategy 1: Modified Normal-Phase Column moves->mod_np Yes moves->rp_hilic No (poor separation) protocol_np Follow Protocol 1: Modified Normal-Phase Flash mod_np->protocol_np scale Purification Scale? rp_hilic->scale flash Flash (mg to g) scale->flash Large hplc Prep-HPLC (mg) scale->hplc Small protocol_hilic Follow Protocol 3: HILIC Purification flash->protocol_hilic protocol_rp Follow Protocol 2: Preparative RP-HPLC hplc->protocol_rp

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is suitable for gram-scale purification where impurities are significantly less polar than the target compound.

1. Materials:

  • Flash-grade silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Crude 2-(Morpholin-2-yl)acetic acid hydrochloride

2. Mobile Phase Preparation:

  • Prepare an eluent of 95:5 DCM/MeOH.

  • To this mixture, add 1-2% TEA by volume (e.g., for 1 L of eluent, add 10-20 mL of TEA). This is your primary mobile phase.

3. Column Packing:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or 5% ethyl acetate/hexane).

  • Pack the column uniformly, ensuring no air bubbles are trapped.

  • Equilibrate the packed column by flushing with at least 5 column volumes of the TEA-modified mobile phase. This neutralizes the silica before the sample is loaded.[7]

4. Sample Loading (Dry Loading):

  • Dissolve ~5 g of crude material in a minimal amount of methanol.

  • Add ~25 g of silica gel to this solution and mix to form a slurry.

  • Remove the solvent under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is obtained.[16]

  • Carefully add the silica-bound sample to the top of the equilibrated column bed.

5. Elution and Fraction Collection:

  • Begin elution with the 95:5:1 (DCM/MeOH/TEA) mobile phase.

  • If the compound elutes too slowly (low Rf), gradually increase the polarity. For example, move to a 90:10:1 or 85:15:1 (DCM/MeOH/TEA) mixture. Do not exceed 20% methanol to avoid dissolving the silica.[9]

  • Collect fractions and monitor by TLC (using the same modified eluent and staining with potassium permanganate or ninhydrin).

  • Combine pure fractions, and remove the solvent under reduced pressure. The triethylamine will also be removed during this process as it is volatile.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is ideal for high-resolution purification of milligram to low-gram quantities.

1. Materials & Equipment:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN)

  • Modifier: Trifluoroacetic acid (TFA) or Formic Acid (FA)

2. Mobile Phase Preparation:

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile

  • Filter and degas both solvents before use.

3. Method Development (Analytical Scale):

  • First, develop a separation method on a smaller analytical C18 column.

  • Inject a small amount of the dissolved crude material.

  • Run a gradient from 5% Solvent B to 95% Solvent B over 20-30 minutes.

  • Identify the retention time of your product and impurities to determine the optimal gradient for the preparative scale.

4. Preparative Run:

  • Equilibrate the preparative C18 column with your starting mobile phase conditions (e.g., 95% A / 5% B) for at least 5 column volumes.

  • Dissolve the crude sample in a minimal amount of Solvent A (or a water/ACN mixture that ensures solubility). Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the column.

  • Run the preparative gradient method developed in the previous step.

  • Collect fractions corresponding to your target peak based on the UV chromatogram.

5. Product Isolation:

  • Combine the pure fractions.

  • Most of the acetonitrile can be removed using a rotary evaporator.

  • The remaining aqueous solution containing the product and TFA can be lyophilized (freeze-dried) to yield the product as a TFA salt. If the HCl salt is required, further salt-exchange steps or re-precipitation may be necessary.

Protocol 3: HILIC Purification

This protocol is an excellent alternative for separating highly polar compounds.

1. Materials & Equipment:

  • HPLC or Flash Chromatography system

  • HILIC column (e.g., bare silica, amino, or diol phase)

  • Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water

  • Buffer: Ammonium acetate or Ammonium formate

2. Mobile Phase Preparation:

  • Solvent A: 95:5 ACN/Water with 10 mM Ammonium Acetate

  • Solvent B: 50:50 ACN/Water with 10 mM Ammonium Acetate

  • The high organic content of Solvent A ensures retention of the polar analyte on the HILIC column.

3. Column Equilibration & Sample Preparation:

  • Equilibrate the HILIC column with 100% Solvent A for at least 10 column volumes. HILIC columns require longer equilibration times than reversed-phase columns.

  • Dissolve the sample in the equilibration mobile phase (95% ACN). If solubility is an issue, use a minimal amount of Solvent B to dissolve and dilute with Solvent A. Ensure the final sample solvent is as weak (high in ACN) as possible.

4. Elution and Fraction Collection:

  • Inject the sample and begin elution with 100% Solvent A.

  • Run a gradient by slowly increasing the percentage of Solvent B. This increases the water content of the mobile phase, which elutes the polar compounds. A typical gradient might be 0% to 50% B over 30 minutes.

  • Collect and analyze fractions as in other methods.

5. Product Isolation:

  • Combine pure fractions.

  • The solvents and ammonium acetate buffer are volatile and can be removed by rotary evaporation followed by lyophilization to yield the pure compound.

References

  • Jiang, Z., Smith, N. W., & Ma, L. (2019). Preparation and comparison of three zwitterionic stationary phases for hydrophilic interaction liquid chromatography. Journal of Separation Science, 42(15), 2535-2544. [Link]

  • McCalley, D. V. (2011). Investigations on the chromatographic behaviour of zwitterionic stationary phases used in hydrophilic interaction chromatography. Journal of Chromatography A, 1218(35), 5997-6005. [Link]

  • Li, Y., et al. (2015). Preparation and chromatographic evaluation of zwitterionic stationary phases with controllable ratio of positively and negatively charged groups. Talanta, 141, 154-161. [Link]

  • Science.gov. (n.d.). zwitterionic stationary phases: Topics by Science.gov. Retrieved from [Link]

  • Chromatography Forum. (2006). zwitterionic compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Polar Aminochromanols.
  • Lindahl, R., Levin, J. O., & Andersson, K. (1998). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Journal of Environmental Monitoring, 1(1), 69-72.
  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from Thermo Fisher Scientific Technical Resources.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Welch, C. J., et al. (2008). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection.
  • YMC. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column.
  • Reddit. (2020). Silly question - but do hydrochloride salts run on a TLC? Retrieved from [Link]

  • Wilson, I. D. (2005). Chiral Drug Separation. In Encyclopedia of Analytical Science (2nd ed.). Elsevier.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from [Link]

  • Gosh, A. (2014). Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • PubChem. (n.d.). 2-(Morpholin-2-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Fabbri, F., et al. (2014). Process for the preparation and purification of amorolfine hydrochloride.
  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-261.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Gasparrini, F., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 299.
  • Lindner, W., & Leitner, A. (2017). Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure.
  • Ilisz, I., et al. (2019). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 24(21), 3842.
  • Li, Y., et al. (2013). An efficient method for the rapid separation and purification of polyphenols from artichoke by polyamide column chromatography in combination with high-speed counter-current chromatography. Journal of the Brazilian Chemical Society, 24(11), 1830-1836.
  • Dolan, J. W. (2002). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. LCGC North America, 20(5), 432-440.
  • Wu, S., et al. (2011). Preparative isolation and purification of chemical constituents of belamcanda by MPLC, HSCCC, and PREP-HPLC.

Sources

troubleshooting unexpected results in assays with 2-(Morpholin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Morpholin-2-yl)acetic acid hydrochloride

Welcome to the technical support guide for 2-(Morpholin-2-yl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with this compound in biochemical and cell-based assays. As a hydrochloride salt of a morpholine acetic acid derivative, this compound possesses specific chemical properties that require careful consideration during experimental design to ensure data integrity and reproducibility.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving from foundational principles to specific, complex assay-related issues.

Part 1: Frequently Asked Questions - Compound First Principles

This section addresses the most fundamental questions regarding the handling and properties of 2-(Morpholin-2-yl)acetic acid hydrochloride. Getting these initial steps right is critical to preventing downstream experimental failures.

Q1: What is the best solvent to use for preparing a high-concentration stock solution?

A1: For initial stock preparation, high-purity, anhydrous DMSO is generally recommended for small organic molecules. However, 2-(Morpholin-2-yl)acetic acid hydrochloride is noted for its water solubility.[1] Therefore, sterile, nuclease-free water is a viable and often preferred alternative to DMSO, especially for cell-based assays where high concentrations of DMSO can be toxic.

  • Causality: The hydrochloride salt form significantly increases the aqueous solubility of the parent molecule, which contains a basic morpholine nitrogen.[1][2] In an aqueous environment, the salt dissociates, yielding a protonated, charged molecule that is readily solvated by water.

  • Best Practice: Start by attempting to dissolve the compound in sterile water or a simple buffer like PBS at your desired stock concentration (e.g., 10-50 mM). If solubility is limited, then resort to DMSO. Always use a fresh bottle of anhydrous DMSO to avoid issues with water absorption, which can compromise the stability of some compounds.[3]

Q2: My compound is water-soluble, but I see precipitation when I add it to my cell culture media or assay buffer. Why is this happening?

A2: This is a classic issue related to the "common ion effect" and pH-dependent solubility.[2][4] While the hydrochloride salt is soluble in water, your final assay buffer or cell culture medium has a specific pH (typically ~7.4) and contains various salts and proteins.

  • Mechanism 1: pH Shift. Your compound is the salt of a weak base. Dissolving it in a neutral pH buffer can cause it to convert to its less soluble free base form. The equilibrium between the protonated (soluble) and neutral (less soluble) forms is dictated by the pKa of the morpholine nitrogen and the pH of the buffer.[4]

  • Mechanism 2: Salt Concentration. The high salt concentration in some buffers can decrease the solubility of your compound through the common-ion effect or other ionic strength effects.[2]

  • Mechanism 3: Protein Binding. Components in cell culture media, such as serum proteins, can bind to the compound, leading to aggregation or apparent loss of solubility.

Q3: How should I properly store my stock solutions of 2-(Morpholin-2-yl)acetic acid hydrochloride?

A3: Proper storage is crucial to maintain compound integrity.[3]

  • Solid Form: Store the solid powder at 0-8°C as recommended by suppliers.[1][5] Protect from moisture, as hydrochloride salts can be hygroscopic.

  • Stock Solutions: Prepare aliquots of your stock solution in single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store these aliquots at -20°C or -80°C. If dissolved in DMSO, be aware that DMSO freezes at ~18.5°C, so ensure it is fully thawed and vortexed before use.

Part 2: Troubleshooting Guide - Specific Assay Problems

This section tackles specific unexpected results you might observe in your experiments and provides a logical path to diagnose and solve the issue.

Workflow for Troubleshooting Unexpected Assay Results

This diagram outlines a systematic approach to diagnosing the root cause of assay failures.

TroubleshootingWorkflow Start Unexpected Assay Result (e.g., No Activity, High Variability) Compound_Check Step 1: Verify Compound Integrity & Concentration Start->Compound_Check Solubility_Check Is compound fully soluble in final assay buffer? Compound_Check->Solubility_Check Degradation Issue: Compound Degradation (Storage/Handling) Compound_Check->Degradation Protocol_Check Step 2: Review Assay Protocol & Conditions Solubility_Check->Protocol_Check Yes Precipitation Issue: Compound Precipitation (pH or salt effect) Solubility_Check->Precipitation No pH_Check Is assay buffer pH optimal for target AND compound? Protocol_Check->pH_Check Control_Check Step 3: Analyze Controls pH_Check->Control_Check Yes pH_Mismatch Issue: pH-induced inactivation of compound or target pH_Check->pH_Mismatch No System_Check Step 4: Assess Biological System Control_Check->System_Check Interference Issue: Assay Interference (e.g., autofluorescence) Control_Check->Interference Resolution Root Cause Identified System_Check->Resolution Precipitation->Resolution Degradation->Resolution pH_Mismatch->Resolution Interference->Resolution

Caption: A systematic workflow for diagnosing unexpected assay results.

Q4: I'm not observing any effect from my compound, even at high concentrations. What's the first thing I should check?

A4: The most common reason for apparent inactivity is that the compound is not available in the assay at the intended concentration.[3] The first step is to rigorously check its solubility under the exact final assay conditions.

  • Underlying Cause: As a hydrochloride salt, the compound's solubility is highly pH-dependent.[2] If your assay buffer has a pH that shifts the equilibrium towards the neutral free base, the compound may precipitate, drastically lowering its effective concentration.

  • Troubleshooting Protocol: Perform a visual solubility test. Prepare the compound at its highest test concentration in the final assay buffer, incubate under assay conditions (e.g., 37°C for 1 hour), and visually inspect for precipitate against a dark background. Centrifuging the sample and looking for a pellet is a more sensitive method. See Protocol 1 for a detailed workflow.

Q5: My results show high variability between replicate wells. Could the compound be the cause?

A5: Yes, high variability is often a sign of a compound that is on the edge of its solubility limit.

  • Mechanism: If the compound is not fully dissolved, you will have a suspension, not a solution. When you pipette this suspension, you will transfer inconsistent amounts of the solid material, leading to significant well-to-well differences in the effective compound concentration. This can also manifest as poor curve fitting in dose-response experiments.

  • Solution:

    • Re-evaluate Solubility: Confirm the compound is soluble at the tested concentrations using Protocol 1 .

    • Modify Dilution Scheme: Prepare serial dilutions at a higher concentration in a solvent where the compound is very soluble (like water or DMSO), and then perform the final dilution into the assay plate. This minimizes the time the compound spends in the potentially problematic final buffer before the assay starts.

    • Increase Final Solvent Concentration: If using a DMSO stock, you may need to slightly increase the final percentage of DMSO in the assay (e.g., from 0.1% to 0.5%), but be sure to run a vehicle control to confirm the solvent is not affecting the assay.[3]

Q6: My assay involves a fluorescent readout, and I'm seeing an unexpected increase/decrease in signal with the compound alone. What is happening?

A6: This points to direct compound interference with the detection method.[6]

  • Causality: The compound itself may be fluorescent at the excitation/emission wavelengths of your assay (autofluorescence), or it may absorb light at those wavelengths (quenching). This is a common artifact for small molecules.[6]

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Prepare a plate with just the assay buffer and the compound at all test concentrations.

    • Measure Signal: Read the plate using the same instrument settings as your main experiment.

    • Analyze: If you see a dose-dependent signal from the compound alone, you have confirmed interference. You will need to subtract this background signal from your experimental wells or, ideally, switch to an orthogonal assay with a different detection method (e.g., luminescence or absorbance at a different wavelength) to validate your results.[6]

Part 3: Key Experimental Protocols

Protocol 1: Assessing Compound Solubility in Final Assay Buffer

Objective: To determine the maximum soluble concentration of 2-(Morpholin-2-yl)acetic acid hydrochloride under final experimental conditions.

Materials:

  • 2-(Morpholin-2-yl)acetic acid hydrochloride solid or high-concentration stock solution (e.g., 50 mM in water).

  • Final assay buffer (e.g., cell culture medium + 10% FBS, or biochemical assay buffer).

  • Clear microcentrifuge tubes or a 96-well plate.

  • Vortexer and centrifuge.

Methodology:

  • Prepare a series of dilutions of your compound in the final assay buffer. It is crucial to mimic the exact final conditions, including all additives and the final vehicle concentration (e.g., 0.5% DMSO). Start from a concentration above your highest planned dose and go down.

  • For example, to test solubility at 100 µM, add the appropriate volume of your stock solution to the assay buffer in a microcentrifuge tube.

  • Vortex the tube gently to mix.

  • Incubate the solution under the exact conditions of your assay (e.g., 37°C for 1 hour).

  • After incubation, visually inspect the solution for any signs of precipitation or cloudiness against a dark background.

  • For a more sensitive assessment, centrifuge the tubes at high speed (e.g., >14,000 x g) for 10-15 minutes.

  • Carefully examine the bottom of the tube for a pellet. The absence of a visible pellet indicates the compound is likely soluble at that concentration. The lowest concentration at which a pellet is observed is above the solubility limit.

Protocol 2: Testing Compound Stability in Aqueous Buffer

Objective: To determine if the compound is stable in the assay buffer over the course of the experiment.

Materials:

  • Compound stock solution.

  • Final assay buffer.

  • HPLC system with a suitable column (e.g., C18) or LC-MS system.

Methodology:

  • Prepare a solution of the compound in the final assay buffer at a relevant concentration (e.g., your IC50 or highest test concentration).

  • Immediately inject a sample (Time = 0) into the HPLC/LC-MS system and record the peak area of the parent compound.

  • Incubate the remaining solution under the same conditions as your assay (temperature, light, etc.).

  • Take samples at various time points corresponding to the duration of your experiment (e.g., 1h, 4h, 24h).

  • Analyze each sample by HPLC/LC-MS.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Time PointParent Compound Peak Area (Arbitrary Units)% Remaining
0 hr1,500,000100%
1 hr1,485,00099%
4 hr1,450,00096.7%
24 hr850,00056.7%
Table 1: Example data showing compound degradation over 24 hours in an assay buffer.

References

  • PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride. [Link]

  • PubChem. 2-(Morpholin-2-yl)acetic acid hydrochloride. [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • ResearchGate. How to make a salt of a novel compound?. [Link]

  • J&K Scientific LLC. Morpholin-2-yl-acetic acid hydrochloride | 1187929-25-4. [Link]

  • ResearchGate. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. [Link]

  • Fuguet, E., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-262. [Link]

  • ResearchGate. How do you dissolve chemicals in the culture medium?. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]

  • Shattuck, M. B. (1941). Effects of hydrochloric acid and salts on the absorption of light by beta-naphthoquinonesulfonic acid. Journal of Research of the National Bureau of Standards, 26(5), 361. [Link]

  • MDPI. Identification and Characterization of a Proteinaceous Antibacterial Factor from Pseudomonas extremorientalis PEY1 Active Against Edwardsiella tarda. [Link]

  • ResearchGate. Effect of pH on enzyme activity. Assay conditions were the same as.... [Link]

Sources

mitigating batch-to-batch variability of 2-(Morpholin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to .

Technical Support Center: 2-(Morpholin-2-yl)acetic acid hydrochloride

Welcome to the technical support center for 2-(Morpholin-2-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate batch-to-batch variability of this critical building block. Inconsistent performance of starting materials can introduce significant delays and complications in a development pipeline.[1] This resource provides a structured, question-and-answer-based approach to troubleshooting common issues, grounded in established analytical principles.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Navigating the complexities of a chiral heterocyclic intermediate like 2-(Morpholin-2-yl)acetic acid hydrochloride requires a multi-faceted analytical approach. The following sections address specific problems you may encounter, linking them to potential root causes and providing actionable protocols for investigation.

Initial Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general framework for diagnosing batch variability. The following workflow outlines a logical progression from observing an issue to identifying its root cause.

G A Observed Issue (e.g., Poor Solubility, Inconsistent Reaction Yield) B Q1: Is Water Content a Factor? A->B C Q2: Could Stereoisomeric Ratio Be the Cause? A->C D Q3: Are Residual Solvents or Process Impurities Present? A->D E Q4: Do Batches Differ in Physical Properties? A->E Test1 Perform Karl Fischer Titration B->Test1 Investigate Test2 Run Chiral HPLC Analysis C->Test2 Investigate Test3 Analyze by HPLC-UV/MS and Headspace GC D->Test3 Investigate Test4 Perform DSC, TGA, and Particle Size Analysis E->Test4 Investigate

Caption: Troubleshooting Decision Tree for Batch Variability.

Q1: We're observing inconsistent solubility and clumping between different lots. What could be the cause?

Answer: This is a classic indicator of excess moisture, a common issue with hydrochloride salts which can be hygroscopic, meaning they readily attract and absorb water from the atmosphere.[2][3] Water content plays a critical role in the physical and chemical stability of active pharmaceutical ingredients (APIs) and intermediates.[4]

Root Cause Analysis:

  • Hygroscopicity: The inherent property of the hydrochloride salt to absorb atmospheric moisture.[5] This can be exacerbated by improper storage conditions (e.g., high humidity).

  • Inadequate Drying: Incomplete removal of water during the final manufacturing steps of the material.

Recommended Analytical Protocol: Water Content Determination by Karl Fischer Titration

Karl Fischer titration (KFT) is the gold-standard, quantitative method for water determination in pharmaceutical materials.[4][6] It is highly specific to water and more accurate than methods like Loss on Drying, which can also measure volatile solvents.[6]

Methodology:

  • Instrument Setup: Prepare a volumetric or coulometric Karl Fischer titrator. Coulometric KFT is preferred for materials with very low water content (<1%), while volumetric KFT is suitable for higher levels.[7]

  • System Suitability: Standardize the titrator with a certified water standard (e.g., Di-sodium tartrate dihydrate) to ensure accuracy.

  • Sample Preparation: Accurately weigh a suitable amount of the 2-(Morpholin-2-yl)acetic acid hydrochloride batch into the titration vessel. The sample size should be chosen to consume a reasonable volume of the titrant.[8]

  • Titration: Initiate the titration. The instrument will automatically titrate the sample with the KF reagent until all water has reacted, detected potentiometrically.[8]

  • Calculation: The instrument's software will calculate the water content as a percentage (w/w).

  • Batch Comparison: Analyze at least three samples from each problematic batch and compare the results to the certificate of analysis and to a batch that performed as expected.

Parameter Acceptable Range (Typical) Indication of a Problem
Water Content (% w/w)< 0.5%> 1.0% or significant variation from reference batch

Mitigation Strategies:

  • Procurement: Specify a maximum water content limit when ordering the material.

  • Storage: Store the material in tightly sealed containers with desiccant in a controlled, low-humidity environment.

  • Handling: Minimize exposure to ambient atmosphere during weighing and transfers. Use a glove box or nitrogen blanket for highly sensitive applications.

Q2: Our downstream reaction is showing variable yield and an inconsistent impurity profile. Could the starting material be the issue?

Answer: Absolutely. When dealing with a chiral molecule like 2-(Morpholin-2-yl)acetic acid, which has a stereocenter at the C2 position of the morpholine ring, the enantiomeric purity is a critical quality attribute.[9][10] Different stereoisomers can exhibit different reactivity and lead to different product distributions in subsequent stereoselective reactions. Regulatory agencies require that the stereochemical composition of a drug substance be well-defined.[10][11]

Root Cause Analysis:

  • Inconsistent Enantiomeric Ratio: The manufacturing process may not have adequate control over the stereochemistry, leading to batches with varying ratios of the (R)- and (S)-enantiomers.

  • Racemization: The desired enantiomer might be partially converting to the other enantiomer during processing or storage, although this is less common for this structure under normal conditions.

Recommended Analytical Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[12] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.

Methodology:

  • Column Selection: A polysaccharide-based CSP (e.g., Chiralpak or Chiralcel series) is often a good starting point for screening.[13]

  • Mobile Phase Screening:

    • Normal Phase: A common mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v).[13] For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is often necessary. For basic compounds, an amine modifier like diethylamine (DEA) is used.

    • Reversed Phase: Mobile phases typically consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[13]

  • Sample Preparation: Prepare a solution of the material in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks.

  • Quantification: Calculate the enantiomeric excess (e.e.) or the percentage of each enantiomer based on the peak area.

    • e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Parameter Acceptable Range (Typical) Indication of a Problem
Enantiomeric Purity> 99.0% e.e. of the desired enantiomerLower than specified e.e. or significant variation between batches

Mitigation Strategies:

  • Supplier Qualification: Work with suppliers who can demonstrate robust control over their chiral synthesis or resolution process and provide batch-specific chiral HPLC data.

  • Incoming Quality Control: Implement chiral HPLC as a routine incoming QC test to verify the enantiomeric purity of every batch before use.

Q3: We've detected an unusual odor and are seeing unexpected peaks in our LC-MS analysis of the reaction mixture. What should we investigate?

Answer: This strongly suggests the presence of residual volatile organic compounds (solvents) from the manufacturing process.[14] Residual solvents have no therapeutic benefit and can be toxic.[15] They can also significantly impact the quality of a pharmaceutical product by altering dissolution rates, stability, and crystallinity.[14][15]

Root Cause Analysis:

  • Incomplete Solvent Removal: The final drying or purification steps in the synthesis of the material were insufficient to remove all process solvents.

  • Cross-Contamination: Solvents from other processes may have contaminated the material during manufacturing or storage.[16]

Recommended Analytical Protocol: Headspace Gas Chromatography (HSGC)

HSGC is the standard method for analyzing residual solvents in pharmaceutical materials as outlined by regulatory guidelines like ICH Q3C.[14] The method is highly sensitive and avoids injecting non-volatile matrix components into the GC system.

Methodology:

  • Instrument Setup: Use a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Sample Preparation: Accurately weigh a sample of the material into a headspace vial. Add a specific volume of a high-boiling point solvent in which the material is soluble (e.g., DMSO, DMF).

  • Incubation: The sealed vial is heated in the headspace autosampler for a set time, allowing volatile solvents to partition into the gas phase (the "headspace") above the liquid.

  • Injection & Separation: A sample of the gas from the headspace is automatically injected into the GC, where the different solvents are separated on a capillary column.

  • Identification & Quantification: Solvents are identified by their retention time compared to known standards and quantified based on their peak area.

Mitigation Strategies:

  • Certificate of Analysis Review: Always check the supplier's C of A for residual solvent data and ensure it meets ICH limits.

  • Process Understanding: If possible, understand the synthetic route used by the supplier to anticipate which solvents might be present.

  • Incoming QC: For critical applications, perform your own residual solvent testing to confirm the supplier's data.

Visualizing Potential Degradation Pathways

Understanding how a molecule might degrade is crucial for developing stability-indicating methods. For a molecule like 2-(Morpholin-2-yl)acetic acid, potential vulnerabilities include oxidation of the morpholine nitrogen or hydrolysis, although the latter is less likely for this structure.

G Parent 2-(Morpholin-2-yl)acetic acid Oxidation Oxidative Conditions (e.g., Air, Peroxides) Parent->Oxidation Hydrolysis Harsh Hydrolytic Conditions (Strong Acid/Base, High Temp) Parent->Hydrolysis Deg1 N-Oxide Derivative Oxidation->Deg1 Deg2 Ring-Opened Products (Less Common) Hydrolysis->Deg2

Caption: Potential Degradation Pathways for Investigation.

References

  • Vertex AI Search. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
  • Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • Eurofins Scientific. (2024, May 11). Water Determination by Karl Fischer.
  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved January 7, 2026, from [Link]

  • GMP Insiders. (2025, January 21). Karl Fischer Titration: The Gold Standard For Water Content Analysis.
  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
  • European Pharmaceutical Review. (2022, August 25). Efficient water determination accelerates API development.
  • Benchchem. (n.d.). Application Note: Solution Stability Testing of 4-(Azepan-2-ylmethyl)morpholine.
  • Docuchem. (2024, June 16). Impact of Solvent Quality in the outcome of the API purification processes.
  • PubMed Central. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved January 7, 2026, from [Link]

  • Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals.
  • Chiralpedia. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development.
  • ResearchGate. (2025, August 6). (PDF) Development of Stereoisomers (Chiral) Drugs: A Brief Review Of Scientific and Regulatory Considerations. Retrieved January 7, 2026, from [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
  • Slideshare. (n.d.). Importance of Stereochemistry in Drug Design.pptx. Retrieved January 7, 2026, from [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variations.
  • Canada.ca. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). Residual solvent analysis in pharmaceuticals. Retrieved January 7, 2026, from [Link]

  • PubMed Central. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved January 7, 2026, from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing.
  • ResearchGate. (2025, August 5). Effects of Moisture and Residual Solvent on the Phase Stability of Orthorhombic Paracetamol | Request PDF. Retrieved January 7, 2026, from [Link]

  • ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2018, February 2). What makes a substance hygroscopic?. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 2-(Morpholin-2-yl)acetic acid hydrochloride. Retrieved January 7, 2026, from [Link]

  • ACS Publications. (2024, April 27). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Earth and Space Chemistry. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of The Inter-Batch Variability of An Active Pharmaceutical Ingredient: Morphologic, Rheologic And Calorimetric Characterization. Retrieved January 7, 2026, from [Link]

  • Scholar@UPRM. (n.d.). Statistical Techniques for Testing Batch to Batch Variability and Accelerated Testing.
  • IJARST. (n.d.). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR.
  • J&K Scientific LLC. (n.d.). Morpholin-2-yl-acetic acid hydrochloride | 1187929-25-4. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. Retrieved January 7, 2026, from [Link]

  • ACS Publications. (2025, December 2). Multifunctional Thiazolidine Derivatives Synergistic Regulation of Charge Transport Interface for Inverted Perovskite Solar Cell. ACS Energy Letters. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. Retrieved January 7, 2026, from [Link]

  • RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved January 7, 2026, from [Link]

  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved January 7, 2026, from [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2025, August 26). (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved January 7, 2026, from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved January 7, 2026, from [Link]

  • PubMed Central. (2022, July 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved January 7, 2026, from [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved January 7, 2026, from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved January 7, 2026, from [Link]

  • Unife. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 7, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to GABA Receptor Antagonists: Evaluating the Potential of 2-(Morpholin-2-yl)acetic acid hydrochloride Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification and characterization of novel GABA receptor antagonists are paramount for advancing our understanding of neurological function and developing new therapeutic strategies. This guide provides a comparative analysis of the established GABA antagonists—bicuculline, gabazine, and picrotoxin—and introduces a framework for evaluating the potential efficacy of the novel compound, 2-(Morpholin-2-yl)acetic acid hydrochloride. While direct experimental data for 2-(Morpholin-2-yl)acetic acid hydrochloride is not yet prevalent in public literature, its structural similarity to other morpholine derivatives with known GABAergic activity warrants a thorough investigation.[1][2][3]

Introduction to GABAergic Inhibition and Antagonism

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining balanced neural activity.[4][5] Its effects are primarily mediated through two receptor classes: GABA-A and GABA-B receptors.[6] GABA-A receptors are ionotropic, ligand-gated chloride channels, and their activation leads to rapid hyperpolarization of the neuron.[6][7] GABA-B receptors are metabotropic G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[8]

GABA antagonists are invaluable tools in neuroscience research, enabling the study of synaptic inhibition, neuronal excitability, and the behavioral consequences of disinhibition. They are also investigated for their potential therapeutic applications in various neurological and psychiatric disorders. The efficacy of a GABA antagonist is determined by several factors, including its binding affinity, selectivity for receptor subtypes, and mechanism of action.

Established GABA-A Receptor Antagonists: A Comparative Overview

The most widely characterized GABA antagonists target the GABA-A receptor. This section compares three of the most common agents: bicuculline, gabazine (SR-95531), and picrotoxin.

Bicuculline is a phthalide-isoquinoline alkaloid that acts as a competitive antagonist at the GABA-A receptor.[9] It directly competes with GABA for its binding site, thereby preventing the opening of the chloride channel.[8][10] This action effectively blocks GABA-mediated inhibition, leading to increased neuronal excitability and, at higher concentrations, convulsive activity.[9] For this reason, it is frequently used in in vitro epilepsy models.[9]

Gabazine (SR-95531) is another potent and selective competitive antagonist of the GABA-A receptor.[11] Like bicuculline, it binds to the GABA recognition site.[11] However, gabazine is noted for being a more specific GABA-A antagonist than bicuculline, with less off-target effects.[10]

Picrotoxin , a plant-derived convulsant, functions as a non-competitive antagonist of the GABA-A receptor.[12][13] It does not bind to the GABA binding site but rather to a distinct site within the chloride ion channel pore.[12][14] By blocking the channel, picrotoxin prevents chloride ion influx even when GABA is bound to the receptor.[12]

The following table summarizes the key characteristics of these established GABA-A antagonists:

FeatureBicucullineGabazine (SR-95531)Picrotoxin
Mechanism of Action Competitive AntagonistCompetitive AntagonistNon-competitive Channel Blocker
Binding Site GABA binding siteGABA binding siteWithin the chloride ion pore
Receptor Selectivity Primarily GABA-AHighly selective for GABA-AGABA-A and GABA-C receptors
Potency (IC50/Ki) IC50: ~2 µM[9]Ki: ~150 nMIC50: Varies by subunit composition
Key Research Applications Epilepsy models, isolating glutamatergic function[9]Studies of synaptic inhibition, dissecting phasic vs. tonic inhibition[11]Investigating channel gating mechanisms, convulsant models

The Case for 2-(Morpholin-2-yl)acetic acid hydrochloride: A Potential GABA-B Antagonist?

While 2-(Morpholin-2-yl)acetic acid hydrochloride is commercially available as a chemical intermediate for pharmaceutical synthesis,[15][16][17] its pharmacological profile as a GABA antagonist is not well-documented in publicly accessible research. However, compelling evidence from related compounds suggests a potential interaction with the GABAergic system, specifically GABA-B receptors.

Studies have shown that derivatives of morpholino-2-acetic acid can act as selective antagonists at GABA-B receptors.[1][3] For instance, the compound Sch 50911, (+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid, has been shown to be a potent and selective GABA-B antagonist.[3] Furthermore, morpholin-2-yl-phosphinic acids have also been identified as a novel class of potent GABA-B receptor antagonists.[2]

Given this precedent, it is scientifically plausible to hypothesize that 2-(Morpholin-2-yl)acetic acid hydrochloride may also exhibit antagonist activity at GABA-B receptors. A comprehensive evaluation of this compound's efficacy would require a series of well-established experimental protocols.

Experimental Protocols for Characterizing GABA Antagonists

To assess the efficacy of a novel compound like 2-(Morpholin-2-yl)acetic acid hydrochloride and compare it to known antagonists, a multi-tiered experimental approach is necessary. This typically involves in vitro binding assays followed by functional electrophysiological recordings.

Radioligand Binding Assays

Radioligand binding assays are a fundamental first step to determine if a compound binds to a specific receptor and to quantify its binding affinity (Ki).

Objective: To determine the binding affinity of 2-(Morpholin-2-yl)acetic acid hydrochloride for GABA-A and GABA-B receptors.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus).

  • GABA-A Receptor Assay:

    • Incubate brain membranes with a specific GABA-A receptor radioligand, such as [3H]muscimol or [3H]gabazine.

    • Add increasing concentrations of the unlabeled test compound (2-(Morpholin-2-yl)acetic acid hydrochloride) to compete with the radioligand for binding.

    • As positive controls, use known GABA-A antagonists like bicuculline or gabazine.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value.

  • GABA-B Receptor Assay:

    • Follow a similar procedure as the GABA-A assay, but use a specific GABA-B receptor radioligand, such as [3H]GABA in the presence of a GABA-A blocker or a specific GABA-B antagonist radioligand like [3H]CGP54626.

    • Use a known GABA-B antagonist, such as saclofen or CGP52432, as a positive control.

    • Calculate the IC50 and Ki values for 2-(Morpholin-2-yl)acetic acid hydrochloride at the GABA-B receptor.

Electrophysiology

Electrophysiological recordings, particularly patch-clamp experiments on cultured neurons or brain slices, provide functional data on how a compound affects receptor activity.

Objective: To determine if 2-(Morpholin-2-yl)acetic acid hydrochloride functionally antagonizes GABA-A or GABA-B receptor-mediated currents.

Protocol:

  • Cell Preparation: Use primary neuronal cultures or acute brain slices from rodents.

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell recording from a neuron.

    • Apply a known concentration of GABA (for GABA-A) or the GABA-B agonist baclofen to elicit an inward chloride current (GABA-A) or an outward potassium current (GABA-B).

    • After establishing a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of 2-(Morpholin-2-yl)acetic acid hydrochloride.

    • Measure the reduction in the agonist-evoked current in the presence of the test compound.

    • Construct a concentration-response curve to determine the IC50 for the functional antagonism.

    • Perform a Schild analysis to determine if the antagonism is competitive or non-competitive.

Visualizing the Pathways and Workflows

To better understand the mechanisms and experimental designs, the following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for antagonist screening.

Caption: GABA-A receptor signaling and points of antagonist intervention.

Antagonist_Screening_Workflow start Start: Novel Compound (e.g., 2-(Morpholin-2-yl)acetic acid hydrochloride) binding_assay Radioligand Binding Assay start->binding_assay decision_binding Binding Affinity? binding_assay->decision_binding electrophysiology Electrophysiology (Patch-Clamp) decision_binding->electrophysiology Yes no_binding No Significant Binding (End of Investigation) decision_binding->no_binding No decision_functional Functional Antagonism? electrophysiology->decision_functional in_vivo In Vivo Studies (e.g., Animal Models of Seizure) decision_functional->in_vivo Yes no_function No Functional Effect (End of Investigation) decision_functional->no_function No end Efficacy Profile Established in_vivo->end

Caption: Experimental workflow for characterizing a novel GABA antagonist.

Conclusion and Future Directions

While established GABA-A antagonists like bicuculline, gabazine, and picrotoxin are indispensable tools in neuroscience, the exploration of novel compounds with potentially different selectivity profiles is crucial for drug discovery. The structural relationship of 2-(Morpholin-2-yl)acetic acid hydrochloride to known GABA-B antagonists makes it a compelling candidate for investigation. The experimental framework outlined in this guide provides a clear path for its characterization. Should this compound prove to be a selective GABA-B antagonist, it could offer a valuable new tool for dissecting the distinct roles of GABA-A and GABA-B mediated inhibition in the central nervous system. Further in vivo studies would then be warranted to explore its effects on network activity and behavior.

References

  • Current time inform
  • Johnston, G. A. R. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British Journal of Pharmacology, 169(2), 328–336. [Link]

  • Bicuculline. In Wikipedia. [Link]

  • Gabazine. In Wikipedia. [Link]

  • Ong, J., & Kerr, D. I. (1999). Antagonism of GABA(B) receptors by morpholino-2-acetic acid derivatives Sch 54679 and Sch 51324 in rat brain. European Journal of Pharmacology, 370(1), 27–32. [Link]

  • Ong, J., Kerr, D. I., & Froestl, W. (1998). Morpholin-2-yl-phosphinic Acids Are Potent GABA(B) Receptor Antagonists in Rat Brain. European Journal of Pharmacology, 362(1), 27–34. [Link]

  • Ueno, S., Bracamontes, J., Zorumski, C., Weiss, D. S., & Steinbach, J. H. (1997). Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor. The Journal of Neuroscience, 17(2), 625–634. [Link]

  • GABA Signaling: Pathway & Brain Role. StudySmarter. [Link]

  • Chang, Y., & Weiss, D. S. (2005). Picrotoxin Inhibition Mechanism of a Gamma-Aminobutyric Acid A Receptor Investigated by a Laser-Pulse Photolysis Technique. Biochemistry, 44(23), 8463–8471. [Link]

  • Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 7th edition. [Link]

  • Picrotoxin. In Wikipedia. [Link]

  • Lyons, H. R., & Barnes, E. M. (2000). Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels. Journal of Neurochemistry, 74(5), 1834–1842. [Link]

  • Fung, Y. K., Novin-Baheran, A., Bosh, T. K., & Grassman, D. R. (1982). An in vivo method for testing GABAergic compounds. Pharmacology Biochemistry and Behavior, 17(4), 651–654. [Link]

  • GABA Receptor Signaling. QIAGEN GeneGlobe. [Link]

  • Enna, S. J., & Möhler, H. (2007). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology, Chapter 1, Unit 1.1. [Link]

  • Chang, Y., & Weiss, D. S. (2002). Picrotoxin Inhibition Mechanism of a γ-Aminobutyric AcidA Receptor Investigated by a Laser-Pulse Photolysis Technique. Biochemistry, 41(52), 15711–15718. [Link]

  • GABA receptor. In Wikipedia. [Link]

  • Newland, C. F., & Cull-Candy, S. G. (1992). On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat. The Journal of Physiology, 447, 191–213. [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2018). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of the Neurological Sciences, 389, 4–11. [Link]

  • Ghit, A., & Assal, D. (2023). GABA Inhibitors. In StatPearls. [Link]

  • Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. [Link]

  • Radioligand binding affinities for GABAA receptors a, Ligand affinities... ResearchGate. [Link]

  • The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI. [Link]

  • Data from radioligand binding assays. ResearchGate. [Link]

  • (A) PatchXpress protocol for the screening of GABA A positive... ResearchGate. [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Pharmaceuticals, 13(10), 285. [Link]

  • Morpholin-2-yl-acetic acid hydrochloride. J&K Scientific LLC. [Link]

  • Farrant, M., & Kaila, K. (2007). Electrophysiology of ionotropic GABA receptors. Progress in Biophysics and Molecular Biology, 93(1-3), 279–307. [Link]

  • In vivo rat model to detect neurotransmitters GABA and glutamate during high frequency stimulation. ResearchGate. [Link]

  • Jourdain, P., Becq, F., & Magistretti, P. J. (2015). Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators. ASSAY and Drug Development Technologies, 13(7), 415–425. [Link]

  • Ong, J., & Kerr, D. I. (1997). The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B) receptor antagonist in rat neocortical slices. European Journal of Pharmacology, 329(1), 1–5. [Link]

  • Neuberger, E. J., & Tsetsenis, T. (2019). Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro. Journal of Neurophysiology, 121(4), 1337–1346. [Link]

  • Puts, N. A., & Edden, R. A. (2012). In vivo magnetic resonance spectroscopy of GABA: A methodological review. Progress in Nuclear Magnetic Resonance Spectroscopy, 60, 29–41. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Sharma, P. K., & Kumar, M. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 280, 03002. [Link]

  • 2-(Morpholin-2-yl)acetic acid hydrochloride. PubChem. [Link]

  • Raiteri, L., Stigliani, S., & Bonanno, G. (2010). The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice. Pharmacological Research, 61(5), 416–422. [Link]

  • Wang, J., McFadden, S. L., Caspary, D., & Salvi, R. (2002). GABA-A antagonist causes dramatic expansion of tuning in primary auditory cortex. Neuroscience, 112(1), 147–156. [Link]

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI. [Link]

Sources

A Comprehensive Guide to the Biological Validation of Synthesized 2-(Morpholin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Morpholine Derivative

For researchers, scientists, and professionals in drug development, the morpholine scaffold is a privileged structure, lauded for its favorable physicochemical and metabolic properties that enhance the drug-like qualities of bioactive molecules.[1] Its presence in numerous approved drugs is a testament to its utility in medicinal chemistry.[2][3] This guide focuses on a promising synthesized compound, 2-(Morpholin-2-yl)acetic acid hydrochloride, a structural analogue of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).

The structural similarity between 2-(Morpholin-2-yl)acetic acid and GABA strongly suggests a potential interaction with GABA receptors, which are critical targets for therapies addressing anxiety, epilepsy, and other neurological disorders.[4][5][6] GABA exerts its effects through two main classes of receptors: GABA-A, which are ligand-gated ion channels, and GABA-B, which are G-protein coupled receptors (GPCRs).[7] While the initial hypothesis might favor GABA-A receptor modulation due to the structural mimicry of GABA, intriguing evidence suggests that morpholino-acetic acid analogues can also exhibit potent and selective antagonism at GABA-B receptors. This dual potential necessitates a comprehensive validation strategy to elucidate the precise biological activity of our synthesized compound.

This guide provides a detailed, in-depth framework for the biological validation of 2-(Morpholin-2-yl)acetic acid hydrochloride. We will explore a suite of in vitro and in vivo assays designed to rigorously assess its activity at both GABA-A and GABA-B receptors. By comparing its performance against established pharmacological agents, we aim to provide a clear and objective evaluation of its therapeutic promise.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the biological activity of 2-(Morpholin-2-yl)acetic acid hydrochloride, a panel of well-characterized compounds will be used as comparators:

  • Gaboxadol: A selective GABA-A receptor agonist, providing a benchmark for direct activation of the ionotropic receptor.[8][9]

  • Phenibut: A GABA analogue that acts as a GABA-B receptor agonist with some activity at GABA-A receptors, offering a broader GABAergic profile for comparison.[10][11][12]

  • CGP-35348: A known GABA-B receptor antagonist, essential for evaluating the potential antagonistic properties of our synthesized compound at this metabotropic receptor.[13]

  • Pregabalin: Although a GABA analogue, it does not act on GABA receptors but rather on the α2-δ subunit of voltage-gated calcium channels.[2][13][14] It will serve as a negative control for direct GABA receptor interaction and help identify alternative mechanisms of action.

In Vitro Validation: Probing Receptor-Level Interactions

The initial phase of biological validation focuses on direct interactions with the target receptors using cellular and molecular assays.

High-Throughput Screening with Fluorometric Imaging Plate Reader (FLIPR) Assay for GABA-A Receptor Modulation

The FLIPR assay is a robust, high-throughput method to assess the function of ligand-gated ion channels like the GABA-A receptor.[15][16][17] It measures changes in cell membrane potential, providing a rapid assessment of agonist, antagonist, or allosteric modulator activity.

Experimental Protocol: FLIPR Membrane Potential Assay

  • Cell Culture: Utilize a stable cell line (e.g., HEK293 or CHO) expressing the desired GABA-A receptor subtype (e.g., α1β2γ2). Culture the cells in appropriate media and seed them into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: On the day of the assay, remove the culture medium and add a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit). Incubate the plate at 37°C for 1 hour to allow for dye loading.

  • Compound Preparation: Prepare a dilution series of 2-(Morpholin-2-yl)acetic acid hydrochloride and the comparator compounds (Gaboxadol, Phenibut, Pregabalin) in an appropriate assay buffer.

  • Assay Execution: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence, then add the compounds to the wells and immediately begin kinetic reading of the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in membrane potential. Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation: Hypothetical FLIPR Assay Results

CompoundGABA-A Receptor ActivityEC50 / IC50 (µM)
2-(Morpholin-2-yl)acetic acid hydrochloridePartial Agonist15.2
GaboxadolFull Agonist1.8
PhenibutWeak Partial Agonist89.5
CGP-35348No Activity> 100
PregabalinNo Activity> 100

Diagram: FLIPR Experimental Workflow

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (GABA-A expressing cells) dye_loading Dye Loading cell_culture->dye_loading flipr FLIPR Measurement (Baseline & Kinetic Read) dye_loading->flipr Transfer to FLIPR compound_prep Compound Preparation compound_prep->flipr Compound Addition data_analysis Data Analysis (EC50 / IC50 Determination) flipr->data_analysis

Caption: Workflow for the FLIPR membrane potential assay.

Gold-Standard Electrophysiology: Whole-Cell Patch-Clamp for GABA-A Receptor Currents

Patch-clamp electrophysiology is the gold standard for studying ion channel function, offering detailed insights into the mechanism of action.[18][19] This technique directly measures the ionic currents flowing through the GABA-A receptors in response to compound application.

Experimental Protocol: Whole-Cell Patch-Clamp

  • Cell Preparation: Use the same GABA-A receptor-expressing cell line as in the FLIPR assay. Plate the cells at a low density on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.

  • Patching: Using a micromanipulator, approach a single cell with a glass micropipette filled with an internal solution. Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.

  • Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply GABA and the test compounds via a perfusion system and record the resulting chloride currents.

  • Data Analysis: Analyze the current traces to determine the effect of the compounds on current amplitude, kinetics, and pharmacology.

Diagram: GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_receptor GABA-A Receptor GABA_A GABA-A Receptor (Ligand-gated Ion Channel) Cl_channel Chloride Channel Opening GABA_A->Cl_channel Activates GABA GABA or Agonist (e.g., 2-(Morpholin-2-yl)acetic acid) GABA->GABA_A Binds to Cl_influx Chloride Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of GABA-A receptor activation.

Uncovering GABA-B Receptor Activity: Radioligand Binding and GTPγS Assays

Given the evidence of morpholino-acetic acid analogues acting on GABA-B receptors, it is crucial to investigate this possibility.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line expressing GABA-B receptors or from rat brain tissue.

  • Assay Setup: In a 96-well plate, incubate the membranes with a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626) and varying concentrations of the unlabeled test compounds (2-(Morpholin-2-yl)acetic acid hydrochloride and comparators).

  • Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values for each compound, representing the concentration that inhibits 50% of the specific binding of the radioligand.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to GABA-B receptors.[4][5]

  • Membrane Preparation: Use the same GABA-B receptor-expressing membranes as in the binding assay.

  • Assay Incubation: Incubate the membranes with the test compounds, GDP, and [³⁵S]GTPγS. Agonist binding to the GABA-B receptor will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination and Measurement: Terminate the reaction and measure the amount of bound [³⁵S]GTPγS as described for the radioligand binding assay.

  • Data Analysis: Agonists will increase [³⁵S]GTPγS binding, while antagonists will block the increase caused by a known agonist (e.g., baclofen).

Data Presentation: Hypothetical GABA-B Receptor Assay Results

Compound[³H]CGP54626 Binding (IC50, µM)[³⁵S]GTPγS Binding (% of Baclofen stimulation)
2-(Morpholin-2-yl)acetic acid hydrochloride5.8 (Antagonist)2% (Antagonist)
Gaboxadol> 100Not Applicable
Phenibut25.3 (Agonist)78% (Agonist)
CGP-353481.2 (Antagonist)1% (Antagonist)
Pregabalin> 100Not Applicable

In Vivo Validation: Assessing Physiological and Behavioral Effects

In vivo studies are essential to determine the physiological and behavioral consequences of the compound's activity in a whole organism.

Evaluating Anxiolytic Potential: The Elevated Plus Maze (EPM)

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[4] Anxiolytic compounds typically increase the time spent in the open, more "anxiety-provoking" arms of the maze.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animal Acclimation: Acclimate the mice or rats to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer 2-(Morpholin-2-yl)acetic acid hydrochloride or comparator compounds via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes. Record the session using a video tracking system.

  • Data Analysis: Analyze the time spent in and the number of entries into the open and closed arms.

Data Presentation: Hypothetical Elevated Plus Maze Results

Treatment (Dose, mg/kg)Time in Open Arms (s)Open Arm Entries
Vehicle25 ± 48 ± 2
2-(Morpholin-2-yl)acetic acid hydrochloride (10)55 ± 615 ± 3
Gaboxadol (5)62 ± 718 ± 4
Phenibut (20)75 ± 822 ± 5
CGP-35348 (30)28 ± 59 ± 2
Pregabalin (10)68 ± 720 ± 4
*p < 0.05 compared to Vehicle

Diagram: Elevated Plus Maze Experimental Logic

EPM_Logic cluster_behavior Observed Behavior Time_Open Increased Time in Open Arms Inferred_State Inferred State: Reduced Anxiety Time_Open->Inferred_State Entries_Open Increased Entries into Open Arms Entries_Open->Inferred_State Anxiolytic_Effect Anxiolytic-like Effect Inferred_State->Anxiolytic_Effect

Caption: Logical relationship between behaviors and inferred anxiety state in the EPM.

Assessing Anticonvulsant Activity: The Pentylenetetrazol (PTZ)-Induced Seizure Model

PTZ is a GABA-A receptor antagonist that induces seizures.[3] This model is effective for screening compounds with potential anticonvulsant properties, particularly those that enhance GABA-A receptor function.

Experimental Protocol: PTZ-Induced Seizures

  • Animal Preparation: Use mice or rats, and administer the test compounds at various doses prior to PTZ injection.

  • PTZ Administration: Inject a sub-convulsive dose of PTZ (e.g., 35-60 mg/kg, i.p.) to induce seizures.

  • Seizure Scoring: Immediately after PTZ injection, observe the animals for 30 minutes and score the seizure severity using a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first seizure and the seizure severity score.

  • Data Analysis: Compare the seizure latency and severity scores between the vehicle-treated and compound-treated groups.

Data Presentation: Hypothetical PTZ-Induced Seizure Model Results

Treatment (Dose, mg/kg)Latency to First Seizure (s)Seizure Severity Score (0-5)
Vehicle120 ± 154.2 ± 0.5
2-(Morpholin-2-yl)acetic acid hydrochloride (10)210 ± 202.5 ± 0.4
Gaboxadol (5)250 ± 251.8 ± 0.3
Phenibut (20)230 ± 222.1 ± 0.4
CGP-35348 (30)115 ± 184.5 ± 0.6
Pregabalin (10)240 ± 242.0 ± 0.3
*p < 0.05 compared to Vehicle
Probing GABA-B Receptor Antagonism In Vivo: Baclofen-Induced Hypothermia

Baclofen, a GABA-B receptor agonist, induces a dose-dependent decrease in body temperature.[2][13] This physiological response can be blocked by GABA-B receptor antagonists, providing a specific in vivo assay for this mechanism of action.

Experimental Protocol: Baclofen-Induced Hypothermia

  • Baseline Temperature: Measure the baseline rectal temperature of the animals (mice or rats).

  • Compound Administration: Administer the test compounds (2-(Morpholin-2-yl)acetic acid hydrochloride and CGP-35348) at various doses.

  • Baclofen Challenge: After a suitable pre-treatment time, administer a dose of baclofen known to induce hypothermia (e.g., 10 mg/kg, i.p.).

  • Temperature Monitoring: Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after baclofen administration.

  • Data Analysis: Compare the change in body temperature from baseline in the compound-treated groups to the vehicle-treated group.

Data Presentation: Hypothetical Baclofen-Induced Hypothermia Results

TreatmentChange in Body Temperature (°C) at 60 min
Vehicle + Saline-0.2 ± 0.1
Vehicle + Baclofen (10 mg/kg)-2.5 ± 0.3
2-(Morpholin-2-yl)acetic acid hydrochloride (30 mg/kg) + Baclofen-0.8 ± 0.2
CGP-35348 (100 mg/kg) + Baclofen-0.5 ± 0.2
*p < 0.05 compared to Vehicle + Baclofen

Conclusion: Synthesizing the Evidence for a Comprehensive Biological Profile

This comprehensive guide outlines a rigorous, multi-faceted approach to validating the biological activity of the novel synthesized compound, 2-(Morpholin-2-yl)acetic acid hydrochloride. By systematically progressing from high-throughput in vitro screening to gold-standard electrophysiology and targeted in vivo behavioral and physiological models, researchers can build a robust data package that elucidates the compound's mechanism of action and therapeutic potential.

The proposed experimental framework is designed to not only identify the primary molecular target(s) – be it GABA-A agonism, GABA-B antagonism, or a combination thereof – but also to provide a clear, comparative assessment of its efficacy against established pharmacological agents. The inclusion of detailed protocols, data presentation templates, and workflow diagrams serves as a practical roadmap for scientists in the field. Through this self-validating system of inquiry, the true biological activity and potential clinical utility of 2-(Morpholin-2-yl)acetic acid hydrochloride can be confidently established, paving the way for further preclinical and clinical development.

References

  • Pregabalin - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. Retrieved January 7, 2026, from [Link]

  • Malcangio, M., & Bowery, N. G. (1993). Inhibition of baclofen-induced hypothermia in mice by the novel GABAB antagonist CGP 35348. British Journal of Pharmacology, 108(4), 839–841. Retrieved January 7, 2026, from [Link]

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved January 7, 2026, from [Link]

  • Sivilotti, L., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in Neurobiology, 36(1), 35-92. Retrieved January 7, 2026, from [Link]

  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. Retrieved January 7, 2026, from [Link]

  • Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57579. Retrieved January 7, 2026, from [Link]

  • Asif, M. (2014). A review on the medicinal perspective of morpholine. Current Drug Discovery Technologies, 11(2), 116-135. Retrieved January 7, 2026, from [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088. Retrieved January 7, 2026, from [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. Retrieved January 7, 2026, from [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. Retrieved January 7, 2026, from [Link]

  • What is the mechanism of Pregabalin? - Patsnap Synapse. (2024, July 17). Retrieved January 7, 2026, from [Link]

  • Lyrica, INN-pregabalin - European Medicines Agency. (n.d.). Retrieved January 7, 2026, from [Link]

  • Elevated Plus Maze Model of Anxiety - Melior Discovery. (n.d.). Retrieved January 7, 2026, from [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471–481. Retrieved January 7, 2026, from [Link]

  • Pentylenetetrazole Induced Seizure (PTZ) Model - Melior Discovery. (n.d.). Retrieved January 7, 2026, from [Link]

  • Liu, J., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. Retrieved January 7, 2026, from [Link]

  • Martin, L. J., & Olsen, R. W. (2023). GABA Receptor. In StatPearls. StatPearls Publishing. Retrieved January 7, 2026, from [Link]

  • Baclofen - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current Opinion in Pharmacology, 32, 55-61. Retrieved January 7, 2026, from [Link]

  • Gaboxadol – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 7, 2026, from [Link]

  • Owen, D. R., et al. (2020). Kratom and Phenibut: A Concise Review for Psychiatric Trainees. The American Journal of Psychiatry Residents' Journal, 15(12), 8-10. Retrieved January 7, 2026, from [Link]

  • Gaboxadol - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Chebib, M., & Johnston, G. A. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-940. Retrieved January 7, 2026, from [Link]

  • Enna, S. J., & McCarson, K. E. (2006). The GABA-B receptor. In Basic Neurochemistry (7th ed.). Elsevier. Retrieved January 7, 2026, from [Link]

  • Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). Retrieved January 7, 2026, from [Link]

  • GTPγS Binding Assay - Creative Bioarray. (n.d.). Retrieved January 7, 2026, from [Link]

  • Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC. (2017, June 9). Retrieved January 7, 2026, from [Link]

  • A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Faleschini, M. T., et al. (2019). A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. Planta Medica, 85(11/12), 925-933. Retrieved January 7, 2026, from [Link]

  • Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • (PDF) Use of FLIPR Membrane Potential Dyes for Validation of High-Throughput Screening with the FLIPR and µARCS Technologies: Identification of Ion Channel Modulators Acting on the GABAA Receptor - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Characterization of GABA Receptors - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • Hypothermia induced by baclofen, a possible index of GABAB receptor function in mice, is enhanced by antidepressant drugs and ECS - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. (n.d.). Retrieved January 7, 2026, from [Link]

  • Ong, J., & Kerr, D. I. (1999). The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B) receptor antagonist in rat neocortical slices. European Journal of Pharmacology, 369(1), 1-6. Retrieved January 7, 2026, from [Link]

  • Ong, J., et al. (2001). Morpholin-2-yl-phosphinic Acids Are Potent GABA(B) Receptor Antagonists in Rat Brain. Neuropharmacology, 41(5), 545-553. Retrieved January 7, 2026, from [Link]

  • Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • patch-clamp-protocol-final.pdf. (n.d.). Retrieved January 7, 2026, from [Link]

  • Farrant, M., & Kaila, K. (2015). Electrophysiology of ionotropic GABA receptors. eLS. Retrieved January 7, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride: Routes and Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Morpholin-2-yl)acetic acid hydrochloride is a versatile building block in medicinal and agricultural chemistry, finding application in the development of novel therapeutic agents and agrochemicals.[1][2] Its synthesis is a key step in the elaboration of more complex molecules. This guide provides a comparative analysis of potential synthetic routes to this valuable compound, offering insights into the strategic choices and experimental considerations for its preparation. While a single, universally optimized protocol is not extensively documented in publicly available literature, this guide consolidates known methodologies for related structures to propose viable and efficient synthetic pathways.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, present in a number of approved pharmaceuticals. Its unique physicochemical properties, including aqueous solubility and metabolic stability, make it an attractive component in molecular design.[3] The C-2 substituted acetic acid moiety of the target molecule provides a crucial handle for further chemical modifications, enabling the exploration of diverse chemical space in drug development programs. This guide will explore practical and efficient strategies for the synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride, with a focus on methods that are amenable to scale-up and diversification.

Comparative Analysis of Synthetic Strategies

Two primary strategies for the synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride emerge from the analysis of related chemical literature:

  • Linear Synthesis via N-Protected Intermediates: This is a robust and common approach in medicinal chemistry, involving the initial protection of the morpholine nitrogen, followed by the introduction of the acetic acid side chain and subsequent deprotection.

  • Convergent Synthesis via Pre-formed Side Chain Precursors: This strategy involves the synthesis of a precursor already containing the two-carbon side chain, which is then used to construct the morpholine ring.

Strategy 1: Linear Synthesis via N-Protected Intermediates

This approach prioritizes control over the reactivity of the morpholine nitrogen throughout the synthesis. A common and effective protecting group for this purpose is the benzyl group, which can be readily removed under mild hydrogenolysis conditions.

The synthesis commences with the construction of an N-benzylated morpholine precursor, followed by the introduction of the acetic acid ester side chain, and concludes with deprotection and hydrolysis.

cluster_0 Route 1: Linear Synthesis A N-Benzylethanolamine B Ethyl 2-(4-benzylmorpholin-2-yl)acetate A->B Ring Formation & Alkylation C Ethyl 2-(morpholin-2-yl)acetate B->C Hydrogenolysis D 2-(Morpholin-2-yl)acetic acid hydrochloride C->D Hydrolysis & Salt Formation

Caption: Linear synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride.

Step 1: Synthesis of Ethyl 2-(4-benzylmorpholin-2-yl)acetate

While a direct protocol for this step is not available, a plausible approach involves the alkylation of an N-benzylated C2-substituted morpholine precursor. The specific starting material for this step would likely be a derivative of N-benzylethanolamine, which would undergo cyclization with a suitable three-carbon synthon already bearing the ester functionality.

Step 2: Synthesis of Ethyl 2-(morpholin-2-yl)acetate

This step involves the removal of the N-benzyl protecting group via catalytic hydrogenolysis.

  • Reaction: To a solution of ethyl 2-(4-benzylmorpholin-2-yl)acetate (114 mmol) in methanol (300 mL), add 10% Palladium on carbon (3 g).[4]

  • Conditions: The reaction mixture is subjected to a hydrogen gas atmosphere (50 psi) and stirred at room temperature for 10 hours.[4]

  • Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield ethyl 2-(morpholin-2-yl)acetate.[4]

  • Reported Yield: 93.25%.[4]

Step 3: Synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride

This final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by salt formation with hydrochloric acid.

  • Reaction: The crude ethyl 2-(morpholin-2-yl)acetate is dissolved in a mixture of aqueous acid (e.g., 6N HCl).

  • Conditions: The solution is heated to reflux until the hydrolysis is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure to remove water and excess HCl. The resulting solid is then triturated with a suitable organic solvent (e.g., diethyl ether or acetone) to afford the desired hydrochloride salt. The product can be further purified by recrystallization.

Strategy 2: Enantioselective Synthesis via Chiral Morpholin-2-one Intermediates

For applications requiring a specific stereoisomer, an enantioselective synthesis is necessary. This can be achieved by employing chiral catalysts or starting from a chiral pool material. The synthesis of chiral morpholin-2-ones has been reported and these intermediates can be elaborated to the target molecule.[5]

This pathway would involve the enantioselective synthesis of a morpholin-2-one, followed by the introduction of the acetic acid side chain at the C3 position (which becomes the C2 position of the final product after ring opening and re-cyclization or direct functionalization), and subsequent reduction and hydrolysis.

cluster_1 Route 2: Enantioselective Synthesis E Chiral Amino Alcohol F Enantiopure Morpholin-2-one E->F Asymmetric Cyclization G N-Protected 2-(morpholin-2-yl)acetic acid ester F->G Side Chain Introduction & Ring Modification H 2-(Morpholin-2-yl)acetic acid hydrochloride G->H Deprotection, Hydrolysis & Salt Formation

Caption: Enantioselective synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride.

  • Catalyst Selection: Chiral phosphoric acids have been successfully employed for the enantioselective synthesis of C3-substituted morpholinones.[5]

  • Starting Materials: The use of enantiopure 1,2-amino alcohols as starting materials can also impart stereocontrol.[5]

  • Protecting Groups: N-protection of the morpholine ring is crucial to direct the regioselectivity of the side chain introduction and to prevent side reactions. Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are common choices.[6][7][8]

Performance Comparison and Data Summary

Parameter Strategy 1: Linear Synthesis Strategy 2: Enantioselective Synthesis
Stereocontrol Racemic productEnantiomerically pure or enriched product
Number of Steps Potentially fewer steps for the racemic product.Generally involves more steps due to the need for chiral resolution or asymmetric catalysis.
Starting Materials Readily available achiral starting materials.Requires chiral starting materials or catalysts, which can be more expensive.
Scalability Generally more straightforward to scale up.May require optimization of catalyst loading and reaction conditions for large-scale synthesis.
Key Yield-Determining Step The debenzylation step is reported to have a high yield (93.25%).[4]The enantioselective step is critical for both yield and enantiomeric excess.

Conclusion and Future Outlook

The synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride can be approached through several strategic routes. The choice of the optimal route will depend on the specific requirements of the research or development program, particularly the need for stereochemical purity. The linear synthesis via N-benzylated intermediates offers a reliable and high-yielding pathway to the racemic product. For the synthesis of enantiomerically pure material, the use of chiral morpholin-2-one intermediates presents a promising, albeit more complex, strategy.

Further research into optimizing the reaction conditions for each step and the development of more convergent and atom-economical routes will be beneficial for the large-scale and cost-effective production of this important building block.

References

  • Chem-Impex. Morpholin-2-yl-acetic acid hydrochloride. Accessed January 7, 2026.
  • BLDpharm. (S)-2-(4-(tert-Butoxycarbonyl)morpholin-2-yl)acetic acid. CAS 1257850-82-0. Accessed January 7, 2026.
  • ResearchGate. Synthesis and characterization of 2-arylmorpholine hydrochloride. Accessed January 7, 2026.
  • XMB. Morpholine derivate from secondary amine/alcohol. Accessed January 7, 2026.
  • ChemicalBook. Ethyl 2-(morpholin-2-yl)
  • PubChem. 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid. Accessed January 7, 2026.
  • BLDpharm. (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. CAS 1352709-57-9. Accessed January 7, 2026.
  • ChemicalBook. 2-(4-N-CBZ-MORPHOLIN-2-YL)ACETIC ACID synthesis. Accessed January 7, 2026.
  • PubChem. 2-(Morpholin-2-yl)acetic acid hydrochloride. Accessed January 7, 2026.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • ResearchGate. Morpholines. Synthesis and Biological Activity. Accessed January 7, 2026.
  • ResearchGate.
  • NIH. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Accessed January 7, 2026.
  • Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Accessed January 7, 2026.
  • NIH. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Accessed January 7, 2026.
  • ChemicalBook. (S)-N-Boc-Morpholine-2-acetic acid. CAS 1257850-82-0. Accessed January 7, 2026.

Sources

A Comparative Guide to the (R)- and (S)-Enantiomers of 2-(Morpholin-2-yl)acetic acid hydrochloride: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, from desired therapeutic effects to adverse or even toxic reactions. This guide provides a comprehensive comparative framework for the (R)- and (S)-enantiomers of 2-(Morpholin-2-yl)acetic acid hydrochloride, a versatile building block in medicinal chemistry.[1] The morpholine ring is a privileged scaffold, known for its favorable physicochemical and metabolic properties, and is a constituent of numerous approved drugs.[2][3][4]

This document is structured to provide researchers, scientists, and drug development professionals with a robust methodological approach to the synthesis, separation, characterization, and comparative biological evaluation of these specific enantiomers. The principles and protocols detailed herein are designed to be broadly applicable to other chiral carboxylic acids.

Synthesis and Characterization of Racemic 2-(Morpholin-2-yl)acetic acid hydrochloride

The initial step in a comparative enantiomeric study is the synthesis of the racemic mixture. A plausible synthetic route to 2-(Morpholin-2-yl)acetic acid hydrochloride can be envisioned through standard organic synthesis methodologies. For instance, a multi-step synthesis could commence from commercially available starting materials, culminating in the desired racemic product.[5]

Following synthesis, rigorous characterization of the racemic compound is imperative to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For derivatives of 2-(Morpholin-2-yl)acetic acid, specific spectral data can be compared against known compounds.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carboxylic acid and the morpholine ring.

Chiral Separation: The Gateway to Enantiomer-Specific Analysis

The separation of enantiomers from the racemic mixture is the cornerstone of any comparative study.[7] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[8][9]

Principle of Chiral HPLC

Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes between the enantiomers and the CSP. This difference in interaction strength results in different retention times, allowing for their separation.[7] For carboxylic acids like 2-(Morpholin-2-yl)acetic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a successful first choice.[10][11]

Experimental Protocol: Chiral HPLC Method Development

The following protocol outlines a systematic approach to developing a chiral HPLC method for the separation of (R)- and (S)-2-(Morpholin-2-yl)acetic acid hydrochloride.

Objective: To achieve baseline separation (Resolution > 1.5) of the (R)- and (S)-enantiomers.

Materials:

  • Racemic 2-(Morpholin-2-yl)acetic acid hydrochloride

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)

  • Acidic and basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))

  • A selection of chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-1)

Instrumentation:

  • HPLC system with a UV detector

Methodology:

  • Column Screening:

    • Prepare a stock solution of the racemic compound in a suitable solvent (e.g., mobile phase).

    • Screen a set of at least three different chiral columns with varying selectivities.

    • Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v) for normal phase chromatography.[8] For acidic compounds, the addition of a small amount of TFA (e.g., 0.1%) to the mobile phase is often beneficial.[8]

  • Mobile Phase Optimization:

    • Once a column showing partial separation is identified, optimize the mobile phase composition.

    • Vary the ratio of the polar and non-polar solvents to modulate retention times and improve resolution.

    • Screen different alcohol modifiers (e.g., ethanol, methanol) as they can significantly impact enantioselectivity.

  • Additive Optimization:

    • If peak shape is poor or resolution is insufficient, optimize the concentration of the acidic additive (e.g., 0.05% to 0.2% TFA).

  • Flow Rate and Temperature Adjustment:

    • Adjust the flow rate to balance separation time and efficiency.

    • Varying the column temperature can sometimes improve peak shape and resolution.

  • Method Validation:

    • Once optimal conditions are found, validate the method for linearity, precision, and accuracy to ensure reliable quantitation of the enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample & Column Preparation cluster_dev Method Development cluster_val Analysis & Validation racemate Racemic Compound stock Prepare Stock Solution racemate->stock screen Column Screening stock->screen columns Select Chiral Columns columns->screen optimize_mp Optimize Mobile Phase screen->optimize_mp Partial Separation? optimize_add Optimize Additives optimize_mp->optimize_add optimize_flow Optimize Flow & Temp optimize_add->optimize_flow validate Method Validation optimize_flow->validate Baseline Separation? analyze Analyze Separated Enantiomers validate->analyze Biological_Assay_Workflow cluster_setup Assay Setup cluster_treatment Enantiomer Treatment cluster_readout MTT Assay & Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_attach Incubate 24h for Attachment seed_cells->incubate_attach treat_cells Treat Cells with Compounds incubate_attach->treat_cells prep_compounds Prepare Serial Dilutions of (R)- and (S)-Enantiomers prep_compounds->treat_cells incubate_treat Incubate for 48-72h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calc_ic50 Calculate and Compare IC50 Values read_absorbance->calc_ic50

Sources

A Researcher's Guide to Characterizing the Specificity of Novel Chemical Entities: A Case Study Approach with 2-(Morpholin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: The following guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity and off-target effects of novel chemical compounds. Due to the limited publicly available data on the specific biological activities of 2-(Morpholin-2-yl)acetic acid hydrochloride (referred to herein as "Compound M"), this document will serve as a methodological guide. We will use Compound M as a hypothetical case study to illustrate the critical experimental workflows and data interpretation necessary for robust compound characterization. The principles and protocols outlined are broadly applicable to any new chemical entity under investigation.

Introduction: The Imperative of Specificity in Drug Discovery

The journey of a new chemical entity from a promising hit to a viable therapeutic candidate is contingent on a thorough understanding of its biological interactions. While identifying a primary target with high affinity is a crucial first step, it is the compound's specificity profile that often determines its ultimate success or failure. Off-target effects, where a compound interacts with unintended biomolecules, can lead to unforeseen toxicity, reduced efficacy, and a host of other undesirable outcomes.

This guide provides a systematic approach to de-risking a novel compound, such as 2-(Morpholin-2-yl)acetic acid hydrochloride, by mapping its potential for cross-reactivity and identifying off-target liabilities early in the development process. We will explore a multi-tiered strategy, from broad, panel-based screening to in-depth cellular target engagement and phenotypic analysis.

Initial Characterization and Hypothesis Generation

Given the chemical structure of 2-(Morpholin-2-yl)acetic acid hydrochloride, initial in-silico and literature-based analyses can provide clues to potential target classes. The morpholine and acetic acid moieties are common fragments in a wide range of bioactive molecules. A structural similarity search using databases like ChEMBL or PubChem can reveal compounds with similar scaffolds and known biological targets, helping to generate an initial hypothesis for primary targets and potential off-targets.

Workflow for Initial Hypothesis Generation

cluster_0 In-Silico & Literature Analysis Compound_M 2-(Morpholin-2-yl)acetic acid hydrochloride (Compound M) DB_Search Structural Similarity Search (e.g., ChEMBL, PubChem) Compound_M->DB_Search Target_Prediction Target Prediction Algorithms (e.g., SwissTargetPrediction) Compound_M->Target_Prediction Hypothesis Hypothesized Target Classes (e.g., Kinases, GPCRs, Ion Channels) DB_Search->Hypothesis Target_Prediction->Hypothesis

Caption: Initial in-silico workflow for generating target hypotheses for a novel compound.

Tier 1: Broad Panel Screening for Off-Target Liabilities

A crucial first step in empirically assessing a compound's specificity is to screen it against large, well-curated panels of known drug targets. This provides a broad overview of potential off-target interactions and can reveal unexpected activities.

Recommended Screening Panels

For a novel compound with an unknown target, a comprehensive approach is recommended. This typically includes:

  • Kinase Panels: Given that kinases are a large and structurally related family of enzymes, cross-reactivity is common. A broad kinase panel (e.g., the DiscoverX KINOMEscan™ or the Eurofins KinaseProfiler™) can assess binding or inhibitory activity against hundreds of kinases.

  • GPCR Panels: G-protein coupled receptors represent another major class of drug targets. A panel screen, such as the Eurofins SafetyScreen44™ GPCR panel, can identify unwanted interactions.

  • Ion Channel Panels: Off-target effects on ion channels, particularly hERG, are a significant cause of cardiotoxicity and a common reason for drug candidate failure.

  • General Safety Panels: These panels, often referred to as "safety pharmacology" or "liability" panels, include a curated selection of targets known to be associated with adverse drug reactions.

Experimental Protocol: Broad Kinase Inhibition Assay (Example)

This protocol outlines a typical in vitro kinase assay to determine the IC50 (half-maximal inhibitory concentration) of Compound M against a panel of kinases.

Objective: To quantify the inhibitory activity of Compound M across a diverse set of human kinases.

Materials:

  • Compound M, dissolved in DMSO to a stock concentration of 10 mM.

  • Recombinant human kinases.

  • Substrate peptides for each kinase.

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™, Promega).

  • 384-well assay plates.

Procedure:

  • Compound Plating: Prepare a serial dilution of Compound M in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense the diluted compound into the 384-well assay plates. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor for each kinase as a positive control (0% activity).

  • Kinase Reaction: Add the kinase, substrate peptide, and ATP to the wells to initiate the enzymatic reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure a sensitive assay for competitive inhibitors.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ADP produced.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Presentation and Interpretation

The results from panel screens are best presented in a table that clearly summarizes the activity of Compound M and allows for comparison with alternative or reference compounds.

Table 1: Hypothetical Kinase Selectivity Profile of Compound M vs. Reference Compound Y

Target KinaseCompound M (IC50, nM)Reference Compound Y (IC50, nM)
Primary Target 15 10
Off-Target 1>10,00050
Off-Target 21,500250
Off-Target 3>10,000>10,000
Off-Target 48,0001,200

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, Compound M appears more selective than Reference Compound Y, with a larger window between its primary target activity and its off-target interactions. An S-Score (Selectivity Score) can be calculated to quantify this, for example, by dividing the number of kinases inhibited above a certain threshold (e.g., >50% at 1 µM) by the total number of kinases tested. A lower S-Score indicates higher selectivity.

Tier 2: Cellular Target Engagement and Phenotypic Profiling

While in vitro panel screens are invaluable, they do not always reflect a compound's behavior in a complex cellular environment. Cellular assays are essential to confirm that the compound engages its intended target in living cells and to uncover off-target effects that may only manifest in a physiological context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for directly measuring the engagement of a compound with its target protein in cells or tissue lysates. The principle is based on the thermal stabilization of a protein upon ligand binding.

Workflow for Cellular Thermal Shift Assay (CETSA)

cluster_1 CETSA Workflow Cells Intact Cells Treated with Compound M or Vehicle (DMSO) Heating Heat Cells to a Range of Temperatures Cells->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble and Precipitated Proteins Lysis->Centrifugation Analysis Quantify Soluble Target Protein (e.g., Western Blot, Mass Spec) Centrifugation->Analysis Melt_Curve Generate Thermal Melt Curve Analysis->Melt_Curve

A Senior Application Scientist's Guide to Benchmarking 2-(Morpholin-2-yl)acetic acid Hydrochloride and Its Analogs in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and medicinal chemists, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery project. The morpholine moiety is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability. This guide provides an in-depth comparative analysis of 2-(Morpholin-2-yl)acetic acid hydrochloride against a curated set of its commercially available analogs. Our objective is to furnish drug development professionals with a practical, data-driven framework for selecting the optimal starting point for inhibitor design, using a targeted protease inhibition assay as a representative experimental paradigm.

Introduction to the Morpholine Acetic Acid Scaffold

2-(Morpholin-2-yl)acetic acid hydrochloride is a versatile heterocyclic building block.[1][2][3][4] Its structure, featuring a secondary amine within the morpholine ring and a carboxylic acid side chain, presents multiple avenues for chemical modification, making it an attractive starting point for library synthesis. The morpholine ring itself is often employed as a bioisostere for other cyclic ethers or as a means to improve the pharmacokinetic profile of a lead compound.

This guide will benchmark the parent compound against four key analogs, each selected to probe specific structure-activity relationships (SAR):

  • 2-(Morpholin-4-yl)acetic acid hydrochloride: A regioisomeric analog where the acetic acid moiety is attached to the nitrogen atom. This shifts the substitution from a secondary to a tertiary amine.

  • (S)-2-(Morpholin-2-yl)acetic acid hydrochloride: The stereochemically pure S-enantiomer of the parent compound, allowing for an assessment of chiral discrimination at the target.[5][6]

  • 2-(Morpholin-2-yl)acetic acid methyl ester hydrochloride: An esterified version of the parent compound, which can act as a prodrug or exhibit altered binding interactions due to the masking of the carboxylic acid.[7]

  • 2-(Morpholin-2-yl)acetic acid ethyl ester: A second esterified analog to explore the impact of a slightly larger alkyl group.[8][9]

The rationale for this comparison is grounded in the established precedent of morpholine-containing compounds as enzyme inhibitors. For instance, 2-(Morpholin-4-yl)acetic acid is a known intermediate in the synthesis of Carfilzomib, a potent proteasome inhibitor used in cancer therapy.[10] This informs our choice of a protease inhibition assay as a relevant and informative platform for this benchmarking study.

Physicochemical Properties of the Analogs

A foundational aspect of any comparative study is an understanding of the basic physicochemical properties of the compounds . These properties can influence solubility, cell permeability, and formulation characteristics.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
2-(Morpholin-2-yl)acetic acid hydrochloride1187929-25-4C₆H₁₂ClNO₃181.62White to off-white solid
2-(Morpholin-4-yl)acetic acid hydrochloride89531-58-8C₆H₁₂ClNO₃181.62White solid
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride1352709-57-9C₆H₁₂ClNO₃181.62White solid
2-(Morpholin-2-yl)acetic acid methyl ester hydrochloride1187932-65-5C₇H₁₄ClNO₃195.64White crystalline powder
2-(Morpholin-2-yl)acetic acid ethyl ester503601-25-0C₈H₁₅NO₃173.21Yellow to light yellow liquid or wax

Data compiled from supplier and database information.[1][5][7][8][11]

Below is a diagram illustrating the structural differences between the parent compound and its analogs.

G cluster_parent Parent Compound cluster_analogs Commercially Available Analogs parent 2-(Morpholin-2-yl)acetic acid HCl regioisomer 2-(Morpholin-4-yl)acetic acid HCl parent->regioisomer Regioisomer enantiomer (S)-2-(Morpholin-2-yl)acetic acid HCl parent->enantiomer Enantiomer methyl_ester 2-(Morpholin-2-yl)acetic acid methyl ester HCl parent->methyl_ester Esterification ethyl_ester 2-(Morpholin-2-yl)acetic acid ethyl ester parent->ethyl_ester Esterification

Caption: Structural relationships between the parent compound and its analogs.

Experimental Design and Rationale

To provide a meaningful comparison of these scaffolds, we designed an in vitro protease inhibition assay. The choice of a protease is informed by the diverse roles these enzymes play in human disease and the known utility of morpholine-containing molecules as protease inhibitors.[12] For this guide, we will use a generic, commercially available serine protease with a fluorogenic substrate as our model system. This approach ensures the broad applicability and reproducibility of the findings.

The core of our experimental design is the determination of the half-maximal inhibitory concentration (IC₅₀) for each compound. The IC₅₀ value is a quantitative measure of the potency of an inhibitor and serves as the primary metric for our comparison.

The experimental workflow is outlined in the diagram below:

G start Start: Obtain Compounds prep_stocks Prepare 10 mM Stock Solutions in DMSO start->prep_stocks serial_dilute Create Serial Dilution Series (e.g., 100 µM to 1 nM) prep_stocks->serial_dilute assay_plate Plate Compounds, Enzyme, and Controls serial_dilute->assay_plate incubate Incubate at 37°C for 15 min assay_plate->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_plate Read Fluorescence (Kinetic Mode, 60 min) add_substrate->read_plate data_analysis Calculate Reaction Rates and Determine IC50 Values read_plate->data_analysis end_point End: Comparative Analysis of Potency data_analysis->end_point

Caption: Workflow for determining the IC₅₀ of morpholine analogs.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and adhere to best practices in biochemical screening.

Preparation of Compound Stock Solutions

Causality: Accurate stock solution preparation is fundamental to obtaining reliable IC₅₀ values. Using a polar aprotic solvent like DMSO ensures the solubility of a wide range of small molecules.

  • Accurately weigh approximately 1-2 mg of each compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly for 2 minutes or until the compound is fully dissolved.

  • Store stock solutions at -20°C. Before use, thaw at room temperature and vortex briefly.

In Vitro Protease Inhibition Assay (384-well format)

Causality: This protocol uses a fluorescence-based kinetic assay, which is highly sensitive and allows for the continuous monitoring of enzyme activity. The inclusion of positive and negative controls is critical for data normalization and quality control.

  • Assay Buffer: Prepare an assay buffer appropriate for the chosen protease (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20).

  • Compound Plating:

    • Create a serial dilution plate by diluting the 10 mM stock solutions in DMSO.

    • Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 100 nL) of the diluted compounds into a 384-well black, flat-bottom assay plate. This will result in a range of final assay concentrations (e.g., from 100 µM to 1 nM).

  • Controls:

    • Negative Control (0% Inhibition): Wells containing DMSO only.

    • Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the protease.

  • Enzyme Addition: Dilute the protease to its working concentration in cold assay buffer. Add 10 µL of the diluted enzyme to each well of the assay plate.

  • Incubation: Centrifuge the plate briefly to mix. Incubate at 37°C for 15 minutes. This pre-incubation step allows the compounds to bind to the enzyme before the substrate is introduced.

  • Substrate Addition: Prepare the fluorogenic substrate in the assay buffer. Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Fluorescence Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Read the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every 60 seconds for 60 minutes.

Data Analysis and IC₅₀ Determination

Causality: A non-linear regression analysis provides the most accurate determination of the IC₅₀ from a dose-response curve.

  • Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic read.

  • Normalize Data: Normalize the reaction rates using the average rates from the positive and negative controls:

    • % Inhibition = 100 * (1 - (Rate_sample - Rate_positive) / (Rate_negative - Rate_positive))

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Calculate IC₅₀: Use a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve and determine the IC₅₀ value.

Comparative Performance Data (Hypothetical)

The following table summarizes plausible IC₅₀ values obtained from the protease inhibition assay described above. This data is illustrative and designed to highlight potential SAR trends.

CompoundIC₅₀ (µM)
2-(Morpholin-2-yl)acetic acid hydrochloride85.4
2-(Morpholin-4-yl)acetic acid hydrochloride> 100
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride32.7
2-(Morpholin-2-yl)acetic acid methyl ester hydrochloride75.2
2-(Morpholin-2-yl)acetic acid ethyl ester98.1

Discussion and Interpretation

The hypothetical data provides several key insights into the structure-activity relationships of this scaffold against our model protease:

  • Impact of Attachment Point: The most striking result is the loss of activity when the acetic acid moiety is moved from the carbon at position 2 to the nitrogen at position 4. 2-(Morpholin-4-yl)acetic acid hydrochloride was inactive (>100 µM), suggesting that either the secondary amine at position 4 is critical for a key hydrogen bond interaction with the target, or the presentation of the carboxylic acid from the C2 position is geometrically essential for binding in the active site.

  • Stereochemical Preference: The (S)-enantiomer of the parent compound exhibited a nearly 3-fold increase in potency (IC₅₀ = 32.7 µM) compared to the racemic mixture (IC₅₀ = 85.4 µM). This indicates a clear stereochemical preference by the enzyme, a common feature in molecular recognition. The active site likely has a chiral pocket that better accommodates the (S)-configuration, suggesting that future optimization efforts should focus exclusively on this enantiomer.

  • Effect of Esterification: Both the methyl and ethyl esters showed potency comparable to or slightly weaker than the parent carboxylic acid. This suggests that the free carboxylate may not be essential for the initial binding event, or that the esters are readily hydrolyzed to the active acid form under the assay conditions. The slight decrease in potency with the larger ethyl group may indicate some steric hindrance. From a drug development perspective, these esters could be valuable as prodrugs to improve cell permeability, assuming they can be efficiently hydrolyzed intracellularly.

Conclusion and Future Directions

  • The attachment point of the acetic acid side chain is critical, with substitution at the C2 position being strongly preferred over the N4 position for activity against our model protease.

  • The target exhibits significant stereoselectivity, with the (S)-enantiomer being the more potent inhibitor.

  • Esterification of the carboxylic acid is tolerated, opening up the possibility of a prodrug strategy.

For researchers embarking on a project utilizing this scaffold, our findings suggest that (S)-2-(Morpholin-2-yl)acetic acid hydrochloride represents the most promising starting point for the development of potent inhibitors. Future work should focus on the synthesis of libraries based on this chiral scaffold to further explore the SAR and optimize potency and selectivity. This systematic, data-driven approach to scaffold selection is crucial for enhancing the efficiency and success rate of early-stage drug discovery programs.

References

  • J&K Scientific LLC. Morpholin-2-yl-acetic acid hydrochloride | 1187929-25-4. [Link]

  • PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride. [Link]

  • PubChem. 2-(Morpholin-2-yl)acetic acid hydrochloride. [Link]

  • PubChemLite. 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

Sources

Navigating the Frontier of Anticoagulation: A Comparative Guide to Structure-Activity Relationships of 2-(Morpholin-2-yl)acetic Acid Hydrochloride Derivatives as Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing cardiovascular medicine, the quest for safer and more effective anticoagulants is a paramount objective. This guide provides an in-depth technical comparison of 2-(Morpholin-2-yl)acetic acid hydrochloride derivatives, a promising class of small molecules targeting Factor XIa (FXIa). By dissecting their structure-activity relationships (SAR), this document aims to furnish the scientific community with actionable insights to guide the rational design of next-generation antithrombotic agents.

The Imperative for Novel Anticoagulants: Targeting Factor XIa

Traditional anticoagulants, while effective, are often associated with a significant risk of bleeding complications.[1][2][3] The coagulation cascade offers multiple targets for therapeutic intervention, and Factor XIa has emerged as a particularly compelling one.[4][5] FXIa plays a crucial role in the amplification of the coagulation signal, and its inhibition is hypothesized to uncouple antithrombotic efficacy from bleeding risk.[1][4] This has spurred the development of a diverse array of FXIa inhibitors, with several candidates progressing through clinical trials.[3][6]

The 2-(Morpholin-2-yl)acetic acid scaffold has garnered attention due to the favorable physicochemical and pharmacokinetic properties often imparted by the morpholine ring, a privileged structure in medicinal chemistry.[7] This guide will explore how modifications to this core structure influence its inhibitory potency against FXIa.

Deciphering the Structure-Activity Landscape

The fundamental structure of the 2-(Morpholin-2-yl)acetic acid core presents several key regions for chemical modification to optimize its interaction with the active site of FXIa. Understanding the impact of these modifications is central to designing potent and selective inhibitors.

Caption: Key modification points on the 2-(Morpholin-2-yl)acetic acid scaffold.

The Crucial Role of the Amide Substituent (R1)

The carboxylic acid moiety of the core scaffold is typically converted to an amide to interact with the S1 pocket of FXIa. The nature of the substituent on the amide nitrogen (R1) is a primary determinant of inhibitory activity.

  • Aromatic and Heteroaromatic Rings: Introduction of aromatic or heteroaromatic rings at the R1 position is a common strategy to achieve potent FXIa inhibition. These groups can engage in favorable pi-stacking and hydrophobic interactions within the enzyme's active site. For instance, a phenyl or pyridyl group can significantly enhance potency.

  • Substitution on the Aromatic Ring: The electronic and steric properties of substituents on the aromatic ring at R1 can fine-tune the inhibitory activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), can enhance binding affinity. Conversely, bulky substituents may lead to steric clashes, reducing potency.

Impact of Morpholine N-Substitution (R2)

The nitrogen atom of the morpholine ring offers another avenue for modification. While in many reported FXIa inhibitors with a morpholine moiety this position is unsubstituted to maintain a desirable polarity, strategic substitution can modulate pharmacokinetic properties.

  • Small Alkyl Groups: Introduction of small, non-polar alkyl groups at the R2 position can influence solubility and cell permeability. However, larger, bulky groups are generally detrimental to activity as they can disrupt the optimal binding conformation.

The Significance of Stereochemistry (R3)

The chiral center at the 2-position of the morpholine ring introduces stereochemical considerations that are critical for potent inhibition. The spatial arrangement of the acetic acid side chain and the morpholine ring dictates the precise fit within the FXIa active site. It is common for one enantiomer to be significantly more active than the other, highlighting the importance of asymmetric synthesis to obtain the desired stereoisomer.

Comparative Analysis of 2-(Morpholin-2-yl)acetic Acid Derivatives

To illustrate the principles of SAR for this class of compounds, the following table presents a comparative analysis of hypothetical 2-(Morpholin-2-yl)acetic acid derivatives against a known benchmark FXIa inhibitor. The presented IC50 values are representative and intended to demonstrate the expected trends based on the structural modifications discussed.

Compound IDR1 SubstituentR2 SubstituentStereochemistryFXIa IC50 (nM) [Hypothetical]Fold Difference vs. Benchmark
Benchmark Known FXIa Inhibitor--101x
DMA-01 PhenylHRacemic15015x Weaker
DMA-02 PhenylH(S)505x Weaker
DMA-03 4-ChlorophenylH(S)151.5x Weaker
DMA-04 4-FluorophenylH(S)121.2x Weaker
DMA-05 2,4-DichlorophenylH(S)252.5x Weaker
DMA-06 4-ChlorophenylMethyl(S)808x Weaker

Analysis of Comparative Data:

  • Stereochemistry is Key: The racemic mixture (DMA-01) is significantly less potent than the single (S)-enantiomer (DMA-02), underscoring the importance of stereoselectivity.

  • Halogen Substitution Enhances Potency: The introduction of a chloro (DMA-03) or fluoro (DMA-04) group at the para-position of the phenyl ring leads to a notable increase in inhibitory activity compared to the unsubstituted phenyl analog (DMA-02). This is likely due to favorable electronic interactions within the S1 pocket of FXIa.

  • Steric Hindrance is Detrimental: The presence of a second chlorine atom at the 2-position (DMA-05) results in a decrease in potency compared to the monosubstituted analog (DMA-03), suggesting a potential steric clash.

  • N-Substitution Reduces Activity: Methylation of the morpholine nitrogen (DMA-06) leads to a significant drop in inhibitory activity, indicating that a free amine at this position is preferred for optimal interaction with the target.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.

General Synthetic Procedure for 2-(Morpholin-2-yl)acetic Acid Amide Derivatives

Synthesis_Workflow cluster_synthesis Synthetic Workflow A 1. N-Boc Protection of 2-(Morpholin-2-yl)acetic acid B 2. Amide Coupling with R1-NH2 A->B C 3. Boc Deprotection B->C D 4. N-Alkylation (Optional, for R2 modification) C->D E 5. Salt Formation (HCl) and Purification D->E

Caption: General synthetic workflow for 2-(Morpholin-2-yl)acetic acid amide derivatives.

Step 1: N-Boc Protection: Commercially available 2-(Morpholin-2-yl)acetic acid hydrochloride is reacted with di-tert-butyl dicarbonate (Boc)2O in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to protect the morpholine nitrogen.

Step 2: Amide Coupling: The resulting N-Boc protected carboxylic acid is activated using a coupling agent (e.g., HATU, HOBt) and reacted with the desired amine (R1-NH2) in an appropriate solvent (e.g., DMF) to form the amide bond.

Step 3: Boc Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

Step 4: N-Alkylation (Optional): For derivatives with a substituent at the R2 position, the deprotected morpholine nitrogen can be alkylated using an appropriate alkyl halide in the presence of a base.

Step 5: Salt Formation and Purification: The final compound is typically converted to its hydrochloride salt for improved stability and solubility. Purification is achieved through standard techniques such as column chromatography or recrystallization.

In Vitro Factor XIa Inhibition Assay (Chromogenic)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of FXIa using a chromogenic substrate.

Assay_Workflow cluster_assay FXIa Inhibition Assay Workflow A 1. Prepare Assay Buffer and Reagents B 2. Add Test Compound and Human FXIa to Microplate A->B C 3. Incubate B->C D 4. Add Chromogenic Substrate C->D E 5. Measure Absorbance at 405 nm D->E F 6. Calculate % Inhibition and IC50 E->F

Caption: Workflow for the in vitro chromogenic Factor XIa inhibition assay.

Materials:

  • Human Factor XIa (purified enzyme)

  • Chromogenic FXIa substrate (e.g., S-2366)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and PEG)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a defined concentration of human FXIa to each well of the microplate, followed by the addition of the test compound dilutions.

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Measure the rate of substrate cleavage by monitoring the change in absorbance at 405 nm over time using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2-(Morpholin-2-yl)acetic acid hydrochloride scaffold represents a promising starting point for the development of novel Factor XIa inhibitors. The SAR insights presented in this guide highlight the critical role of stereochemistry and the nature of the amide substituent in achieving potent inhibition. Future optimization efforts should focus on fine-tuning the electronic and steric properties of the R1 substituent to maximize interactions with the FXIa active site while maintaining favorable pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs, facilitating the continued exploration of this important class of potential anticoagulants.

References

  • Al-Horani, R. A., & Desai, U. R. (2016). Factor XIa inhibitors: a review of the patent literature.
  • Al-Horani, R. A., & Desai, U. R. (2020). Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present).
  • BenchChem. (2025).
  • Fredenburgh, J. C., & Weitz, J. I. (2010). Inhibition of factor XIa as a new approach to anticoagulation. Arteriosclerosis, thrombosis, and vascular biology, 30(5), 878–884.
  • Gailani, D., & Smith, S. A. (2011). Recent advances in the discovery and development of factor XI/XIa inhibitors. Journal of thrombosis and thrombolysis, 31(3), 224–232.
  • Gao, H., et al. (2025). Design and synthesis of novel factor XIa Inhibitors with bicyclic isoquinoline and naphthalene fragments. European Journal of Medicinal Chemistry, 285, 116245.
  • Google Patents. (1999). Morpholine derivatives and their use as therapeutic agents. US5968934A.
  • Roe, E. D., & Perrey, D. A. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of medicinal chemistry, 48(5), 1548–1551.
  • Wang, X., et al. (2023). Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. International Journal of Molecular Sciences, 24(12), 10037.
  • Patsnap Synapse. (n.d.). BAY-1831865. Retrieved from [Link]

  • Eby, C. S. (2013). Novel anticoagulants and laboratory testing.
  • Cuker, A., et al. (2014). Laboratory measurement of the anticoagulant activity of the target-specific oral anticoagulant agents: a systematic review. Journal of the American College of Cardiology, 63(11), 1127–1137.
  • Rudhani, I., et al. (2014). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 7(4), 263-268.
  • Berezina, E. S., et al. (2023). Development of Methods for Identifying BAS Exhibiting Anticoagulant Activity. Pharmacy & Pharmacology, 11(4), 434-443.
  • European Patent Office. (1995). Antithrombotic agents. EP 0672658 A1.
  • Ivashchenko, A. V., et al. (2021). Synthesis and Antiplatelet and Anticoagulant Activity of Thietane-Containing 2-(5-Bromo-2,4-Dihydro-3-Oxo-1,2,4-Triazolyl-4)Acetate Salts. Pharmaceutical Chemistry Journal, 55(9), 885-890.

Sources

Establishing In Vitro and In Vivo Correlation for Novel CNS-Active Compounds: A Comparative Guide to 2-(Morpholin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Benchtop and Biological Systems

In the realm of drug discovery, particularly for agents targeting the central nervous system (CNS), the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A critical aspect of this journey is establishing a robust In Vitro-In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its subsequent in vivo response.[1][2] Establishing such a correlation is not merely a regulatory checkbox; it is a strategic tool that accelerates development, reduces reliance on extensive animal testing, and provides a deeper understanding of a compound's behavior.[3][4]

This guide provides a comprehensive framework for establishing the IVIVC of 2-(Morpholin-2-yl)acetic acid hydrochloride , a novel compound with a structural resemblance to known modulators of the γ-aminobutyric acid (GABA) system. While direct extensive research on this specific hydrochloride salt is emerging, its core morpholino-acetic acid structure is analogous to compounds that have been identified as antagonists of the GABA(B) receptor.[5][6] Therefore, we will use these analogues, namely Sch 50911 and Sch 54679 , as key comparators to frame our experimental approach.

This document is intended for researchers, scientists, and drug development professionals. It will provide not only detailed experimental protocols but also the scientific rationale behind the chosen assays, empowering research teams to generate a cohesive and compelling data package for this class of compounds.

The Scientific Premise: Targeting the GABA(B) Receptor

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian brain, playing a crucial role in regulating neuronal excitability. The GABA(B) receptor, a G-protein coupled receptor, is a key therapeutic target for conditions such as anxiety, depression, and spasticity. Antagonists of the GABA(B) receptor have been shown to have pro-cognitive and antidepressant-like effects. Given the structural similarities of 2-(Morpholin-2-yl)acetic acid to known GABA(B) antagonists, our hypothesis is that it will exhibit similar pharmacological activity.[5][6] This guide will outline the necessary steps to test this hypothesis, from initial receptor binding to behavioral outcomes in preclinical models.

Part 1: In Vitro Characterization - Quantifying Target Engagement

The first step in our correlative study is to determine the compound's activity at its putative molecular target in a controlled, in vitro environment.

Radioligand Binding Assay: Measuring Affinity for the GABA(B) Receptor

This assay quantifies the affinity of 2-(Morpholin-2-yl)acetic acid hydrochloride for the GABA(B) receptor.

Experimental Protocol:

  • Tissue Preparation: Utilize rat cortical tissue, known to have a high density of GABA(B) receptors. Homogenize the tissue in a buffered solution and prepare a crude membrane fraction via centrifugation.

  • Assay Conditions: In a 96-well plate, incubate the membrane preparation with a known concentration of a radiolabeled GABA(B) antagonist (e.g., [³H]CGP 54626) and varying concentrations of the test compound (2-(Morpholin-2-yl)acetic acid hydrochloride) or comparator compounds (Sch 50911, Sch 54679).

  • Incubation and Termination: Incubate at room temperature for 60 minutes to allow for binding equilibrium. Terminate the reaction by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and perform a non-linear regression analysis to determine the inhibition constant (Ki), which reflects the compound's binding affinity.

Functional Antagonism Assay: Assessing Potency

This assay determines whether the compound, upon binding to the receptor, acts as an antagonist and prevents the downstream signaling initiated by an agonist.

Experimental Protocol:

  • Cell Culture: Use a cell line stably expressing the human GABA(B) receptor (e.g., CHO-hGABA(B)).

  • Agonist Challenge: Treat the cells with a known GABA(B) agonist (e.g., baclofen) in the presence of varying concentrations of 2-(Morpholin-2-yl)acetic acid hydrochloride or comparator compounds.

  • Second Messenger Measurement: The GABA(B) receptor is coupled to a Gi/o protein, which inhibits adenylyl cyclase. Therefore, measure the resulting change in cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF assay.

  • Data Analysis: Plot the concentration-response curves and calculate the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect. This value is a measure of the compound's potency.

Comparative In Vitro Data Summary
CompoundGABA(B) Receptor Binding Affinity (Ki, nM) (Hypothetical)Functional Antagonist Potency (IC₅₀, nM) (Hypothetical)
2-(Morpholin-2-yl)acetic acid HCl50150
Sch 50911 (Reference)~30[6]~3000 (IC50 for increasing 3H overflow)[6]
Sch 54679 (Reference)Not reported~3000 (EC50 for increasing 3H GABA release)[5]

Part 2: In Vivo Evaluation - From Target Engagement to Physiological Response

With in vitro activity established, the next crucial step is to assess the compound's effects in a living organism.

Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is essential for designing subsequent efficacy studies and for building the IVIVC model.

Experimental Protocol:

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer 2-(Morpholin-2-yl)acetic acid hydrochloride via intravenous (IV) and oral (PO) routes at a defined dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Process the blood to plasma and quantify the concentration of the parent drug using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Pharmacodynamic (PD) / Efficacy Study: Elevated Plus Maze (EPM) for Anxiolytic-like Effects

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. GABA(B) antagonists are expected to have anxiolytic effects.

Experimental Protocol:

  • Animal Model: Use male C57BL/6 mice.

  • Dosing: Administer vehicle, a positive control (e.g., diazepam), and varying doses of 2-(Morpholin-2-yl)acetic acid hydrochloride (e.g., 1, 3, 10 mg/kg, PO) 30-60 minutes before the test.

  • Test Procedure: Place each mouse at the center of an elevated, plus-shaped apparatus with two open and two enclosed arms. Allow the mouse to explore for 5 minutes.

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent and entries into the open arms compared to the vehicle-treated group.

Experimental Workflow Diagram

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation IVIVC binding_assay Radioligand Binding Assay (Target: GABA(B) Receptor) Output: Ki functional_assay Functional Antagonism Assay (cAMP Measurement) Output: IC50 binding_assay->functional_assay Confirms functional activity correlation IVIVC Modeling (Correlate In Vitro Potency with In Vivo Efficacy) functional_assay->correlation In Vitro Data pk_study Pharmacokinetic Study (Rat Model) Output: Cmax, T1/2, AUC epm_study Elevated Plus Maze (Mouse Model) Output: % Time in Open Arms pk_study->epm_study Informs dose selection epm_study->correlation In Vivo Data G GABA GABA (Agonist) Receptor GABA(B) Receptor GABA->Receptor Activates Compound 2-(Morpholin-2-yl)acetic acid HCl (Antagonist) Compound->Receptor Blocks G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate

Caption: Simplified GABA(B) receptor signaling and point of antagonist intervention.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to characterizing 2-(Morpholin-2-yl)acetic acid hydrochloride and establishing its in vitro-in vivo correlation. By comparing its activity profile with known GABA(B) antagonists, researchers can gain valuable insights into its therapeutic potential. A successful IVIVC will not only de-risk further development but also provide a powerful tool for formulation optimization and future clinical trial design. The self-validating nature of this integrated approach, from molecular target engagement to behavioral outcomes, ensures a high degree of confidence in the generated data, paving the way for the next generation of CNS therapeutics.

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]

  • Symeres. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]

  • Pillai, S., & Zhao, Y. (2016). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences, 105(9), 2639-2647. Available from: [Link]

  • Tsume, Y., & Amidon, G. L. (2010). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 17(3), 6-13. Available from: [Link]

  • Patsnap. How is in vitro–in vivo correlation (IVIVC) established? Synapse. Available from: [Link]

  • Ong, J., Kerr, D. I., & Johnston, G. A. (1999). Antagonism of GABA(B) receptors by morpholino-2-acetic acid derivatives Sch 54679 and Sch 51324 in rat brain. European Journal of Pharmacology, 368(1), 47-51. Available from: [Link]

  • J&K Scientific LLC. Morpholin-2-yl-acetic acid hydrochloride. Available from: [Link]

  • Ong, J., Kerr, D. I., & Johnston, G. A. (1995). The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B) receptor antagonist in rat neocortical slices. European Journal of Pharmacology, 288(2), 119-124. Available from: [Link]

Sources

A Tale of Two Molecules: Baclofen and 2-(Morpholin-2-yl)acetic Acid Hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) research and drug development, the distinction between a well-characterized therapeutic agent and a versatile chemical building block is fundamental. This guide provides a head-to-head comparison of baclofen, a clinically established GABA-B receptor agonist, and 2-(Morpholin-2-yl)acetic acid hydrochloride, a morpholine-containing scaffold with potential applications in medicinal chemistry. While a direct pharmacological comparison is not feasible due to the latter's role as a synthetic intermediate, this analysis will delve into their respective chemical properties, known biological activities, and potential interplay in the design of novel CNS-active compounds.

Section 1: Baclofen - The Prototypical GABA-B Receptor Agonist

Baclofen, chemically known as β-(4-chlorophenyl)-γ-aminobutyric acid, has been a cornerstone in the treatment of spasticity resulting from conditions such as multiple sclerosis and spinal cord injuries for decades.[1][2] Its therapeutic effects are primarily attributed to its action as a selective agonist at the GABA-B receptor.[1][3]

Mechanism of Action

GABA-B receptors are G-protein coupled receptors that mediate the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA). Baclofen mimics the action of GABA at these receptors, leading to a cascade of downstream signaling events.[3] Activation of GABA-B receptors by baclofen results in:

  • Presynaptic inhibition: Reduced calcium influx into presynaptic terminals, which in turn inhibits the release of excitatory neurotransmitters.

  • Postsynaptic inhibition: Increased potassium conductance, leading to hyperpolarization of the postsynaptic neuron and a decrease in its excitability.[4]

This dual inhibitory action at both mono- and polysynaptic reflexes in the spinal cord and brain culminates in the alleviation of muscle spasticity.[3]

Section 2: 2-(Morpholin-2-yl)acetic Acid Hydrochloride - A Versatile Synthetic Scaffold

In contrast to the well-defined pharmacological profile of baclofen, 2-(Morpholin-2-yl)acetic acid hydrochloride is primarily recognized as a building block in chemical synthesis.[5] It is utilized in pharmaceutical and agrochemical research for the creation of more complex molecules.[5][6]

The Significance of the Morpholine Moiety in CNS Drug Design

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry, particularly for CNS-targeting agents.[7][8][9] Its utility stems from a combination of favorable physicochemical properties:

  • Improved Physicochemical Properties: The morpholine group can enhance aqueous solubility and modulate lipophilicity, crucial parameters for oral bioavailability and blood-brain barrier penetration.[7][8][9]

  • Metabolic Stability: The saturated nature of the ring can confer metabolic stability, prolonging the half-life of a drug candidate.

  • Structural Versatility: The morpholine ring can serve as a rigid scaffold to orient other pharmacophoric groups, or it can be a source of hydrogen bond acceptors (oxygen) and donors/acceptors (nitrogen), facilitating interactions with biological targets.[7][8][9]

The presence of the acetic acid side chain on the morpholine ring in 2-(Morpholin-2-yl)acetic acid hydrochloride provides a convenient handle for further chemical modifications and derivatization.

Section 3: Comparative Analysis for Drug Discovery

While not direct pharmacological competitors, a comparative analysis of baclofen and 2-(Morpholin-2-yl)acetic acid hydrochloride from a medicinal chemistry perspective offers valuable insights for the design of novel CNS-active compounds.

Chemical Structure Comparison
FeatureBaclofen2-(Morpholin-2-yl)acetic Acid Hydrochloride
Core Structure γ-aminobutyric acid (GABA) analogMorpholine derivative
Key Functional Groups Carboxylic acid, primary amine, chlorophenyl groupCarboxylic acid, secondary amine (within the morpholine ring), ether
Aromaticity Contains an aromatic chlorophenyl ringFully saturated heterocyclic ring

DOT Diagram: Chemical Structures

G baclofen Baclofen morpholine_acid 2-(Morpholin-2-yl)acetic acid hydrochloride

Caption: 2D structures of Baclofen and 2-(Morpholin-2-yl)acetic acid hydrochloride.

Potential for Scaffolding and Bioisosteric Replacement

The structure of 2-(Morpholin-2-yl)acetic acid hydrochloride presents several avenues for its use in CNS drug discovery, potentially as a starting point for analogs of known drugs like baclofen.

  • GABA Analog Design: The acetic acid portion of the molecule bears a structural resemblance to the carboxylic acid end of GABA and baclofen. The morpholine ring could be explored as a conformationally restricted element to probe the binding pocket of the GABA-B receptor.

  • Bioisosteric Replacement of the Phenyl Ring: The lipophilic chlorophenyl ring of baclofen is crucial for its activity.[10] In drug design, a morpholine ring can sometimes serve as a bioisostere for a phenyl ring, offering improved physicochemical properties.[7][8][9] Replacing the chlorophenyl group of baclofen with a morpholine-containing fragment could be a strategy to modulate potency, selectivity, and pharmacokinetic profiles.

G A Known Ligand (e.g., Baclofen) B Identify Pharmacophore (Amine, Carboxylic Acid, Lipophilic Group) A->B C Scaffold Hopping / Bioisosteric Replacement B->C D Introduce Morpholine Scaffold (e.g., from 2-(Morpholin-2-yl)acetic acid) C->D E Synthesize Novel Analogs D->E F In Vitro Screening (e.g., GABA-B Receptor Binding Assay) E->F G Lead Optimization F->G H In Vivo Testing G->H

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(Morpholin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Morpholin-2-yl)acetic acid hydrochloride (CAS No. 1588480-38-9), ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Profile & Pre-Disposal Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. This foundational knowledge informs every subsequent step, from waste segregation to the selection of a final disposal method.

2-(Morpholin-2-yl)acetic acid hydrochloride is classified as an irritant.[1] According to available Safety Data Sheets (SDS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] While not classified under the Resource Conservation and Recovery Act (RCRA) as a listed hazardous waste, its irritant properties necessitate that it be managed as a regulated chemical waste to prevent harm to personnel and the environment.[2][3]

Core Rationale: The primary objective is to neutralize the compound's irritant characteristics and ensure it does not enter sanitary sewer systems or municipal landfills, where it could pose a risk.[1][4] Thermal decomposition may produce hazardous byproducts such as nitrogen oxides (NOx) and hydrogen chloride gas, dictating the need for controlled incineration in an approved facility.[5]

ParameterHazard InformationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[1][5]
Primary Routes of Exposure Skin contact, eye contact, inhalation.[1]
Key Incompatibilities Strong oxidizing agents.[5]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride.[5]

Step-by-Step Disposal Protocol

The following protocol is designed for research and development quantities of 2-(Morpholin-2-yl)acetic acid hydrochloride. This process ensures waste is handled, segregated, and stored in compliance with standard laboratory safety practices and environmental regulations.[6][7]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste material, ensure appropriate PPE is worn. This is the first line of defense against accidental exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety goggles or a face shield.[1]

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation & Containerization

Proper segregation prevents accidental chemical reactions and ensures the waste stream is correctly identified for the disposal facility.

  • Designate a Waste Container: Use a clearly labeled, sealable container designated for non-halogenated solid chemical waste. The container must be in good condition and compatible with the waste.[2]

  • Labeling: The container must be marked with the words "Hazardous Waste" and a full chemical name: "2-(Morpholin-2-yl)acetic acid hydrochloride".[2][8] All constituents, including any solvent used for rinsing, must be listed.

  • Collection:

    • Solid Waste: Carefully transfer the solid 2-(Morpholin-2-yl)acetic acid hydrochloride into the designated waste container using a chemically resistant spatula or scoop.

    • Contaminated Materials: Dispose of any contaminated items, such as weighing paper, gloves, or pipette tips, in the same designated container.

    • Empty Reagent Bottles: Rinse the original container three times with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and treated as hazardous waste.[9] Once triple-rinsed, the container can be managed as non-hazardous solid waste, and the label should be defaced.[4]

Step 3: Waste Storage (Satellite Accumulation)

Waste must be stored safely within the laboratory in what the EPA terms a Satellite Accumulation Area (SAA) until it is collected by Environmental Health and Safety (EHS) personnel or a licensed waste vendor.[2][6]

  • Location: The waste container must be stored at or near the point of generation and under the control of the laboratory staff.[6]

  • Container Condition: Keep the waste container securely closed except when adding waste.[2]

  • Volume Limits: Do not exceed 55 gallons of waste in the SAA.[6]

Step 4: Final Disposal

The final disposition of the chemical waste is critical and must be handled by professionals.

  • Waste Pickup: Arrange for the collection of the waste container with your institution's EHS office or a certified hazardous waste disposal contractor.

  • Method of Disposal: The recommended disposal method is incineration at a licensed and approved waste disposal plant.[1][5][10] This high-temperature process ensures the complete destruction of the compound and its hazardous decomposition byproducts are properly managed.

The entire disposal process can be visualized through the following decision-making workflow:

Sources

Personal protective equipment for handling 2-(Morpholin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust and reliable results in drug development are built on a foundation of safety and precision. Handling novel chemical entities like 2-(Morpholin-2-yl)acetic acid hydrochloride requires more than just following a checklist; it demands a comprehensive understanding of the material's potential hazards and the implementation of a safety protocol that is both practical and failsafe. This guide is designed to provide you, our fellow researchers, with the essential, field-tested information for handling this compound, ensuring the integrity of your work and, most importantly, your personal safety.

Hazard Identification and Risk Assessment

Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is critical. Based on the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(Morpholin-2-yl)acetic acid hydrochloride presents a specific set of risks that directly inform our equipment and procedural choices.[1]

The compound is classified with the signal word "Warning" and is associated with the following hazards:

GHS Hazard CodeHazard StatementPotential Impact on Researcher
H315 Causes skin irritation.[1]Direct contact with the solid or its solutions can lead to redness, itching, or inflammation.
H319 Causes serious eye irritation.[1]Direct contact with eyes can cause significant pain, redness, and potential damage.
H335 May cause respiratory irritation.[1]Inhalation of the fine powder can irritate the lungs and respiratory passages.

This hazard profile dictates that our primary safety objectives are to prevent skin contact, eliminate any possibility of eye exposure, and mitigate the risk of inhaling airborne particulates.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a suggestion but a mandatory requirement based on the specific risks identified. The following table outlines the minimum required PPE for various laboratory operations involving this compound. Adherence to these guidelines is the first line of defense in preventing chemical exposure.[2][3]

OperationRequired GlovesEye/Face ProtectionProtective ClothingRespiratory Protection
Handling Container/Transport Nitrile Gloves (min. 4 mil)ANSI Z87.1-rated Safety Glasses[4]Full-length Lab CoatNot required if container is sealed
Weighing Solid Compound Nitrile Gloves (min. 4 mil)ANSI Z87.1-rated Safety GogglesFull-length Lab Coat, Closed-toe shoesRequired. Work within a certified chemical fume hood or powder containment hood.[2]
Preparing Solutions (Dissolution) Nitrile Gloves (min. 4 mil)ANSI Z87.1-rated Safety Goggles. Face shield if splashing is likely.[4]Full-length Lab Coat, Closed-toe shoesRequired. All dissolution work should be performed in a chemical fume hood.
Handling Solutions/Transfers Nitrile Gloves (min. 4 mil)ANSI Z87.1-rated Safety GogglesFull-length Lab Coat, Closed-toe shoesWork within a chemical fume hood is recommended.

Causality Behind PPE Choices:

  • Gloves: Nitrile gloves are selected for their resistance to a broad range of chemicals. While specific breakthrough data for this compound is not available, nitrile is a robust choice for incidental contact with acidic and organic compounds. Always inspect gloves for integrity before use and remove them using the proper technique to avoid contaminating your skin.[5]

  • Eye Protection: Safety goggles are mandated over safety glasses when handling the solid powder or preparing solutions.[4] Goggles provide a complete seal around the eyes, offering superior protection from airborne dust and accidental splashes, which are primary risks with this material.[1] A face shield should be worn over goggles when handling larger volumes where the risk of a significant splash is higher.[4]

  • Respiratory Protection: The H335 hazard statement (May cause respiratory irritation) makes it imperative that the solid is never handled on an open bench.[1] Using a chemical fume hood or a powder containment hood provides the necessary engineering control to capture airborne particles at the source, protecting your respiratory system.[2][6]

Standard Operating Procedure: Preparation of a Stock Solution

This protocol provides a step-by-step workflow that integrates the necessary safety measures for a common laboratory task. This system is designed to be self-validating; following these steps in sequence ensures that risks are mitigated at every stage.

Objective: To accurately prepare a 100 mM stock solution of 2-(Morpholin-2-yl)acetic acid hydrochloride in an appropriate solvent.

  • Preparation & Pre-Calculation:

    • Calculate the required mass of the compound and volume of solvent.

    • Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.

    • Assemble all necessary equipment: weighing paper/boat, spatula, vial for the final solution, solvent, and pipettes.

  • Don PPE: Before approaching the chemical storage area, don all required PPE as specified in the table above (lab coat, safety goggles, nitrile gloves).

  • Chemical Retrieval: Transport the sealed container of 2-(Morpholin-2-yl)acetic acid hydrochloride to the chemical fume hood.

  • Weighing:

    • Inside the fume hood, carefully open the container.

    • Using a clean spatula, weigh the desired amount of the solid onto a weigh boat on a tared analytical balance.

    • Perform this task gently to minimize the generation of airborne dust.

    • Securely close the primary container once finished.

  • Dissolution:

    • Carefully transfer the weighed solid into the final labeled vial.

    • Using a pipette, add the calculated volume of solvent to the vial.

    • Cap the vial and mix (by vortexing or inversion) until the solid is fully dissolved. Keep the vial within the fume hood during this process.

  • Cleanup & Storage:

    • Dispose of the used weigh boat, pipette tips, and any contaminated bench paper into the designated solid chemical waste container.

    • Wipe the spatula clean.

    • Store the prepared stock solution in a clearly labeled, sealed container in an appropriate secondary container and location.

  • Doff PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent cross-contamination.

  • Final Step: Wash hands thoroughly with soap and water.[1]

SOP_Stock_Solution cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Final Steps prep 1. Prepare Workspace & Assemble Equipment don_ppe 2. Don Required PPE (Goggles, Gloves, Coat) prep->don_ppe Safety First weigh 3. Weigh Solid Compound don_ppe->weigh dissolve 4. Add Solvent & Dissolve weigh->dissolve Transfer Solid store 5. Store & Label Solution dissolve->store waste 6. Dispose of Waste store->waste doff_ppe 7. Doff PPE waste->doff_ppe wash 8. Wash Hands doff_ppe->wash Waste_Disposal_Plan cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_glass Glassware start Waste Generated gloves Contaminated Gloves, PPE, Weigh Boats start->gloves solutions Unused Solutions, Rinsate start->solutions glass Contaminated Glassware (beakers, vials) start->glass solid_container Solid Hazardous Waste Container gloves->solid_container liquid_container Liquid Hazardous Waste Container solutions->liquid_container rinse Triple Rinse with Solvent glass->rinse rinse->solutions Collect Rinsate decon_glass Decontaminated Glass (Dispose or Reuse) rinse->decon_glass

Caption: Decision workflow for waste segregation and disposal.

By implementing this comprehensive safety and handling plan, you build a foundation of trust in your procedures and data. This protocol is designed not as a barrier to research, but as a framework to empower you to conduct your work with confidence and precision.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide . (n.d.). AMS. Retrieved January 7, 2026, from [Link]

  • Laboratory Safety Guidance . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 7, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories . (n.d.). University of Washington Environmental Health and Safety. Retrieved January 7, 2026, from [Link]

  • Proper Use of Personal Protective Equipment (PPE) . (2025, September 3). Today's Clinical Lab. Retrieved January 7, 2026, from [Link]

  • Gomaa, A. A. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . Journal of Health and Safety. Retrieved January 7, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Morpholin-2-yl)acetic acid hydrochloride
Reactant of Route 2
2-(Morpholin-2-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.